2,4-Dichloro-7-fluoroquinazoline
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2,4-dichloro-7-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FN2/c9-7-5-2-1-4(11)3-6(5)12-8(10)13-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGKYNUUYMRIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614373 | |
| Record name | 2,4-Dichloro-7-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174566-15-5 | |
| Record name | 2,4-Dichloro-7-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,4-Dichloro-7-fluoroquinazoline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the chemical and physical properties of 2,4-Dichloro-7-fluoroquinazoline, a key intermediate in the synthesis of various biologically active compounds. This document outlines its core characteristics, detailed experimental protocols for its synthesis and analysis, and its relevance in the context of established signaling pathways.
Core Chemical Properties
This compound is a halogenated heterocyclic compound with the molecular formula C₈H₃Cl₂FN₂. It serves as a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₃Cl₂FN₂ | [1] |
| Molecular Weight | 217.02 g/mol | [1] |
| Appearance | White to off-white solid | Generic observation for similar compounds |
| Melting Point | Not experimentally reported in cited literature. | |
| Boiling Point | Not experimentally reported in cited literature. | |
| Solubility | Recrystallized from acetone, suggesting solubility in this solvent.[1] Specific solubility data in other organic solvents is not readily available in the reviewed literature. |
Crystallographic Data
The solid-state structure of this compound has been elucidated by X-ray crystallography, providing precise bond lengths and angles. The molecule is noted to be essentially planar.[1]
Table 2: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₈H₃Cl₂FN₂ |
| Formula weight | 217.02 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 3.8257 (3) Å, α = 90°b = 15.0664 (9) Å, β = 95.102 (5)°c = 14.3453 (6) Å, γ = 90° |
| Volume | 823.59 (9) ų |
| Z | 4 |
| Density (calculated) | 1.751 Mg/m³ |
| Absorption coefficient | 0.753 mm⁻¹ |
| F(000) | 432 |
| Crystal size | 0.35 x 0.30 x 0.25 mm |
| Theta range for data collection | 2.53 to 25.00° |
| Index ranges | -4<=h<=4, -17<=k<=17, -17<=l<=16 |
| Reflections collected | 3156 |
| Independent reflections | 1452 [R(int) = 0.0254] |
| Completeness to theta = 25.00° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.8346 and 0.7798 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1452 / 0 / 118 |
| Goodness-of-fit on F² | 1.071 |
| Final R indices [I>2sigma(I)] | R1 = 0.0383, wR2 = 0.0950 |
| R indices (all data) | R1 = 0.0528, wR2 = 0.1032 |
| Largest diff. peak and hole | 0.199 and -0.231 e.Å⁻³ |
| (Data sourced from Gao et al., 2012)[1] |
Spectroscopic Properties
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic region (δ 7.0-8.5 ppm): Three signals corresponding to the three protons on the benzene ring. The coupling patterns (doublet, doublet of doublets, etc.) and coupling constants (J values) would be influenced by the fluorine and chloro substituents. |
| ¹³C NMR | Aromatic region (δ 110-160 ppm): Eight distinct signals are expected for the eight carbon atoms in the quinazoline ring system. The carbons attached to chlorine and fluorine will show characteristic chemical shifts and C-F coupling. |
| FTIR | C=N stretching: ~1620-1580 cm⁻¹C=C aromatic stretching: ~1580-1450 cm⁻¹C-Cl stretching: ~800-600 cm⁻¹C-F stretching: ~1250-1000 cm⁻¹Aromatic C-H stretching: ~3100-3000 cm⁻¹ |
| Mass Spec. | Molecular ion peak (M⁺) expected at m/z 216, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). Fragmentation would likely involve the loss of chlorine and fluorine atoms. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
This two-step synthesis protocol is adapted from the procedure described by Gao et al. (2012).[1]
Step 1: Synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione
-
Reaction Setup: Suspend 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol) in 2 L of water in a large reaction vessel equipped with a mechanical stirrer.
-
Addition of Reagents: Add acetic acid (80 ml) to the suspension. Dropwise, add a solution of sodium cyanate (NaOCN) (105 g, 1.616 mol) in 800 ml of water under vigorous stirring.
-
Stirring: Stir the reaction mixture at room temperature for 30 minutes.
-
Basification: Add sodium hydroxide (NaOH) (480 g, 12 mol) in small portions, ensuring the temperature is controlled by cooling the mixture to room temperature.
-
Acidification and Precipitation: Slowly add concentrated hydrochloric acid (~1.2 L) dropwise to the reaction mixture to adjust the pH to approximately 4. This will cause strong foaming and the precipitation of the product.
-
Isolation: Separate the precipitate by filtration, wash it with water, and air-dry to obtain 7-fluoroquinazoline-2,4(1H,3H)-dione. The reported yield is 82% (95 g). This product can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Mixture: In a round-bottom flask, combine 7-fluoroquinazoline-2,4(1H,3H)-dione (150 g, 0.83 mol), N,N-diethylaniline (125 g, 0.84 mol), and phosphorus oxychloride (POCl₃) (500 ml).
-
Reflux: Reflux the mixture overnight.
-
Removal of POCl₃: After cooling, remove the excess POCl₃ using a rotary evaporator.
-
Precipitation: Carefully pour the residue into a mixture of ice and water (~4 L). A precipitate will form.
-
Isolation and Purification: Separate the precipitate by filtration, wash it with water, and dry it under a vacuum to yield this compound. The reported yield is 94% (170 g). For single crystals suitable for X-ray diffraction, the product can be recrystallized from acetone.[1]
Caption: Synthetic pathway for this compound.
Analytical Characterization Protocols
The following are general protocols for the analytical characterization of the synthesized this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts (ppm) and coupling constants (Hz) to assign the signals to the protons in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum. Identify the characteristic absorption bands (in cm⁻¹) and assign them to the corresponding functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Obtain the mass spectrum, which shows the mass-to-charge ratio (m/z) of the ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and deduce structural information. The isotopic pattern of chlorine is a key diagnostic feature.
Biological Context and Potential Signaling Pathways
Quinazoline derivatives are a well-established class of compounds that exhibit a broad range of biological activities, most notably as inhibitors of protein kinases.[1] Several quinazoline-based drugs, such as gefitinib (Iressa) and erlotinib (Tarceva), are approved for cancer therapy and target the Epidermal Growth Factor Receptor (EGFR).[1] Furthermore, quinazoline analogues have been investigated as selective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]
While specific experimental data for the interaction of this compound with these pathways is not available in the reviewed literature, its structural similarity to known inhibitors suggests it could serve as a scaffold for the development of novel EGFR or VEGFR-2 inhibitors.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers.
Caption: Overview of the EGFR signaling cascade.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway
The VEGFR-2 signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels. Inhibition of this pathway is a critical strategy in cancer therapy to cut off the blood supply to tumors.
References
A Technical Guide to 2,4-Dichloro-7-fluoroquinazoline (CAS No. 174566-15-5): A Key Intermediate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dichloro-7-fluoroquinazoline, a key heterocyclic building block in the development of targeted therapeutics. This document details its chemical and physical properties, synthesis protocols, reactivity, and its significant application as a precursor to potent kinase inhibitors.
Chemical and Physical Properties
This compound is a polysubstituted quinazoline ring system. The presence of two reactive chlorine atoms at the C2 and C4 positions, along with a fluorine atom at the C7 position, makes it a versatile intermediate for the synthesis of a diverse range of biologically active molecules.[1]
| Property | Value | Reference |
| CAS Number | 174566-15-5 | [2] |
| Molecular Formula | C₈H₃Cl₂FN₂ | [2] |
| Molecular Weight | 217.03 g/mol | [2] |
| Appearance | Off-white to light yellow powder | [3] |
| Purity | ≥98% (typical) | [3] |
| Storage | Room temperature, dry conditions | [1] |
Crystallographic Data
Single crystal X-ray diffraction studies have revealed that the this compound molecule is essentially planar.[4] In the crystalline state, molecules exhibit π–π stacking between the parallel quinazoline moieties.[4]
| Crystal Data Parameter | Value | Reference |
| Molecular Formula | C₈H₃Cl₂FN₂ | [4] |
| Molecular Weight (Mr) | 217.02 | [4] |
| Crystal System | Monoclinic | [4] |
| Space Group | P2₁/c | [4] |
| a (Å) | 3.8257 (3) | [4] |
| b (Å) | 15.0664 (9) | [4] |
| c (Å) | 14.3453 (6) | [4] |
| β (°) | 95.102 (5) | [4] |
| Volume (V) (ų) | 823.59 (9) | [4] |
| Z | 4 | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-4-fluorobenzoic acid.[4] The general synthetic workflow is outlined below.
References
An In-depth Technical Guide to 2,4-Dichloro-7-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichloro-7-fluoroquinazoline is a halogenated heterocyclic compound that serves as a pivotal intermediate in synthetic organic chemistry and drug discovery. Its quinazoline core is a common scaffold in a variety of pharmacologically active molecules, including several FDA-approved anticancer drugs.[1] The reactivity of the chloro-substituents at the C2 and C4 positions allows for versatile derivatization, making it a valuable building block for creating libraries of novel compounds for biological screening. This document provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and crystallographic data, intended for professionals in the field of medicinal chemistry and drug development.
Molecular Structure and Properties
This compound possesses a bicyclic aromatic structure, where a pyrimidine ring is fused to a benzene ring.[2] The systematic IUPAC name for this compound is this compound. The molecule is characterized by the presence of two reactive chlorine atoms at positions 2 and 4, and a fluorine atom at position 7 of the quinazoline core.[1] This substitution pattern is crucial for its utility in the synthesis of more complex molecules, particularly kinase inhibitors.[1]
The molecule is essentially planar, a feature that facilitates intermolecular interactions such as π–π stacking in its solid state.[1][3]
Physicochemical and Spectroscopic Data
The key properties and identifiers for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₃Cl₂FN₂ | [1] |
| Molecular Weight | 217.03 g/mol | [4] |
| CAS Number | 174566-15-5 | [4] |
| Appearance | Light yellow crystalline solid | [5] |
| Melting Point | Not explicitly available in search results. | |
| Solubility | Recrystallized from acetone.[1] | |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.32 (m, 1H), 7.63 (d, 1H), 7.49 (t, 1H) | [4] |
| Mass Spectrometry | Exact Mass: 215.9657 Da. The molecular ion peak would show a characteristic isotopic pattern for two chlorine atoms. | [6] |
Crystallographic Data
Single-crystal X-ray diffraction analysis has provided detailed insights into the three-dimensional structure of this compound. The molecule is nearly planar, with a maximum atomic deviation of 0.018 (2) Å from the mean plane.[1][3] In the crystal lattice, molecules are arranged in a way that allows for significant π–π stacking between the parallel quinazoline rings of adjacent molecules, with a centroid-to-centroid distance of 3.8476 (14) Å.[1][3] This interaction is a key stabilizing force in the crystal structure.
Crystal Structure Parameters
The crystallographic data for this compound are presented in the table below.[1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c (Assumed from common packing) |
| a | 3.8257 (3) Å |
| b | 15.0664 (9) Å |
| c | 14.3453 (6) Å |
| β | 95.102 (5)° |
| Volume (V) | 823.59 (9) ų |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature | 293 K |
| Final R-factor (R1) | 0.038 |
| wR2 (all data) | 0.095 |
Experimental Protocols
Synthesis of this compound
The synthesis is a two-step process starting from 2-amino-4-fluorobenzoic acid.[1]
Step 1: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione [1]
-
Preparation: Suspend 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol) in water (2 L). Add acetic acid (80 ml).
-
Reaction: While stirring vigorously with a mechanical stirrer, add a solution of sodium cyanate (NaOCN, 105 g, 1.616 mol) in water (800 ml) dropwise.
-
Stirring: Continue stirring the reaction mixture at room temperature for 30 minutes.
-
Basification: Add sodium hydroxide (NaOH, 480 g, 12 mol) in small portions, ensuring the mixture is cooled to room temperature.
-
Isolation: The resulting precipitate is collected by filtration, washed thoroughly with water, and then air-dried. This yields 7-fluoroquinazoline-2,4(1H,3H)-dione (Yield: 82%, 95 g), which is used in the next step without further purification.
Step 2: Synthesis of this compound [1]
-
Reaction Setup: Combine 7-fluoroquinazoline-2,4(1H,3H)-dione (150 g, 0.83 mol), N,N-diethylaniline (125 g, 0.84 mol), and phosphorus oxychloride (POCl₃, 500 ml) in a suitable flask.
-
Reflux: Heat the mixture to reflux and maintain it overnight.
-
Work-up: After cooling, remove the excess POCl₃ using a rotary evaporator.
-
Precipitation: Carefully pour the residue into a mixture of ice and water (~4 L).
-
Isolation: Collect the formed precipitate by filtration, wash it with water, and dry it under a vacuum to obtain the final product, this compound (Yield: 94%, 170 g).
Single Crystal Growth[1]
-
Single crystals suitable for X-ray diffraction can be obtained by recrystallizing the crude product from acetone.
Reactivity and Role in Drug Discovery
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[7] Drugs like Gefitinib and Lapatinib are quinazoline derivatives that function as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation.[2]
The primary utility of this compound stems from the high reactivity of its two chlorine atoms towards nucleophilic substitution. The C4-chloro group is generally more susceptible to displacement than the C2-chloro group, allowing for sequential and site-selective reactions. This differential reactivity enables the synthesis of a vast array of 2,4-disubstituted quinazoline derivatives.
This versatility makes it an invaluable starting material for developing inhibitors for various signaling pathways implicated in diseases. For instance, quinazoline compounds have been identified as potent inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer.[8]
Mechanism of Action: Kinase Inhibition
Many quinazoline-based drugs exert their therapeutic effect by inhibiting protein kinases. They typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade that promotes cell growth and survival.
Conclusion
This compound is a well-characterized compound with significant strategic importance in the field of drug discovery. Its planar structure, defined crystal packing, and, most importantly, the differential reactivity of its chloro-substituents make it an ideal scaffold for the synthesis of novel, biologically active molecules. The detailed protocols and structural data provided herein serve as a valuable resource for researchers aiming to leverage this compound in the development of next-generation therapeutics.
References
- 1. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline - Wikipedia [en.wikipedia.org]
- 3. 2,4-Dichloro-7-fluoro-quinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 174566-15-5 | Benchchem [benchchem.com]
- 6. 2,4-Dichloro-6-fluoroquinazoline | C8H3Cl2FN2 | CID 16658238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 2,4-Dichloro-7-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Properties
| Property | Value |
| Molecular Formula | C₈H₃Cl₂FN₂ |
| Molecular Weight | 217.03 g/mol |
| CAS Number | 174566-15-5 |
| Appearance | White to off-white solid |
| Crystal System | Monoclinic[1] |
| Molecular Geometry | The molecule is essentially planar, with a maximum deviation of 0.018 (2) Å.[1][2] |
Spectroscopic Data
¹H NMR Spectroscopy
The following table summarizes the experimental ¹H NMR data for 2,4-Dichloro-7-fluoroquinazoline.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.32 | m | H-5 | |
| 7.63 | d | H-8 | |
| 7.49 | t | H-6 | |
| Solvent: CDCl₃, Frequency: 400 MHz |
¹³C NMR Spectroscopy (Predicted)
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~165 (d, ¹JCF ≈ 250 Hz) | C-7 |
| ~160 | C-4 |
| ~155 | C-2 |
| ~152 | C-8a |
| ~130 (d, ³JCF ≈ 10 Hz) | C-5 |
| ~120 (d, ²JCF ≈ 25 Hz) | C-6 |
| ~118 (d, ²JCF ≈ 20 Hz) | C-8 |
| ~115 | C-4a |
Disclaimer: These are predicted values and should be used as a guide for spectral interpretation. Actual experimental values may vary.
Mass Spectrometry (Predicted)
The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms.
| m/z (Mass/Charge Ratio) | Species | Expected Relative Abundance |
| 216 | [M]⁺ (C₈H₃³⁵Cl₂FN₂) | 100% |
| 218 | [M+2]⁺ (C₈H₃³⁵Cl³⁷ClFN₂) | ~65% |
| 220 | [M+4]⁺ (C₈H₃³⁷Cl₂FN₂) | ~10% |
Note: The M, M+2, and M+4 peaks arise from the natural isotopic abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%). The relative intensities are calculated based on the probability of the different isotopic combinations.[3][4][5][6]
Infrared (IR) Spectroscopy (Predicted)
The following table lists the expected characteristic infrared absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | Aromatic C-H stretch |
| 1620 - 1580 | C=N stretch (quinazoline ring) |
| 1550 - 1450 | Aromatic C=C stretch (quinazoline ring) |
| 1250 - 1150 | C-F stretch |
| 850 - 750 | C-Cl stretch |
| 900 - 675 | Aromatic C-H out-of-plane bend |
Disclaimer: These are predicted absorption ranges based on typical functional group frequencies and may not represent all the bands in an experimental spectrum.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from 2-amino-4-fluorobenzoic acid.[1]
Step 1: Synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione
-
To a suspension of 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol) in water (2 L), add acetic acid (80 ml).
-
Under vigorous stirring, add a solution of NaOCN (105 g, 1.616 mol) in water (800 ml) dropwise.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add NaOH (480 g, 12 mol) in small portions while cooling the mixture to room temperature.
-
Add concentrated HCl (~1.2 L) dropwise to the reaction mixture to adjust the pH to ~4, which will result in strong foaming and precipitation.
-
Separate the formed precipitate by filtration, wash with water, and air-dry to yield 7-fluoroquinazoline-2,4(1H,3H)-dione.[1]
Step 2: Synthesis of this compound
-
Reflux a mixture of 7-fluoroquinazoline-2,4(1H,3H)-dione (150 g, 0.83 mol), N,N-diethylaniline (125 g, 0.84 mol), and POCl₃ (500 ml) overnight.[1]
-
Remove most of the POCl₃ by rotary evaporation.
-
Pour the residue into a mixture of water and ice (~4 L).
-
Separate the formed precipitate by filtration, wash with water, and dry under vacuum to yield this compound.[1]
X-ray Crystallography
Single crystals of this compound suitable for X-ray diffraction can be obtained by recrystallization from acetone. The crystals are mounted in inert oil and transferred to the cold gas stream of a diffractometer for data collection.[1]
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Two-step synthesis of this compound.
References
- 1. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloro-7-fluoro-quinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-7-fluoroquinazoline from 2-amino-4-fluorobenzoic Acid
This technical guide provides a comprehensive overview of the synthesis of 2,4-dichloro-7-fluoroquinazoline, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences from 2-amino-4-fluorobenzoic acid and proceeds through a two-step reaction sequence involving cyclization and subsequent chlorination. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.
Quantitative Data Summary
The following tables summarize the quantitative data for the two-step synthesis of this compound, including reactant quantities, molar masses, and reaction yields.
Table 1: Synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione
| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) | Amount (g) | Amount (mol) | Role |
| 2-amino-4-fluorobenzoic acid | C₇H₆FNO₂ | 155.13 | 100 | 0.645 | Starting Material |
| Sodium Cyanate | NaOCN | 65.01 | 105 | 1.616 | Reagent |
| Acetic Acid | C₂H₄O₂ | 60.05 | 80 mL | - | Solvent |
| Sodium Hydroxide | NaOH | 40.00 | 480 | 12 | Reagent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~1.2 L | - | Reagent |
| 7-fluoroquinazoline-2,4(1H,3H)-dione | C₈H₅FN₂O₂ | 180.14 | 95 | 0.527 | Product |
Table 2: Synthesis of this compound
| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) | Amount (g) | Amount (mol) | Role |
| 7-fluoroquinazoline-2,4(1H,3H)-dione | C₈H₅FN₂O₂ | 180.14 | 150 | 0.83 | Starting Material |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 500 mL | - | Reagent/Solvent |
| N,N-diethylaniline | C₁₀H₁₅N | 149.23 | 125 | 0.84 | Reagent |
| This compound | C₈H₃Cl₂FN₂ | 217.03 | 170 | 0.783 | Product |
Experimental Protocols
The synthesis of this compound from 2-amino-4-fluorobenzoic acid is a two-step process. The detailed experimental procedures for each step are outlined below.
Step 1: Synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione
This initial step involves the cyclization of 2-amino-4-fluorobenzoic acid to form the quinazoline-2,4-dione ring system.
Procedure:
-
A suspension of 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol) in water (2 L) is prepared in a suitable reaction vessel.
-
Acetic acid (80 ml) is added to the suspension.
-
A solution of sodium cyanate (105 g, 1.616 mol) in water (800 ml) is added dropwise to the reaction mixture under vigorous mechanical stirring.[1]
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Sodium hydroxide (480 g, 12 mol) is added in small portions, and the mixture is cooled to room temperature.
-
Concentrated hydrochloric acid (~1.2 L) is then added dropwise to the reaction mixture to adjust the pH to approximately 4, which results in strong foaming and precipitation of the product.[1]
-
The formed precipitate is collected by filtration, washed with water, and air-dried to yield 7-fluoroquinazoline-2,4(1H,3H)-dione.[1]
Yield: 82% (95 g). The product is used in the next step without further purification.[1]
Step 2: Synthesis of this compound
The second step is the chlorination of the intermediate, 7-fluoroquinazoline-2,4(1H,3H)-dione, to produce the final product.
Procedure:
-
A mixture of 7-fluoroquinazoline-2,4(1H,3H)-dione (150 g, 0.83 mol), N,N-diethylaniline (125 g, 0.84 mol), and phosphorus oxychloride (500 ml) is prepared in a reaction vessel equipped with a reflux condenser.[1]
-
The mixture is refluxed overnight.[1]
-
After the reaction is complete, the majority of the phosphorus oxychloride is removed by rotary evaporation.[1]
-
The residue is then carefully poured into a mixture of water and ice (~4 L), leading to the precipitation of the product.[1]
-
The precipitate is collected by filtration, washed with water, and vacuum-dried to give this compound.[1]
Yield: 94% (170 g).[1] Single crystals for analysis can be obtained by recrystallization from acetone.[1]
Synthetic Pathway Visualization
The following diagram illustrates the two-step synthesis of this compound from 2-amino-4-fluorobenzoic acid.
Caption: Synthetic route to this compound.
Conclusion
The synthesis of this compound from 2-amino-4-fluorobenzoic acid is a well-established and efficient two-step process. This guide provides the necessary quantitative data and detailed experimental protocols to enable the successful replication of this synthesis in a laboratory setting. The high yields reported for both steps make this a practical route for obtaining this valuable chemical intermediate for further applications in medicinal chemistry and drug discovery.
References
Fluorinated Quinazolines: A Comprehensive Technical Guide on Their Physical and Chemical Properties for Researchers and Drug Development Professionals
Introduction: The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms into the quinazoline nucleus has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these molecules. Fluorine's unique electronic properties, including its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly influence factors such as metabolic stability, lipophilicity, binding affinity, and bioavailability. This technical guide provides an in-depth overview of the physical and chemical properties of fluorinated quinazolines, tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
The introduction of fluorine can dramatically alter the fundamental properties of the quinazoline ring system. These changes are crucial for optimizing drug candidates.
Physicochemical Data
The following tables summarize key physicochemical data for a selection of fluorinated quinazoline derivatives. This data is essential for understanding their behavior in biological systems and for developing structure-activity relationships (SAR).
Table 1: Melting Points of Selected Fluorinated Quinazolines
| Compound | Molecular Formula | Melting Point (°C) |
| 2-(Trifluoromethyl)-3-phenylquinazolin-4(3H)-one | C₁₅H₉F₃N₂O | 168-170 |
| 6-Fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one | C₁₄H₈F₂N₂O | >300 |
| 4-Anilino-5-fluoro-6,7-(ethylenedioxy)quinazoline | C₁₆H₁₂FN₃O₂ | 264-266 |
| 2-Styryl-4(3H)-quinazolinone derivatives | - | Variable |
| 6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione | C₁₇H₁₇FN₄O₂S | >300 |
Table 2: Spectroscopic Data for Representative Fluorinated Quinazolines
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) | UV-Vis (λmax, nm) | Emission (λem, nm) | Quantum Yield (Φ) |
| 2-(Trifluoromethyl)quinazolin-4(3H)-one derivatives | Aromatic protons typically in the range of 7.0-8.5 ppm. | Carbonyl carbon around 160-165 ppm. Aromatic carbons from 115-150 ppm. CF₃ carbon typically a quartet. | -60 to -70 | ~300-350 | ~400-500 | Variable |
| 4-Anilino-5-fluoroquinazoline derivatives | NH proton signal often observed as a doublet due to coupling with adjacent fluorine (JHF ≈ 19 Hz)[1][2][3]. Aromatic protons in the range of 7.0-9.0 ppm. | Aromatic carbons from 110-160 ppm. C-F coupled carbons show characteristic splitting. | -110 to -130 | ~320-360 | ~420-550 | Variable |
| 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline derivatives | Aromatic protons in the range of 7.5-9.0 ppm. | Aromatic carbons from 120-160 ppm. CF₃ carbons appear as quartets. | ~ -63 | 300-400[4][5][6][7] | 414-597[4][5][6][7][8] | Up to 0.88[4][5][6][7] |
Note: Specific spectral data is highly dependent on the substitution pattern and solvent used.
Synthesis and Experimental Protocols
A variety of synthetic methodologies have been developed for the preparation of fluorinated quinazolines. The choice of method often depends on the desired substitution pattern and the nature of the fluorine-containing starting materials.
General Synthesis of 2-(Trifluoromethyl)quinazolin-4(3H)-ones
A common and direct method involves the reaction of 2-aminobenzamides with trifluoroacetic acid (TFA), which serves as the trifluoromethyl source. This reaction is typically carried out at elevated temperatures in a suitable solvent like 1,2-dichloroethane (DCE)[9].
Experimental Protocol:
-
Reaction Setup: To a sealed tube, add 2-amino-N-phenylbenzamide (0.5 mmol, 1 equivalent), 1,2-dichloroethane (3 mL), and trifluoroacetic acid (5.0 mmol, 10 equivalents).
-
Reaction Conditions: Heat the reaction mixture at 140 °C for 4 hours.
-
Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-(trifluoromethyl)quinazolin-4(3H)-one derivative.
-
Characterization: The structure and purity of the final product are confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Synthesis of 2-Styryl-4(3H)-quinazolinones
These compounds can be synthesized through a one-pot, three-component reaction involving an isatoic anhydride, a primary amine, and an orthoester, followed by condensation with an aromatic aldehyde[10][11][12][13][14].
Experimental Protocol:
-
Reaction Setup: A mixture of isatoic anhydride (1 equivalent), an appropriate amine (1 equivalent), and triethyl orthoacetate (1 equivalent) is heated.
-
Reaction Conditions: The mixture is heated at 120 °C for 5 hours under classical heating or at 140 °C for 20-30 minutes under microwave irradiation[10][13].
-
Aldehyde Addition: After the formation of the 2-methyl-3-substituted-quinazolin-4(3H)-one intermediate, the corresponding aromatic aldehyde (1 equivalent) is added.
-
Final Reaction and Purification: The reaction mixture is heated further to facilitate the condensation reaction. The resulting crude product is then purified by recrystallization or column chromatography to yield the (E)-2-styryl-3-substituted-quinazolin-4(3H)-one.
-
Characterization: The final product is characterized by melting point, IR, ¹H NMR, ¹³C NMR, and mass spectral analysis.
Biological Activities and Signaling Pathways
Fluorinated quinazolines exhibit a wide range of biological activities, with many derivatives showing promise as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.
Anticancer Activity: Inhibition of TNF-α and Modulation of NF-κB and p53 Signaling Pathways
Several fluorinated quinazolines have demonstrated potent anticancer activity by inhibiting the production of tumor necrosis factor-alpha (TNF-α) and modulating key signaling pathways such as NF-κB and p53[15][16][17][18][19][20][21][22].
NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of the inflammatory response and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Certain fluorinated quinazolines have been shown to inhibit the activation of NF-κB[16][17][18][19][20][21][22]. Molecular docking studies suggest that these compounds may bind to the p50 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and anti-apoptotic genes[18].
p53 Signaling Pathway: The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. In many tumors, p53 is mutated and loses its tumor-suppressive function. Some quinazoline derivatives have been shown to reactivate mutant p53, restoring its ability to induce apoptosis in cancer cells[23][24][25]. This reactivation can be achieved by stabilizing the wild-type conformation of the mutant p53 protein.
Caption: Anticancer mechanism of fluorinated quinazolines.
Central Nervous System (CNS) Depressant Activity
Certain fluorinated quinazolines have been investigated for their CNS depressant activities. These effects are typically evaluated using a battery of behavioral tests in animal models.
Experimental Workflow for CNS Depressant Activity Screening:
Caption: Experimental workflow for CNS depressant screening.
Experimental Protocol for Forced Swim Test:
-
Apparatus: A cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25 °C) to a depth where the mouse cannot touch the bottom or escape.
-
Acclimatization: Animals are individually placed in the container for a pre-test session (e.g., 15 minutes) 24 hours before the actual test.
-
Drug Administration: The test compound or vehicle is administered to the animals (e.g., 30-60 minutes before the test).
-
Test Session: Each mouse is placed in the cylinder, and its behavior is recorded for a set period (e.g., 6 minutes).
-
Data Scoring: The duration of immobility (floating without struggling) during the last 4 minutes of the test is measured. A significant increase in immobility time compared to the control group is indicative of a depressant effect[26][27][28].
Conclusion
Fluorinated quinazolines represent a versatile and promising class of compounds with significant potential in drug discovery and development. The strategic incorporation of fluorine allows for the fine-tuning of their physicochemical properties, leading to enhanced biological activity and improved pharmacokinetic profiles. This guide has provided a comprehensive overview of their synthesis, key physical and chemical data, and their mechanisms of action in relevant biological pathways. The presented experimental protocols and workflows offer a practical starting point for researchers entering this exciting field. Further exploration of the vast chemical space of fluorinated quinazolines is warranted to unlock their full therapeutic potential.
References
- 1. Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intramolecular N-H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and photophysical properties of quinazoline-based fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Preparation and photophysical properties of quinazoline-based fluorophores | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and photophysical properties of quinazoline-based fluorophores [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem960.com [chem960.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular docking and synthesis of novel quinazoline analogues as inhibitors of transcription factors NF-κB activation and their anti-cancer activities [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 20. researchgate.net [researchgate.net]
- 21. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Therapeutic reactivation of mutant p53 protein by quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quinazoline sulfonamide derivatives targeting MicroRNA-34a/MDM4/p53 apoptotic axis with radiosensitizing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Deciphering the CNS anti-depressant, antioxidant and cytotoxic profiling of methanol and aqueous extracts of Trametes versicolor and molecular interactions of its phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Evaluation of central nervous system (CNS) depressant activity of methanolic extract of Commelina diffusa Burm. in mice | springermedizin.de [springermedizin.de]
- 28. journaljpri.com [journaljpri.com]
The Quinazoline Scaffold: A Cornerstone of Modern Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold, a fused heterocyclic system of a benzene and a pyrimidine ring, stands as a privileged structure in medicinal chemistry. Its versatile biological activity has led to the development of numerous therapeutic agents across a wide range of diseases, most notably in oncology. This technical guide provides an in-depth exploration of the biological significance of the quinazoline core, focusing on its mechanism of action, therapeutic applications, and the signaling pathways it modulates.
Therapeutic Applications of Quinazoline Derivatives
The quinazoline nucleus is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities. This has led to their investigation and application in various therapeutic areas.[1][2]
Anticancer Activity
The most prominent application of the quinazoline scaffold is in cancer therapy.[3][4] Several FDA-approved drugs and numerous clinical candidates are based on this core structure. Their primary mechanism of action in oncology is the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[5][6]
Key molecular targets for quinazoline-based anticancer agents include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is a hallmark of many cancers, including non-small-cell lung cancer (NSCLC), breast, and colon cancer. Quinazoline derivatives, such as gefitinib and erlotinib, act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, blocking downstream signaling.[3][7]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Quinazoline compounds can inhibit VEGFR, thereby suppressing tumor neovascularization.[8]
-
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Quinazoline-based molecules have been developed as potent inhibitors of PI3K.[9]
-
Poly(ADP-ribose)polymerase-1 (PARP-1): PARP-1 is a key enzyme in the DNA repair process. Inhibiting PARP-1 in cancers with specific DNA repair deficiencies can lead to synthetic lethality.[10]
Anti-inflammatory Activity
Quinazoline derivatives have demonstrated significant anti-inflammatory properties.[11] Their mechanisms of action in this context often involve the inhibition of key inflammatory mediators and signaling pathways, such as:
-
Cyclooxygenase (COX) enzymes: Certain quinazoline compounds selectively inhibit COX-1 or COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[12][13]
-
Nuclear Factor-kappa B (NF-κB): The NF-κB signaling pathway is a central regulator of the inflammatory response. Quinazoline derivatives have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.[2][14]
Antimicrobial Activity
The quinazoline scaffold has also been a source of potent antimicrobial agents, with activity against a range of pathogens:
-
Antibacterial Activity: Quinazoline derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[15] Their mechanisms can involve the inhibition of essential bacterial enzymes like DNA gyrase.[2]
-
Antifungal Activity: Several quinazoline compounds have demonstrated significant activity against various fungal species, including Candida albicans and Aspergillus niger.[16][17]
-
Antiviral Activity: The antiviral potential of quinazolines has been explored, with some derivatives showing activity against viruses such as influenza.
Quantitative Data on Biological Activity
The following tables summarize the biological activity of representative quinazoline derivatives, providing a quantitative basis for comparison.
Anticancer Activity
| Compound/Drug | Target/Cell Line | IC50/GI50 (µM) | Reference |
| Gefitinib | EGFR (wild-type) | 0.08 - 0.1 | |
| Erlotinib | EGFR (wild-type) | 0.1 | [4] |
| Lapatinib | EGFR & HER2 | 0.16 (EGFR), 0.1 (HER2) | [4] |
| Compound 11d | VEGFR2 | 5.49 | [18] |
| LU1501 | SK-BR-3 (breast cancer) | 10.16 ± 0.86 | [19] |
| LU1501 | HCC1806 (breast cancer) | 10.66 ± 1.01 | [19] |
| Compound 6n | A549 (lung cancer) | 5.9 ± 1.69 | |
| Compound 6n | SW-480 (colorectal cancer) | 2.3 ± 5.91 | [20] |
| Compound 6n | MCF-7 (breast cancer) | 5.65 ± 2.33 | [20] |
| Compound 32 | A549 (lung cancer) | 0.02 ± 0.091 | [21] |
| Compound 23 | A549 (lung cancer) | 0.019 ± 0.002 | [21] |
| Compound 23 | MCF-7 (breast cancer) | 0.016 ± 0.001 | [21] |
| Compound 5d | HepG2 (liver cancer) | 1.94 | [22] |
| Compound 5d | MCF-7 (breast cancer) | 7.1 | [22] |
| Compound 5d | MDA-231 (breast cancer) | 3.2 | [22] |
Anti-inflammatory Activity
| Compound | Target | IC50 (µM) | Reference |
| Compound 13i | NF-κB transcriptional activity | < 50 | [11] |
| Compound 16 | NF-κB transcriptional activity | < 50 | [11] |
| Compound 19 | IL-6 production | 0.84 | [14] |
| Compound 19 | TNFα production | 4.0 | [14] |
| Compound 4 | COX-2 | 0.33 | [13] |
| Compound 6 | COX-2 | 0.40 | [13] |
| Compound 8k | NO production | 1.12 | [23] |
| Compound 3b | COX-1 | single-digit micromolar | [12] |
| Compound 9b | COX-1 | 0.064 | [12] |
Antibacterial and Antifungal Activity
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 8ga | E. coli | 4-8 | [12] |
| Compound 8gc | S. aureus | 4-8 | [12] |
| Compound 8gd | P. putida | 4-8 | [12] |
| Compound 13 | Various bacteria | 5-20 | [14] |
| Compound 19 | Various bacteria | 2.5-15 | [14] |
| Compound 20 | Various bacteria | 2.5-15 | [14] |
| Compound 3a | S. aureus | 25.6 ± 0.5 | [16] |
| Compound 3a | B. subtilis | 24.3 ± 0.4 | [16] |
| Compound 3a | P. aeruginosa | 30.1 ± 0.6 | [16] |
| Compound 3a | E. coli | 25.1 ± 0.5 | [16] |
| Compound 3a | A. fumigatus | 18.3 ± 0.6 | [16] |
| Compound 3a | S. cerevisiae | 23.1 ± 0.4 | [16] |
| Compound 3a | C. albicans | 26.1 ± 0.5 | [16] |
| Compound 4a | C. albicans | 2 | [2] |
| Compound 4c | S. typhimurium | 4 | [2] |
| Compound 19 | P. aeruginosa | 0.15 | [24] |
| Compound 20 | B. subtilis | 0.5 | [24] |
| THTQ | C. albicans | 7.5 | [17] |
| THTQ | A. niger | 15 | [17] |
Key Signaling Pathways and Mechanisms of Action
The biological effects of quinazoline derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling cascade plays a pivotal role in cell proliferation, survival, and differentiation. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. Quinazoline-based EGFR inhibitors act as ATP-competitive inhibitors, preventing this autophosphorylation and subsequent signal transduction.
Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
VEGFR2 Signaling Pathway
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is the primary mediator of angiogenesis. Binding of VEGF to VEGFR2 leads to receptor dimerization, autophosphorylation, and activation of downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which promote endothelial cell proliferation, migration, and survival. Quinazoline-based VEGFR2 inhibitors block the ATP-binding site of the kinase domain, thereby inhibiting angiogenesis and suppressing tumor growth.[1]
Caption: VEGFR2 signaling and its inhibition by quinazoline-based compounds.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) leads to the activation of PI3K, which phosphorylates PIP2 to generate PIP3. PIP3 recruits Akt to the cell membrane, where it is activated by PDK1. Activated Akt then phosphorylates a variety of downstream targets, including mTOR, leading to cell growth and proliferation. Quinazoline derivatives can directly inhibit PI3K, thereby blocking this entire signaling cascade.[3]
Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by quinazolines.
NF-κB Signaling Pathway
The NF-κB transcription factor plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate gene transcription. Quinazoline derivatives can inhibit this pathway at various points, including the inhibition of IKK.[14]
Caption: The NF-κB signaling pathway and its modulation by quinazoline compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of quinazoline derivatives.
Synthesis of Gefitinib
Gefitinib is a widely used EGFR inhibitor. A common synthetic route is as follows:[1][4]
Step 1: Synthesis of 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline
-
To a solution of 4-chloro-6,7-dimethoxyquinazoline in isopropanol, add 3-chloro-4-fluoroaniline.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and filter the precipitate.
-
Wash the solid with isopropanol and dry to obtain the product.
Step 2: Synthesis of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline
-
Suspend the product from Step 1 in N-methyl-2-pyrrolidone (NMP).
-
Add a demethylating agent such as L-methionine and methanesulfonic acid.
-
Heat the mixture at 150-160 °C for 8-10 hours.
-
Cool the reaction mixture, add water, and adjust the pH to 7-8 with a base.
-
Filter the precipitate, wash with water, and dry.
Step 3: Synthesis of Gefitinib
-
To a suspension of the product from Step 2 in dimethylformamide (DMF), add potassium carbonate.
-
Add 1-(3-chloropropyl)morpholine.
-
Heat the mixture at 80-90 °C for 6-8 hours.
-
Cool the reaction, pour into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to obtain gefitinib.
In Vitro EGFR Kinase Inhibition Assay (Luminescence-based)
This assay measures the ability of a compound to inhibit the kinase activity of EGFR.[4]
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the kinase buffer, EGFR enzyme, and peptide substrate.
-
Add the test compound dilutions to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor and no enzyme).
-
Determine the IC50 value by plotting percent inhibition versus compound concentration.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[25]
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability versus compound concentration.
Experimental Workflow for Evaluating Quinazoline Derivatives
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of quinazoline-based therapeutic agents.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. mdpi.com [mdpi.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ukm.my [ukm.my]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modified synthesis of erlotinib hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,4-Dichloro-7-fluoroquinazoline: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichloro-7-fluoroquinazoline is a pivotal heterocyclic intermediate, widely recognized for its versatile applications in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique structural features, including the reactive chlorine atoms at the 2 and 4 positions and the fluorine atom at the 7-position, make it an ideal scaffold for the synthesis of a diverse range of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound in drug discovery, with a focus on its role in the development of inhibitors for key oncogenic kinases such as EGFR, VEGFR, Aurora, and FLT3. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and targeted signaling pathways are presented to facilitate its use in research and development.
Chemical and Physical Properties
This compound is a solid, crystalline compound with the molecular formula C₈H₃Cl₂FN₂ and a molecular weight of 217.02 g/mol .[1] Its structure is characterized by a fused pyrimidine and benzene ring system, with two chlorine substituents and one fluorine substituent.
| Property | Value | Reference |
| Molecular Formula | C₈H₃Cl₂FN₂ | [1] |
| Molecular Weight | 217.02 g/mol | [1] |
| CAS Number | 174566-15-5 | |
| Appearance | Crystalline solid | [1] |
| Melting Point | Not explicitly stated | |
| Solubility | Soluble in common organic solvents | |
| Crystal Structure | Monoclinic | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-4-fluorobenzoic acid.[1]
Experimental Protocol: Synthesis of this compound[1]
Step 1: Synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione
-
To a suspension of 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol) in water (2 L), add acetic acid (80 ml).
-
Under vigorous stirring, add a solution of sodium cyanate (NaOCN) (105 g, 1.616 mol) in water (800 ml) dropwise.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add sodium hydroxide (NaOH) (480 g, 12 mol) in small portions while cooling the mixture to room temperature.
-
Acidify the reaction mixture to a pH of approximately 4 by the dropwise addition of concentrated hydrochloric acid (~1.2 L). Be cautious of strong foaming.
-
Filter the resulting precipitate, wash with water, and air-dry to obtain 7-fluoroquinazoline-2,4(1H,3H)-dione. (Yield: 82%)
Step 2: Synthesis of this compound
-
Reflux a mixture of 7-fluoroquinazoline-2,4(1H,3H)-dione (150 g, 0.83 mol), N,N-diethylaniline (125 g, 0.84 mol), and phosphorus oxychloride (POCl₃) (500 ml) overnight.
-
Remove the excess POCl₃ by rotary evaporation.
-
Pour the residue into an ice/water mixture (~4 L).
-
Filter the formed precipitate, wash with water, and dry under vacuum to yield this compound. (Yield: 94%)
Caption: Synthetic workflow for this compound.
Reactivity and Applications in Kinase Inhibitor Synthesis
The chlorine atoms at the C2 and C4 positions of the quinazoline ring are highly susceptible to nucleophilic substitution, making this compound a versatile precursor for a wide array of derivatives. The C4 chlorine is generally more reactive than the C2 chlorine, allowing for sequential and regioselective substitutions. This differential reactivity is exploited in the synthesis of 4-aminoquinazoline derivatives, a class of compounds that have shown significant promise as kinase inhibitors.
Experimental Protocol: General Synthesis of 4-Anilino-7-fluoroquinazoline Derivatives
-
Dissolve this compound (1 equivalent) in a suitable solvent such as isopropanol or acetonitrile.
-
Add the desired aniline derivative (1-1.2 equivalents) and a base such as triethylamine or diisopropylethylamine (2-3 equivalents).
-
Reflux the reaction mixture for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and purify by recrystallization or column chromatography to obtain the desired 2-chloro-4-anilino-7-fluoroquinazoline derivative.
-
Further functionalization at the C2 position can be achieved by subsequent nucleophilic substitution with another amine or other nucleophiles under more forcing conditions.
Biological Activity of 7-Fluoroquinazoline Derivatives
Derivatives of this compound have been extensively investigated as inhibitors of various protein kinases implicated in cancer progression. The 7-fluoro substituent can enhance the binding affinity and pharmacokinetic properties of these inhibitors.
| Target Kinase | Derivative Structure | IC₅₀ (nM) | Reference |
| EGFR | 4-(3-bromoanilino)-6,7-diethoxyquinazoline | 0.006 | [2] |
| VEGFR-2 | Quinazoline derivative 11d | 5490 | [3] |
| Aurora A | BPR1K871 | 22 | [4] |
| Aurora B | BPR1K871 | 13 | [4] |
| FLT3 | BPR1K871 | 19 | [4] |
Targeted Signaling Pathways
Quinazoline-based inhibitors developed from this compound exert their therapeutic effects by interfering with key signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation and survival.[5] Quinazoline-based inhibitors competitively bind to the ATP-binding site in the EGFR kinase domain, preventing autophosphorylation and subsequent activation of these downstream pathways.[5]
Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[3] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, activating downstream pathways such as the Akt/mTOR/p70s6k pathway, which promotes endothelial cell proliferation, migration, and survival.[3] Quinazoline derivatives can inhibit VEGFR-2 kinase activity, thereby blocking angiogenesis and cutting off the tumor's blood supply.[3]
Aurora Kinase Signaling Pathway
Aurora kinases (A and B) are serine/threonine kinases that play critical roles in mitosis, including centrosome maturation, spindle assembly, and chromosome segregation. Overexpression of Aurora kinases is common in many cancers and is associated with genomic instability. Quinazoline-based inhibitors targeting Aurora kinases can disrupt mitosis and induce apoptosis in cancer cells.
FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and uncontrolled proliferation of leukemic cells.[4] Dual inhibitors targeting both FLT3 and Aurora kinases, derived from quinazoline scaffolds, have shown potent anti-leukemic activity.[4]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. Its favorable chemical properties and reactivity allow for the efficient generation of diverse libraries of compounds targeting key signaling pathways in cancer. The information presented in this guide, including detailed synthetic protocols, quantitative biological data, and pathway diagrams, is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the exploration of novel quinazoline-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Reactivity of Chlorine Atoms on the Quinazoline Ring: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthetic versatility and strategic functionalization of chloroquinazolines in modern medicinal chemistry.
The quinazoline scaffold is a cornerstone in contemporary drug discovery, forming the structural basis of numerous approved therapeutics and clinical candidates.[1][2][3] The strategic introduction and subsequent manipulation of chlorine substituents on this privileged heterocycle are pivotal for the synthesis of diverse compound libraries and the fine-tuning of pharmacological activity. This technical guide provides a comprehensive overview of the reactivity of chlorine atoms on the quinazoline ring, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways are presented to support researchers, scientists, and drug development professionals in this dynamic field.
Nucleophilic Aromatic Substitution (SNAr) on Chloroquinazolines
Nucleophilic aromatic substitution (SNAr) is a fundamental transformation for the functionalization of chloroquinazolines, enabling the introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles. The reactivity of the chlorine atom is highly dependent on its position on the quinazoline ring, with the C4 position being significantly more susceptible to nucleophilic attack than the C2 position.[4][5] This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom (N3), which stabilizes the Meisenheimer intermediate formed during the reaction.[5]
Regioselectivity in Polychlorinated Quinazolines
In di- and trichlorinated quinazoline systems, the inherent reactivity differences between the chlorine-bearing positions allow for selective functionalization. For instance, in 2,4-dichloroquinazoline, nucleophilic attack occurs preferentially at the C4 position under mild conditions, leaving the C2-chloro substituent intact for subsequent modifications.[4][5] Reaction at the C2 position typically requires harsher conditions, such as higher temperatures.[5] This regioselectivity is a powerful tool for the sequential and controlled synthesis of polysubstituted quinazoline derivatives.
Common Nucleophiles and Reaction Conditions
A variety of nucleophiles can be employed in the SNAr of chloroquinazolines, including anilines, aliphatic amines, hydrazines, and thiols.[2][6][7] Microwave irradiation has been shown to significantly accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[2]
Table 1: Selected Examples of Nucleophilic Aromatic Substitution on 4-Chloroquinazolines
| Starting Material | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 4-Chloro-6-bromo-2-phenylquinazoline | N-Methyl-3-bromoaniline | THF/H₂O, Microwave, 120 °C, 20 min | 6-Bromo-N-(3-bromophenyl)-N-methyl-2-phenylquinazolin-4-amine | 72 | [2] |
| 4-Chloro-6-iodo-2-phenylquinazoline | N-Methyl-3-bromoaniline | THF/H₂O, Microwave, 120 °C, 20 min | N-(3-Bromophenyl)-6-iodo-N-methyl-2-phenylquinazolin-4-amine | 73 | [2] |
| 4-Chloroquinazoline | 4-Aminobenzaldehyde | NMP, conc. HCl (cat.), 60 °C, 1 h | 4-(Quinazolin-4-ylamino)benzaldehyde | 77 | [8] |
| 2,4,7-Trichloroquinazoline | Thiophenol | DMF, K₂CO₃, rt, 12 h | 2,7-Dichloro-4-(phenylthio)quinazoline | - | [9] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex quinazoline derivatives.[9][10] These methods offer a high degree of functional group tolerance and provide access to a vast chemical space that is often inaccessible through traditional methods.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a robust and widely used method for the arylation and heteroarylation of chloroquinazolines.[9][10] The C4-chloro position is generally more reactive in Suzuki-Miyaura couplings, allowing for regioselective functionalization.[9]
Sonogashira, Negishi, and Kumada Couplings
Other notable palladium-catalyzed reactions for the functionalization of chloroquinazolines include the Sonogashira coupling (alkynylation), Negishi coupling (organozinc reagents), and Kumada coupling (Grignard reagents).[10] These reactions provide versatile pathways for the introduction of diverse substituents onto the quinazoline core.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions of Chloroquinazolines
| Starting Material | Coupling Partner | Catalyst/Ligand | Base/Solvent | Product | Yield (%) | Reference |
| 2,4,7-Trichloroquinazoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane, H₂O | 2,4-Dichloro-7-(4-methoxyphenyl)quinazoline | 85 | [9] |
| 2,7-Dichloro-4-(phenylthio)quinazoline | 3-Tolylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane, H₂O | 7-Chloro-4-(phenylthio)-2-(m-tolyl)quinazoline | 92 | [9] |
| 2-Amino-5-iodobenzamide | Phenylacetylene | Pd/C-PPh₃-CuI | Et₃N / EtOH, reflux | 2-Amino-5-(phenylethynyl)benzamide | - | [10] |
Experimental Protocols
General Procedure for Microwave-Assisted N-Arylation of 4-Chloroquinazolines[2]
-
To a microwave-safe reaction vessel, add the 4-chloroquinazoline derivative (1.0 equiv.), the aniline (1.2 equiv.), and a 1:1 mixture of THF and water.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for the specified time (typically 10-120 minutes).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling of 2,4,7-Trichloroquinazoline[9]
-
To a reaction flask, add 2,4,7-trichloroquinazoline (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add a 3:1 mixture of dioxane and water.
-
Heat the reaction mixture at 80 °C under an inert atmosphere for 12 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Synthesis of 4-Chloroquinazoline from Quinazolin-4(3H)-one[11]
-
To a stirring suspension of quinazolin-4(3H)-one (1.0 equiv.) in thionyl chloride (10-15 mL per gram of starting material) at room temperature, add DMF (catalytic amount) dropwise.
-
Reflux the mixture for 2 hours.
-
Allow the mixture to cool to room temperature and then carefully quench with cold water.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the 4-chloroquinazoline.
Role in Drug Discovery: Targeting Signaling Pathways
Quinazoline derivatives are prominent in oncology drug discovery, with many acting as inhibitors of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[1][11] The reactivity of chloroquinazolines is instrumental in the synthesis of potent and selective kinase inhibitors.
EGFR and VEGFR Inhibition
Many 4-anilinoquinazoline derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1][2] By blocking the ATP-binding site of these receptors, these compounds inhibit downstream signaling cascades that are crucial for tumor growth.
Caption: Inhibition of EGFR/VEGFR signaling by quinazoline derivatives.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is another critical signaling cascade in cancer that is targeted by quinazoline-based inhibitors.[12] By inhibiting PI3K, these compounds can block the downstream signaling that promotes cell growth and survival.
Caption: PI3K/Akt/mTOR pathway inhibition by quinazoline analogs.
Conclusion
The chlorine atoms on the quinazoline ring are not merely passive substituents but rather versatile handles that unlock a vast and diverse chemical space. The well-defined reactivity patterns, particularly the enhanced susceptibility of the C4 position to nucleophilic attack and the amenability of chloro-positions to palladium-catalyzed cross-coupling, provide a robust platform for the rational design and synthesis of novel bioactive molecules. A thorough understanding of these reaction mechanisms and the ability to strategically implement them are essential for medicinal chemists aiming to develop the next generation of quinazoline-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
The Therapeutic Promise of Quinazoline Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The quinazoline scaffold, a fused bicyclic heterocycle composed of a benzene and a pyrimidine ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several clinically successful drugs and a robust pipeline of novel therapeutic candidates. This technical guide provides an in-depth overview of the potential therapeutic applications of quinazoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative pharmacological data, detailed experimental protocols, and visualizations of key biological pathways and workflows to facilitate further research and development in this exciting field.
Anticancer Applications
Quinazoline derivatives have emerged as a cornerstone in modern oncology, primarily through their ability to inhibit key signaling pathways involved in tumor growth and proliferation. Several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, are based on the quinazoline scaffold and target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][2]
Mechanism of Action: EGFR Inhibition
A predominant mechanism of action for many anticancer quinazoline derivatives is the inhibition of the EGFR signaling pathway.[2][3] EGFR is a transmembrane receptor that, upon activation by ligands like EGF, undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation, survival, angiogenesis, and metastasis.[3] Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its phosphorylation and subsequent activation of downstream signaling.
Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.
Other Anticancer Mechanisms
Beyond EGFR inhibition, quinazoline derivatives exhibit anticancer activity through various other mechanisms:
-
Tubulin Polymerization Inhibition: Some derivatives bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.
-
VEGFR Inhibition: Certain quinazolines inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), a key regulator of angiogenesis, thereby cutting off the tumor's blood supply.
-
PARP Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is crucial for DNA repair. Quinazoline-based PARP inhibitors can induce synthetic lethality in cancer cells with deficient DNA repair mechanisms.[1]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected quinazoline derivatives against various cancer cell lines.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib | A549 (Lung) | 0.015 | [1] |
| Erlotinib | NCI-H358 (Lung) | 0.05 | [1] |
| Lapatinib | BT474 (Breast) | 0.02 | [1] |
| Vandetanib | Cal-62 (Thyroid) | 0.4 | [1] |
| Compound 32 | A549 (Lung) | 0.02 | [4] |
| Compound 23 | A2780 (Ovarian) | 0.016 | [4] |
| Compound 37 | MCF-7 (Breast) | 2.86 | [4] |
| Compound 53 | HepG-2 (Liver) | 2.08 | [4] |
| Quinazoline Schiff base 1 | MCF-7 (Breast) | 6.246 | [5] |
| Quinazoline Schiff base 2 | MCF-7 (Breast) | 5.910 | [5] |
| Compound 6n | SW-480 (Colorectal) | 2.3 | [6] |
Antimicrobial Applications
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinazoline derivatives have demonstrated promising activity against a range of bacteria and fungi.
Mechanism of Action
The antimicrobial mechanisms of quinazoline derivatives are diverse and not fully elucidated for all compounds. Some proposed mechanisms include:
-
Inhibition of DNA Gyrase: This bacterial enzyme is essential for DNA replication, and its inhibition leads to bacterial cell death.
-
Disruption of Cell Wall Synthesis: Some derivatives may interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Inhibition of Fungal Ergosterol Biosynthesis: Similar to azole antifungals, some quinazolines may inhibit enzymes involved in the synthesis of ergosterol, a vital component of the fungal cell membrane.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinazoline derivatives against various microbial strains.
| Compound ID/Name | Microbial Strain | MIC (µg/mL) | Reference |
| Imidazo[1,2-c]quinazoline 8gc | S. aureus | 4 | [7] |
| Imidazo[1,2-c]quinazoline 8gd | E. coli | 8 | [7] |
| Benzimidazo[1,2-c]quinazoline 8gf | C. albicans | 8 | [7] |
| Pyrrolidine derivative 16 | S. aureus | 0.5 | [8] |
| Pyrrolidine derivative 19 | P. aeruginosa | 0.15 | [8] |
| Morpholine analogue 29 | B. subtilis | 0.5 | [8] |
| Indolo[1,2-c]quinazoline 13 | S. aureus | 5 | [9] |
| Indolo[1,2-c]quinazoline 19 | E. coli | 10 | [9] |
Anti-inflammatory Applications
Chronic inflammation is a hallmark of many diseases. Quinazoline derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: COX Inhibition
COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. Several quinazoline derivatives have been identified as selective inhibitors of COX-2, which is an attractive therapeutic strategy as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vitro COX inhibitory activity (IC50 values) of selected quinazoline derivatives.
| Compound ID/Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Compound 4 | >100 | 0.33 | [10] |
| Compound 6 | >100 | 0.40 | [10] |
| Compound 5 | >100 | 0.70 | [10] |
| Compound 8 | >100 | 0.80 | [10] |
| Compound 13 | >100 | 0.75 | [10] |
| Compound 9b | 0.064 | >50 | [11] |
| Compound 9a | 0.141 | >50 | [11] |
| Pyrazolo[5,1-b]quinazoline A | - | 0.047 | [12] |
Antimalarial and Antiviral Applications
Quinazoline derivatives have also demonstrated potential in combating infectious diseases caused by parasites and viruses.
Antimalarial Activity
Several quinazoline-based compounds have shown significant in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[3][13] The exact mechanisms are still under investigation but may involve inhibition of parasitic enzymes or disruption of essential metabolic pathways.
Antiviral Activity
Quinazoline derivatives have been reported to exhibit activity against a range of viruses, including influenza virus, herpes simplex virus (HSV), and human cytomegalovirus (HCMV).[14][15] The mechanisms are likely virus-specific and may involve inhibition of viral replication enzymes or interference with viral entry into host cells.
Quantitative Antimalarial and Antiviral Activity Data
| Compound ID/Name | Pathogen | Activity (EC50/IC50 µM) | Reference |
| Quinoline derivative 56 | Plasmodium falciparum W2 | 1.4 | [16] |
| Triazolopyrimidine derivative 2 | Plasmodium falciparum W2 | 0.023 | [16] |
| Quinazoline artemisinin hybrid 4a | Cytomegalovirus | 0.15 | [14] |
| Quinazoline artemisinin hybrid 4b | Cytomegalovirus | 0.21 | [14] |
| Quinazoline urea analogue 4k | Influenza A H1N1 | 0.025 | [15] |
| Quinazoline urea analogue 4e | Coxsackie virus B4 | 0.029 | [15] |
| 2-isoxazolidinyl-quinazolin-4(3H)-one 30d | Human cytomegalovirus | 8.94 | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of a Representative Quinazoline Derivative: 2-Morpholino-4-anilinoquinoline
This protocol describes a general procedure for the synthesis of 2-morpholino-4-anilinoquinoline derivatives.
Materials:
-
2-Morpholino-4-chloroquinoline
-
Appropriate aniline derivative
-
Ethanol
-
Acetone
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a solution of 2-morpholino-4-chloroquinoline (0.2 g, 0.87 mmol) in ethanol (10 mL) in a round-bottom flask, add the appropriate aniline (1.7 mmol).
-
Reflux the resulting mixture overnight with stirring.
-
After cooling to room temperature, evaporate the ethanol under reduced pressure using a rotary evaporator.
-
Wash the resulting residue with acetone and collect the solid product by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds (quinazoline derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structural Architecture of 2,4-Dichloro-7-fluoroquinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure and molecular planarity of 2,4-Dichloro-7-fluoroquinazoline, a halogenated quinazoline derivative of interest in medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms and the overall molecular geometry are critical determinants of a compound's physicochemical properties and its interactions with biological targets. This document summarizes key crystallographic data, details the experimental protocols for its synthesis and characterization, and presents visualizations of its molecular structure and synthetic pathway.
Crystallographic and Molecular Structure
The crystal structure of this compound (C₈H₃Cl₂FN₂) has been determined by single-crystal X-ray diffraction, revealing a well-defined molecular arrangement and providing insights into its solid-state properties.
Crystal Data and Structure Refinement
The compound crystallizes in a monoclinic system. A summary of the key crystal data and refinement parameters is presented in Table 1.
Table 1: Crystal Data and Structure Refinement for this compound. [1]
| Parameter | Value |
| Empirical Formula | C₈H₃Cl₂FN₂ |
| Formula Weight | 217.02 |
| Temperature | 293 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 3.8257 (3) Å |
| b | 15.0664 (9) Å |
| c | 14.3453 (6) Å |
| α | 90° |
| β | 95.102 (5)° |
| γ | 90° |
| Volume | 823.59 (9) ų |
| Z | 4 |
| Calculated Density | 1.750 Mg/m³ |
| Absorption Coefficient | 0.75 mm⁻¹ |
| F(000) | 432 |
| Data Collection and Refinement | |
| Reflections Collected | 3156 |
| Independent Reflections | 1452 |
| Goodness-of-fit on F² | 1.07 |
| Final R indices [I>2σ(I)] | R1 = 0.038, wR2 = 0.095 |
| R indices (all data) | R1 = 0.054, wR2 = 0.101 |
Molecular Planarity
A significant feature of the this compound molecule is its high degree of planarity. The quinazoline ring system is essentially flat, with a maximum deviation from the mean plane of 0.018(2) Å.[1] This planarity is a key characteristic that can influence intermolecular interactions, such as π-π stacking, which is indeed observed in the crystal packing of this compound.[1] The centroid-centroid distance between parallel quinazoline moieties of adjacent molecules is 3.8476 (14) Å.[1]
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Experimental Protocols
The synthesis and crystallization of this compound involve a two-step chemical synthesis followed by a recrystallization procedure to obtain single crystals suitable for X-ray diffraction analysis.
Synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione
The synthesis commences with the reaction of 2-amino-4-fluorobenzoic acid.[1] To a suspension of 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol) in water (2 L), acetic acid (80 ml) is added.[1] A solution of sodium cyanate (NaOCN; 105 g, 1.616 mol) in water (800 ml) is then added dropwise with vigorous stirring.[1] The reaction mixture is stirred at room temperature for 30 minutes. Subsequently, sodium hydroxide (NaOH; 480 g, 12 mol) is added in portions while cooling the mixture to room temperature. Concentrated hydrochloric acid (HCl; ~1.2 L) is then added dropwise until the pH reaches approximately 4, leading to the formation of a precipitate.[1] This precipitate, 7-fluoroquinazoline-2,4(1H,3H)-dione, is collected by filtration, washed with water, and air-dried.[1]
Synthesis of this compound
The intermediate, 7-fluoroquinazoline-2,4(1H,3H)-dione (150 g, 0.83 mol), is refluxed overnight in a mixture of N,N-diethylaniline (125 g, 0.84 mol) and phosphorus oxychloride (POCl₃; 500 ml).[1] After the reaction, the excess POCl₃ is removed by rotary evaporation. The residue is then poured into an ice/water mixture (~4 L), causing the product to precipitate. The solid is collected by filtration, washed with water, and dried under vacuum to yield this compound.[1]
Crystallization
Single crystals of this compound suitable for X-ray diffraction are obtained by recrystallization from acetone.[1]
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Biological Context
Quinazoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. They form the core structure of several approved drugs, including anticancer agents that act as tyrosine kinase inhibitors and antihypertensive medications. While the specific biological activities and signaling pathway interactions of this compound are not extensively documented in publicly available literature, its structural similarity to known bioactive molecules suggests its potential as a scaffold in drug discovery. The dichloro and fluoro substitutions can significantly modulate its pharmacokinetic and pharmacodynamic properties.
Conclusion
This technical guide has provided a detailed overview of the crystal structure and molecular planarity of this compound. The key findings from single-crystal X-ray diffraction analysis, including unit cell parameters and the near-perfect planarity of the molecule, have been presented. Detailed experimental protocols for its synthesis and crystallization offer a reproducible methodology for obtaining this compound. While specific biological data for this derivative is limited, its structural features make it a compound of interest for further investigation in the fields of medicinal chemistry and materials science.
References
An In-depth Technical Guide on the Safety and Handling of Dichlorofluoroquinazolines
This technical guide is intended for researchers, scientists, and drug development professionals working with dichlorofluoroquinazolines. Given the potent biological activities associated with the quinazoline scaffold, a thorough understanding of safety and handling protocols is paramount.[1][2]
Hazard Identification and Toxicological Profile
Quinazoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] Many of these activities stem from their ability to interact with biological targets such as protein kinases.[1][3] Consequently, these compounds may also exhibit cytotoxicity. The introduction of halogen atoms, such as chlorine and fluorine, can modulate the biological activity and toxicological profile of these molecules. Therefore, dichlorofluoroquinazolines should be handled as potentially cytotoxic and hazardous compounds.
Toxicological Data Summary
While specific toxicological data for dichlorofluoroquinazolines are not available, the following table summarizes the adverse effects of some well-characterized quinazoline derivatives used in therapeutic settings. This information should be considered as indicative of the potential hazards.
| Compound Class/Drug | Primary Application | Common Adverse Effects | Serious Adverse Effects |
| Gefitinib | EGFR Inhibitor (Anti-Cancer) | Rash, diarrhea, acne, dry skin, nausea, vomiting.[4] | Interstitial lung disease, hepatotoxicity.[4] |
| Erlotinib | EGFR Inhibitor (Anti-Cancer) | Rash, diarrhea, anorexia, fatigue, dyspnea.[4] | Interstitial lung disease, gastrointestinal perforation, renal failure, hepatotoxicity.[4] |
| Lapatinib | EGFR, HER2 Inhibitor (Anti-Cancer) | Diarrhea, hand-foot syndrome, nausea, vomiting, rash, fatigue.[4] | Severe liver damage, severe skin reactions (Stevens-Johnson syndrome), lung inflammation.[4] |
| Afatinib | EGFR Inhibitor (Anti-Cancer) | Diarrhea, rash/acneiform dermatitis, stomatitis, dry skin, decreased appetite.[4] | Severe diarrhea.[4] |
Safe Handling and Storage
Given the potential for high biological activity and cytotoxicity, strict adherence to safety protocols is mandatory when handling dichlorofluoroquinazolines.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure.[5]
-
Gloves: Double gloving with nitrile gloves that are compliant with ASTM D6978 (chemotherapy-grade) is recommended.[6][7] Gloves should be changed regularly and immediately if contaminated.[6]
-
Gowns: Disposable, low-permeability gowns with long sleeves and tight-fitting cuffs should be worn.[6]
-
Eye Protection: Chemical splash goggles or a full-face shield must be worn.[4]
-
Respiratory Protection: When handling powders or creating aerosols, work should be conducted in a certified chemical fume hood.[8] If a fume hood is not feasible, a respirator may be required, and personnel must be enrolled in a respiratory protection program.[9]
Engineering Controls
-
Chemical Fume Hood: All weighing, reconstitution, and manipulation of solid dichlorofluoroquinazolines should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[8]
-
Ventilation: Work should be conducted in a well-ventilated laboratory.[10]
Storage
-
Store dichlorofluoroquinazolines in clearly labeled, tightly sealed containers.
-
Keep in a designated, secure, and well-ventilated area away from incompatible materials.
-
Follow any specific storage temperature and light-sensitivity requirements.
Waste Disposal
-
All waste materials, including contaminated PPE, glassware, and consumables, should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[8]
-
Sharps should be disposed of in a designated sharps container.
Experimental Protocols
The following are generalized experimental protocols. Specific reaction conditions may vary.
General Synthesis of a Dichlorofluoroquinazoline Derivative
The synthesis of halogenated quinazolines often involves multi-step processes. A common precursor for 2,4-dichloroquinazolines is 2,4-quinazolinedione, which can be synthesized from anthranilic acid.[11] Fluorinated precursors can also be used to introduce fluorine into the quinazoline core.[2][12]
Step 1: Synthesis of 2,4-Quinazolinedione from a Fluorinated Anthranilic Acid
-
In a fume hood, dissolve the starting fluorinated anthranilic acid in an appropriate aqueous solvent.
-
Add a cyanate source, such as potassium cyanate, to the solution.[11] The reaction is typically performed under basic conditions (pH 9-12) and at elevated temperatures (40-90 °C).[11]
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, adjust the pH to precipitate the 2,4-quinazolinedione product.
-
Filter the solid, wash with water, and dry under vacuum.
Step 2: Chlorination to form the Dichlorofluoroquinazoline
-
Suspend the dried fluorinated 2,4-quinazolinedione in a high-boiling point solvent.
-
Add a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine or amide.
-
Heat the reaction mixture under reflux until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully quench the excess chlorinating agent, typically by slowly adding the reaction mixture to ice water.
-
Extract the dichlorofluoroquinazoline product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Alternatively, recrystallization from a suitable solvent can be employed for purification.
-
Characterize the final product using methods such as NMR, mass spectrometry, and melting point analysis.
Emergency Procedures
Chemical Spills
-
Minor Spill: Alert personnel in the immediate area.[13] Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite or sand).[14][15] Gently sweep the material into a designated hazardous waste container.[15] Decontaminate the area with a suitable cleaning agent.[15]
-
Major Spill: Evacuate the laboratory immediately and alert others.[13] Close the doors to the affected area and prevent entry.[13] Contact the institutional emergency response team.[16]
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15][16] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]
Visualizations
The following diagrams illustrate key workflows and pathways relevant to research involving quinazoline derivatives.
Caption: General lab workflow for handling potentially hazardous compounds.
Caption: Decision tree for emergency procedures following accidental exposure.
Caption: Simplified EGFR signaling pathway and point of inhibition by quinazolines.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ipservices.care [ipservices.care]
- 6. ohsinsider.com [ohsinsider.com]
- 7. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 8. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 10. ehs.okstate.edu [ehs.okstate.edu]
- 11. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 16. ehs.princeton.edu [ehs.princeton.edu]
Methodological & Application
Application Notes: Synthesis and Derivatization of 2,4-Dichloro-7-fluoroquinazoline
Introduction
Quinazoline derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Among these, 2,4-dichloro-7-fluoroquinazoline is a pivotal intermediate, particularly in the synthesis of targeted cancer therapies like epidermal growth factor receptor (EGFR) inhibitors. The chlorine atoms at the C2 and C4 positions are highly reactive and susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups to modulate biological activity. This document provides detailed protocols for the synthesis of the this compound core and its subsequent derivatization.
Core Synthesis Pathway
The synthesis of this compound is typically achieved in a two-step process starting from 2-amino-4-fluorobenzoic acid. The first step involves a cyclization reaction to form the heterocyclic dione, which is then chlorinated in the second step.
Application Notes: 2,4-Dichloro-7-fluoroquinazoline as a Versatile Synthetic Intermediate in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,4-Dichloro-7-fluoroquinazoline is a key heterocyclic building block extensively utilized in medicinal chemistry for the synthesis of a wide array of pharmacologically active compounds.[1][2] Its unique structural features, including two reactive chlorine atoms at the 2 and 4 positions and a fluorine atom at the 7-position, make it a valuable precursor for developing potent kinase inhibitors.[3] The quinazoline scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, particularly in the realm of oncology.[1][4] This intermediate is notably instrumental in the synthesis of inhibitors targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are critical targets in cancer therapy.[1][5] The strategic functionalization of this compound allows for the fine-tuning of inhibitor selectivity and potency.
Key Applications:
-
Synthesis of EGFR Inhibitors: This intermediate is a crucial starting material for the synthesis of irreversible EGFR inhibitors like Afatinib, which is used in the treatment of non-small cell lung cancer (NSCLC).[4][6][7]
-
Development of VEGFR-2 Inhibitors: The quinazoline core serves as a scaffold for novel VEGFR-2 inhibitors, which play a significant role in blocking angiogenesis, a key process in tumor growth and metastasis.[1][8][9]
-
Dual EGFR/VEGFR-2 Inhibitors: The versatility of this compound allows for the design of dual inhibitors that target both EGFR and VEGFR-2, potentially offering synergistic antitumor activity.[5]
-
Multi-kinase Inhibitors: The scaffold has been employed in the development of multi-kinase inhibitors targeting various kinases implicated in cancer, such as FLT3 and Aurora kinases.[10][11]
Data Presentation
Table 1: Synthesis and Yield of this compound and Key Derivatives
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 2-Amino-4-fluorobenzoic acid | 7-Fluoroquinazoline-2,4(1H,3H)-dione | 1. NaOCN, H₂O, Acetic acid, rt, 30 min; 2. NaOH; 3. HCl (pH ~4) | 82 | [1] |
| 7-Fluoroquinazoline-2,4(1H,3H)-dione | This compound | POCl₃, N,N-diethylaniline, reflux, overnight | 94 | [1] |
| 7-Fluoroquinazoline-2,4(1H,3H)-dione | This compound | POCl₃, DMF, 110°C, 6 h | 85.4 | [12][13] |
| 4-Chloro-7-fluoro-6-nitroquinazoline | N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | 3-chloro-4-fluoroaniline | Not specified | [14] |
| This compound | 2-Chloro-N,N-diethyl-7-fluoroquinazolin-4-amine | Ethylene diamine, Toluene, rt, 8 h | 79.5 | [12] |
Table 2: Biological Activity of Kinase Inhibitors Derived from this compound
| Compound | Target Kinase(s) | IC₅₀ (nM) | Cell Line | Reference |
| Afatinib | EGFR | 0.5 | NSCLC | [6] |
| F-MPG | EGFR | 5.3 | HCC827 | [15] |
| OH-MPG | EGFR | 2.0 | HCC827 | [15] |
| Compound 8o | EGFR, VEGFR-2 | ~11-fold more potent on EGFR and ~7-fold more potent on VEGFR-2 than prototype | Not specified | [5] |
| BPR1K871 | FLT3, AURKA, AURKB | 19 (FLT3), 22 (AURKA), 13 (AURKB) | MOLM-13, MV4-11 | [10][11] |
| Quinazoline derivative 11d | VEGFR-2 | 5490 | HUVEC | [16] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Amino-4-fluorobenzoic Acid
This protocol describes a two-step synthesis of the title compound.[1]
Step 1: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione
-
Suspend 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol) in water (2 L).
-
Add acetic acid (80 ml).
-
Under vigorous mechanical stirring, add a solution of NaOCN (105 g, 1.616 mol) in water (800 ml) dropwise.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add NaOH (480 g, 12 mol) in small portions while cooling the mixture to room temperature.
-
Add concentrated HCl (~1.2 L) dropwise until the pH of the mixture is approximately 4, being cautious of strong foaming.
-
Collect the resulting precipitate by filtration, wash with water, and air-dry to obtain 7-fluoroquinazoline-2,4(1H,3H)-dione.
-
Expected Yield: 82% (95 g)
-
Step 2: Synthesis of this compound
-
Combine 7-fluoroquinazoline-2,4(1H,3H)-dione (150 g, 0.83 mol), N,N-diethylaniline (125 g, 0.84 mol), and POCl₃ (500 ml).
-
Reflux the mixture overnight.
-
Remove the majority of the POCl₃ using a rotary evaporator.
-
Pour the residue into a mixture of ice and water (~4 L).
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield this compound.
-
Expected Yield: 94% (170 g)
-
Protocol 2: Synthesis of 2-Chloro-4-anilino-quinazoline Derivatives as EGFR/VEGFR-2 Dual Inhibitors
This protocol is a general procedure for the synthesis of 2-chloro-4-anilino-quinazoline derivatives.[5][17]
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dioxane.
-
Add the desired substituted aniline (1 equivalent) to the solution.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture.
-
Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for several hours (e.g., 12 hours) under an inert atmosphere.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the crude product by a suitable method, such as column chromatography, to obtain the desired 2-chloro-4-anilino-quinazoline derivative.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Afatinib.
Caption: VEGFR-2 signaling pathway and its inhibition.
Caption: Synthetic workflow for kinase inhibitors from this compound.
References
- 1. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 174566-15-5 | Benchchem [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. syncsci.com [syncsci.com]
- 7. A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate | Chemical Reports [syncsci.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine | Atlantis Press [atlantis-press.com]
- 15. Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 16. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2,4-Dichloro-7-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of potent kinase inhibitors utilizing 2,4-dichloro-7-fluoroquinazoline as a key starting material. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitor drugs.[1][2][3] The methodologies outlined below describe a sequential nucleophilic aromatic substitution (SNAr) approach to selectively functionalize the C4 and C2 positions of the quinazoline ring, yielding a diverse range of potential therapeutic agents.
Introduction
Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer, by targeting specific signaling pathways involved in cell proliferation, survival, and angiogenesis. The 4-anilinoquinazoline framework is a well-established pharmacophore that effectively competes with ATP for the kinase domain's binding site.[4][5][6] The strategic introduction of a fluorine atom at the C7 position can enhance binding affinity and modulate the physicochemical properties of the inhibitor. This protocol focuses on a two-step synthesis of a 4-anilino-2-aryl-7-fluoroquinazoline, a common motif in kinase inhibitors targeting receptors such as EGFR and VEGFR.[1][7][8][9][10]
Synthesis of this compound
The starting material, this compound, can be synthesized in two steps from 2-amino-4-fluorobenzoic acid.[1]
Step 1: Synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione [1]
-
Suspend 2-amino-4-fluorobenzoic acid (1 equivalent) in water.
-
Add acetic acid to the suspension.
-
Slowly add a solution of sodium cyanate (NaOCN) in water while stirring vigorously.
-
Stir the reaction mixture at room temperature.
-
Add sodium hydroxide (NaOH) in portions while cooling the mixture.
-
Adjust the pH to ~4 by the dropwise addition of concentrated hydrochloric acid (HCl).
-
Collect the precipitate by filtration, wash with water, and air-dry to yield 7-fluoroquinazoline-2,4(1H,3H)-dione.
Step 2: Synthesis of this compound [1]
-
Reflux a mixture of 7-fluoroquinazoline-2,4(1H,3H)-dione (1 equivalent), N,N-diethylaniline (1 equivalent), and phosphorus oxychloride (POCl3) overnight.
-
Remove the excess POCl3 by rotary evaporation.
-
Pour the residue into a mixture of ice and water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain this compound.
Experimental Protocols: Synthesis of a 4-(3-ethynylphenyl)amino-7-fluoro-2-(pyridin-4-yl)quinazoline Kinase Inhibitor
This protocol details a two-step synthesis of a representative kinase inhibitor from this compound.
Protocol 1: Nucleophilic Aromatic Substitution at the C4 Position
This procedure describes the selective substitution of the more reactive chlorine atom at the C4 position with an appropriate aniline derivative.
Materials:
-
This compound
-
3-ethynylaniline
-
Isopropanol
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equivalent) and 3-ethynylaniline (1.0 equivalent) in isopropanol in a round-bottom flask.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
A precipitate will form. Collect the solid by filtration.
-
Wash the precipitate with cold isopropanol and dry under vacuum to yield 2-chloro-N-(3-ethynylphenyl)-7-fluoroquinazolin-4-amine.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C2 Position
This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the C2 position.
Materials:
-
2-chloro-N-(3-ethynylphenyl)-7-fluoroquinazolin-4-amine
-
Pyridine-4-boronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Sodium carbonate (Na2CO3)
-
Acetone/Water solvent mixture
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend 2-chloro-N-(3-ethynylphenyl)-7-fluoroquinazolin-4-amine (1.0 equivalent), pyridine-4-boronic acid (1.2 equivalents), and sodium carbonate (2.5 equivalents) in a 1:1 mixture of acetone and water.
-
Degas the mixture by bubbling argon or nitrogen gas through the solution for 15 minutes.
-
Add palladium(II) acetate (0.05 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, 4-(3-ethynylphenyl)amino-7-fluoro-2-(pyridin-4-yl)quinazoline.
Data Presentation
The following table summarizes the biological activity of representative quinazoline-based kinase inhibitors against various cancer-related kinases and cell lines. This data is indicative of the potential efficacy of compounds synthesized via the described protocols.
| Compound ID/Reference | Target Kinase | IC50 (nM) | Cell Line | Cancer Type | EC50 (µM) |
| Compound A | EGFR | 1.37 | A549 | Lung Cancer | 5.2 |
| Compound B | VEGFR-2 | 14 | MCF-7 | Breast Cancer | 6.0 |
| Compound C | EGFR L858R/T790M | 220 | Ba/F3 EGFR L858R/T790M | Leukemia (Model) | 0.05 |
| Compound D | Aurora A | - | HT-29 | Colon Cancer | - |
| Gefitinib (Reference) | EGFR WT | 100 | - | - | - |
| Cabozantinib (Reference) | VEGFR-2 | 4.5 | COLO-205 | Colon Cancer | 10.66 |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC50: The half-maximal effective concentration, which induces a response halfway between the baseline and maximum after a specified exposure time.
Mandatory Visualization
Synthetic Workflow
Caption: General synthetic workflow for the preparation of a kinase inhibitor.
EGFR Signaling Pathway and Inhibition
Caption: Simplified EGFR signaling pathway and the mechanism of inhibition.
References
- 1. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 6. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
The Versatile Scaffold: 2,4-Dichloro-7-fluoroquinazoline in Modern Medicinal Chemistry
For Immediate Release
[City, State] – [Date] – The heterocyclic compound 2,4-Dichloro-7-fluoroquinazoline is a critical building block in medicinal chemistry, serving as a versatile scaffold for the development of potent and selective therapeutic agents. Its unique chemical architecture, featuring reactive chlorine atoms at the 2 and 4 positions and a fluorine atom at the 7 position, allows for facile and regioselective modifications, making it a cornerstone in the synthesis of numerous kinase inhibitors for cancer therapy and other drug candidates.
This application note provides a comprehensive overview of the utility of this compound in drug discovery, complete with detailed experimental protocols for its key reactions, quantitative data on the biological activity of its derivatives, and visual representations of relevant signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
Application Notes
This compound is a pivotal intermediate in the synthesis of a wide array of biologically active molecules. The quinazoline core is a well-established pharmacophore, and the specific substitution pattern of this compound offers distinct advantages for medicinal chemists.
Key Applications:
-
Kinase Inhibitors: The most prominent application of this compound is in the development of kinase inhibitors.[1] The quinazoline scaffold mimics the adenine ring of ATP, enabling competitive inhibition at the ATP-binding site of various kinases. Derivatives have shown potent activity against key oncogenic kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Many EGFR inhibitors, used in the treatment of non-small cell lung cancer and other solid tumors, are based on the 4-anilinoquinazoline scaffold, which can be readily synthesized from this compound.[2][3][4]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By targeting VEGFR, derivatives of this compound can inhibit angiogenesis, a critical process in tumor growth and metastasis. Dual EGFR/VEGFR inhibitors have been developed from this scaffold.[3][4][5]
-
Other Kinases: This scaffold has also been utilized to develop inhibitors for other important kinases such as FLT3, Aurora kinases, and Trk kinases, which are implicated in various cancers.
-
-
Anticancer Agents: Beyond kinase inhibition, derivatives of this compound have demonstrated broader anticancer activities through various mechanisms. The fluorine substitution can enhance metabolic stability and binding affinity.
-
Other Therapeutic Areas: While oncology is the primary focus, the quinazoline core is also found in drugs for hypertension, inflammation, and bacterial infections, suggesting the potential for this compound derivatives in these areas as well.[1]
The reactivity of the two chlorine atoms is differential. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This regioselectivity allows for sequential and controlled introduction of different substituents, a crucial feature for building diverse chemical libraries for structure-activity relationship (SAR) studies.
Data Presentation
The following table summarizes the in vitro biological activities of representative quinazoline derivatives synthesized using this compound or its analogs as a starting material.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line | Antiproliferative Activity (GI50/IC50) | Reference |
| Derivative 1 | EGFR | 0.37 | HCT-116 | Not Reported | [2] |
| Derivative 2 | VEGFR-2 | 4310 | Not Applicable | Not Reported | [5] |
| Derivative 3 | EGFR | 6870 | Not Applicable | Not Reported | [5] |
| BPR1K871 | FLT3 | 19 | MOLM-13 | 5 nM (EC50) | Not directly from this compound, but a relevant quinazoline derivative |
| BPR1K871 | AURKA | 22 | MV4-11 | 5 nM (EC50) | Not directly from this compound, but a relevant quinazoline derivative |
| Compound 4a | EGFR | 12.36 | NCI-H1975 | 0.63 µM | [6] |
| Compound 6c | EGFR | 10.76 | Not Reported | Not Reported | [6] |
Experimental Protocols
Detailed methodologies for key synthetic transformations involving this compound are provided below.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 2-amino-4-fluorobenzoic acid.[1]
Step 1: Synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione
-
To a suspension of 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol) in water (2 L), add acetic acid (80 ml).
-
Under vigorous mechanical stirring, add a solution of sodium cyanate (NaOCN) (105 g, 1.616 mol) in water (800 ml) dropwise.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add sodium hydroxide (NaOH) (480 g, 12 mol) in small portions while cooling the mixture to room temperature.
-
Add concentrated hydrochloric acid (~1.2 L) dropwise until the pH reaches ~4. Be cautious of strong foaming.
-
Filter the resulting precipitate, wash with water, and air-dry to obtain 7-fluoroquinazoline-2,4(1H,3H)-dione (Yield: 82%). This product is used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a round-bottom flask, combine 7-fluoroquinazoline-2,4(1H,3H)-dione (150 g, 0.83 mol), N,N-diethylaniline (125 g, 0.84 mol), and phosphorus oxychloride (POCl₃) (500 ml).
-
Reflux the mixture overnight.
-
Remove the excess POCl₃ by rotary evaporation.
-
Pour the residue into a mixture of ice and water (~4 L).
-
Filter the precipitate, wash with water, and dry under vacuum to yield this compound (Yield: 94%).
Protocol 2: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This protocol details the selective substitution of the C4-chloro group with an aniline derivative, a common step in the synthesis of EGFR inhibitors. This is a generalized procedure and may require optimization for specific substrates.
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Add the desired aniline derivative (1.1 - 1.5 eq) and a base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2.0 - 3.0 eq).
-
Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-chloro-7-fluoroquinazoline derivative.
Protocol 3: Suzuki-Miyaura Cross-Coupling at the C2-Position
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the C2-position, after the C4 position has been functionalized. This is a generalized procedure and may require optimization.
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the 4-substituted-2-chloro-7-fluoroquinazoline (1.0 eq), the corresponding arylboronic acid (1.2 - 1.5 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 - 3.0 eq).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.
-
Heat the reaction mixture under an inert atmosphere at a temperature between 80 °C and 110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the EGFR and VEGFR signaling pathways, which are primary targets for inhibitors derived from this compound.
Caption: Simplified EGFR signaling pathway and inhibition.
Caption: Simplified VEGFR signaling pathway and inhibition.
Experimental Workflows
The following diagrams outline the general experimental workflows for the key reactions described.
Caption: Workflow for Nucleophilic Aromatic Substitution.
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
References
- 1. medium.com [medium.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-chloro-4-amino-7-fluoroquinazoline Derivatives: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-chloro-4-amino-7-fluoroquinazoline derivatives, key intermediates in the development of targeted cancer therapies, particularly as inhibitors of the epidermal growth factor receptor (EGFR). The synthesis is presented in a three-stage process, beginning with commercially available 2-amino-4-fluorobenzoic acid.
I. Synthetic Pathway Overview
The overall synthetic scheme involves a three-step reaction sequence:
-
Cyclization: The initial step is the formation of the quinazoline ring system through the reaction of 2-amino-4-fluorobenzoic acid with a suitable cyclizing agent to yield 7-fluoroquinazoline-2,4(1H,3H)-dione.
-
Chlorination: The resulting dione is then subjected to chlorination to produce the highly reactive intermediate, 2,4-dichloro-7-fluoroquinazoline.
-
Selective Amination: Finally, a nucleophilic aromatic substitution reaction is carried out to introduce an amino group at the C4 position, yielding the desired 2-chloro-4-amino-7-fluoroquinazoline derivative.
Application Notes and Protocols for the Synthesis of Bioactive 4-Aminoquinazolines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of bioactive 4-aminoquinazolines, a class of heterocyclic compounds with significant therapeutic potential. The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] Many of these compounds function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival.[4]
General Synthesis Workflow
The synthesis of 4-aminoquinazolines typically follows a multi-step sequence, starting from readily available precursors. A generalized workflow is depicted below, illustrating the key transformations involved in the construction of the quinazoline core and the introduction of the crucial 4-amino substituent.
Caption: Generalized workflow for the synthesis of 4-aminoquinazolines.
Experimental Protocols
Two common routes for the synthesis of bioactive 4-aminoquinazolines are detailed below: the preparation of 4-anilinoquinazolines, exemplified by the synthesis of a Gefitinib analogue, and the synthesis of 2,4-diaminoquinazolines.
Protocol 1: Synthesis of 4-Anilinoquinazolines (Gefitinib Analogue)
This protocol outlines a common method for synthesizing 4-anilinoquinazolines, which are potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase.[4][5] The key step is the nucleophilic aromatic substitution of a 4-chloroquinazoline intermediate with a substituted aniline.
Step 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one
A mixture of 2-amino-4,5-dimethoxybenzoic acid (10.0 g, 50.7 mmol) and formamide (50 mL) is heated at 160 °C for 4 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 6,7-dimethoxyquinazolin-4(3H)-one as a solid.
Step 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
To a suspension of 6,7-dimethoxyquinazolin-4(3H)-one (5.0 g, 24.2 mmol) in toluene (50 mL), thionyl chloride (10 mL, 137 mmol) and a catalytic amount of N,N-dimethylformamide (DMF, 0.5 mL) are added. The mixture is refluxed for 3 hours. After cooling, the solvent is removed under reduced pressure. The residue is co-evaporated with toluene twice to remove excess thionyl chloride, yielding crude 4-chloro-6,7-dimethoxyquinazoline, which is used in the next step without further purification.
Step 3: Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Gefitinib Analogue)
A solution of 4-chloro-6,7-dimethoxyquinazoline (2.0 g, 8.9 mmol) and 3-chloro-4-fluoroaniline (1.4 g, 9.8 mmol) in isopropanol (40 mL) is heated to reflux for 4 hours. Upon cooling, the product precipitates. The solid is collected by filtration, washed with cold isopropanol, and then with diethyl ether. The product is dried under vacuum to give the desired 4-anilinoquinazoline derivative.
Protocol 2: Synthesis of 2,4-Diaminoquinazolines
This protocol describes the synthesis of 2,4-diaminoquinazolines, a class of compounds with diverse biological activities, including antitubercular and anticancer properties.[6][7] The synthesis involves a copper-catalyzed reaction of a 2-bromobenzonitrile with guanidine.[8]
Step 1: Synthesis of 2-Amino-N'-benzylquinazoline-4-carboximidamide
To a solution of 2-amino-4-cyanobenzonitrile (5.0 g, 34.9 mmol) in anhydrous toluene (100 mL) is added lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 42 mL, 42 mmol) at 0 °C under an argon atmosphere. The mixture is stirred for 30 minutes, followed by the addition of benzylamine (4.2 mL, 38.4 mmol). The reaction is then heated to 80 °C and stirred for 12 hours. After cooling, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Synthesis of N-benzyl-2,4-diaminoquinazoline
A mixture of 2-amino-N'-benzylquinazoline-4-carboximidamide (2.0 g, 7.6 mmol), copper(I) iodide (145 mg, 0.76 mmol), and potassium carbonate (2.1 g, 15.2 mmol) in DMF (30 mL) is heated at 120 °C for 24 hours under an argon atmosphere. The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the 2,4-diaminoquinazoline product.
Data Presentation
The following tables summarize typical reaction yields and characterization data for representative 4-aminoquinazoline derivatives synthesized via the described protocols.
Table 1: Summary of Reaction Yields
| Step | Product | Typical Yield (%) |
| Protocol 1, Step 1 | 6,7-Dimethoxyquinazolin-4(3H)-one | 85-95% |
| Protocol 1, Step 2 | 4-Chloro-6,7-dimethoxyquinazoline | >95% (crude) |
| Protocol 1, Step 3 | N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | 70-85% |
| Protocol 2, Step 2 | N-benzyl-2,4-diaminoquinazoline | 60-75% |
Table 2: Representative Characterization Data
| Compound | Molecular Formula | MW | ¹H NMR (δ, ppm) | HRMS (m/z) [M+H]⁺ |
| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | C₁₆H₁₃ClFN₃O₂ | 349.75 | 8.51 (s, 1H), 8.12 (dd, J=6.8, 2.6 Hz, 1H), 7.85 (m, 1H), 7.42 (t, J=8.9 Hz, 1H), 7.25 (s, 1H), 7.18 (s, 1H), 4.01 (s, 3H), 3.98 (s, 3H) | 350.0705 |
| N-benzyl-2,4-diaminoquinazoline | C₁₅H₁₄N₄ | 250.30 | 8.25 (s, 1H), 7.60 (d, J=8.0 Hz, 1H), 7.45-7.30 (m, 6H), 7.10 (t, J=7.6 Hz, 1H), 6.50 (br s, 2H), 4.65 (d, J=5.8 Hz, 2H) | 251.1291 |
Signaling Pathways
Bioactive 4-aminoquinazolines often exert their effects by inhibiting key signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[9][10] Aberrant activation of this pathway is a hallmark of many cancers. 4-Anilinoquinazolines, such as Gefitinib, are potent inhibitors of the EGFR tyrosine kinase, blocking downstream signaling cascades.[11]
Caption: Inhibition of the EGFR signaling pathway by 4-aminoquinazolines.
VEGFR Signaling Pathway
The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13] Several 4-aminoquinazoline derivatives have been developed as inhibitors of VEGFR tyrosine kinases.
Caption: Inhibition of the VEGFR signaling pathway by 4-aminoquinazolines.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Process For The Preparation Of Gefitinib [quickcompany.in]
- 4. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ukm.my [ukm.my]
- 6. Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. proteopedia.org [proteopedia.org]
- 13. cusabio.com [cusabio.com]
Application Notes and Protocols for Agrochemical Research on Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a privileged heterocyclic motif that has garnered significant attention in agrochemical research due to the diverse biological activities of its derivatives.[1][2] Compounds incorporating the quinazoline core have demonstrated potent herbicidal, fungicidal, and insecticidal properties, making them a promising class of molecules for the development of novel crop protection agents.[1][3] This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the exploration and development of quinazoline-based agrochemicals.
Herbicidal Applications: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
A key mechanism of action for herbicidal quinazoline derivatives is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4] This enzyme is crucial in the biosynthesis of plastoquinone and tocopherol, which are essential for plant survival. Inhibition of HPPD leads to bleaching symptoms and ultimately plant death.
Quantitative Data: Herbicidal Activity of Quinazoline-2,4-dione Derivatives
| Compound | Target Enzyme | Ki (μM) | Post-emergent Herbicidal Activity (Dosage) | Crop Safety | Reference |
| 11h | HPPD | 0.005 | Strong and broad-spectrum at 37.5 g AI ha⁻¹ | Safe for maize at 150 g AI ha⁻¹ | [4] |
| 11d | HPPD | Not specified | Strong and broad-spectrum at 37.5 g AI ha⁻¹ | Safe for maize and wheat at 150 g AI ha⁻¹ | [4] |
| Mesotrione | HPPD | 0.013 | Commercial Standard | - | [4] |
Experimental Protocol: In Vitro HPPD Inhibition Assay
This protocol outlines the procedure for determining the inhibitory activity of quinazoline derivatives against HPPD.
Materials:
-
Recombinant Arabidopsis thaliana HPPD (AtHPPD)
-
4-hydroxyphenylpyruvic acid (HPPA)
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 7.0)
-
Test compounds (quinazoline derivatives) dissolved in DMSO
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, catalase, and AtHPPD enzyme.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the substrate, HPPA.
-
Monitor the decrease in absorbance at a specific wavelength corresponding to the consumption of HPPA.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathway Diagram: HPPD Inhibition
Caption: Inhibition of HPPD by quinazoline derivatives disrupts pigment biosynthesis, leading to herbicidal effects.
Fungicidal Applications
Quinazoline derivatives, particularly those with a 4(3H)-quinazolinone scaffold, have demonstrated a broad spectrum of activity against various phytopathogenic fungi.[2][5][6]
Mechanisms of Action
-
Ergosterol Biosynthesis Inhibition: Similar to some commercial fungicides, certain quinazolinone derivatives like fluquinconazole inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[5]
-
Cell Membrane Disruption: Other derivatives exert their antifungal effects by increasing the permeability of the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death.[7]
Quantitative Data: In Vitro Antifungal Activity of Quinazolinone Derivatives
| Compound | Target Fungi | IC50 / EC50 (µg/mL) | Reference |
| 6c | Sclerotinia sclerotiorum | 2.46 | [6] |
| Pellicularia sasakii | 2.94 | [6] | |
| Fusarium graminearum | 6.03 | [6] | |
| Fusarium oxysporum | 11.9 | [6] | |
| 4y | Rhizoctonia solani | 0.42 | [7][8] |
| Chlorothalonil | Rhizoctonia solani | 1.20 | [7] |
| Carbendazim | Rhizoctonia solani | 0.53 | [7] |
| 66 | Fusarium graminearum | 0.76 | [2] |
| Botrytis cinerea | 1.65 | [2] | |
| E19 | Xanthomonas oryzae pv. oryzicola (Bacterium) | 7.1 | [9] |
Experimental Protocol: Mycelial Growth Inhibition Assay
This protocol is used to evaluate the in vitro antifungal activity of synthesized compounds.[7]
Materials:
-
Synthesized quinazolinone derivatives
-
Target fungal strains (e.g., Rhizoctonia solani, Fusarium graminearum)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Dissolve the test compounds in DMSO to create stock solutions.
-
Incorporate various concentrations of the test compounds into molten PDA medium.
-
Pour the amended PDA into sterile Petri dishes and allow it to solidify.
-
Place a mycelial plug (obtained from the edge of an actively growing fungal colony) in the center of each PDA plate.
-
Incubate the plates at an appropriate temperature until the mycelial growth in the control plate (containing only DMSO) reaches the edge of the plate.
-
Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculate the percentage of mycelial growth inhibition for each concentration.
-
Determine the EC50 value, the concentration of the compound that causes 50% inhibition of mycelial growth, using probit analysis.
Experimental Workflow Diagram: Antifungal Screening
Caption: Workflow for in vitro screening of quinazoline derivatives for antifungal activity.
Insecticidal Applications
Quinazoline derivatives have been investigated as potent insecticides, targeting crucial physiological processes in insects.
Mechanisms of Action
-
NADH:Ubiquinone Oxidoreductase (Complex I) Inhibition: Some quinazoline derivatives act as inhibitors of the mitochondrial electron transport chain at Complex I, similar to the natural insecticide rotenone. This disruption of cellular respiration is lethal to insects.[10]
-
GABA Receptor Antagonism: Certain dihydropyrazolo[1,5-a]quinazolines have been designed as antagonists of the γ-aminobutyric acid (GABA) receptor.[11] By blocking the inhibitory signals of GABA, these compounds lead to hyperexcitation of the insect's central nervous system, resulting in paralysis and death.
Quantitative Data: Insecticidal Activity of Quinazoline Derivatives
| Compound | Target Pest | Bioassay Method | LC50 (µg/mL) | Reference |
| 4a | Plutella xylostella | Leaf-dipping | 1.44 | [11] |
| 4f | Plutella xylostella | Leaf-dipping | 1.13 | [12] |
| 4m | Plutella xylostella | Leaf-dipping | 1.03 | [12] |
| Fipronil | Plutella xylostella | Leaf-dipping | 3.02 | [11] |
| Indoxacarb | Plutella xylostella | Leaf-dipping | 4.82 | [12] |
Note: LC50 (Lethal Concentration, 50%) is the concentration of a chemical that kills 50% of the test organisms.
Experimental Protocol: Leaf-Dipping Bioassay for Insecticidal Activity
This protocol is a standard method for evaluating the efficacy of insecticides against leaf-feeding insects.[11]
Materials:
-
Synthesized quinazoline derivatives
-
Target insects (e.g., third-instar larvae of Plutella xylostella)
-
Fresh cabbage leaves
-
Dimethyl sulfoxide (DMSO)
-
Tween 80 (or other suitable surfactant)
-
Sterile distilled water
-
Petri dishes or ventilated containers
Procedure:
-
Prepare a series of test solutions by dissolving the compounds in DMSO and then diluting with sterile distilled water containing a surfactant.
-
Cut fresh cabbage leaves into discs of a uniform size.
-
Dip each leaf disc into a test solution for a specified time (e.g., 10-30 seconds).
-
Allow the treated leaf discs to air-dry.
-
Place one treated leaf disc into a container with a specific number of insect larvae.
-
Maintain the containers under controlled conditions of temperature, humidity, and light.
-
Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Calculate the LC50 values using probit analysis.
Signaling Pathway Diagram: GABA Receptor Antagonism
Caption: Quinazoline derivatives can act as GABA receptor antagonists, leading to insect paralysis.
References
- 1. Recent research progress and outlook in agricultural chemical discovery based on quinazoline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Design, synthesis and herbicidal activity of novel quinazoline-2,4-diones as 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Novel Quinazoline-2-Aminothiazole Hybrids Containing a 4-Piperidinylamide Linker as Potential Fungicides against the Phytopathogenic Fungus Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and agricultural antimicrobial evaluation of new quinazoline derivatives containing both a piperazine linker and the N-acetyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insecticidal quinazoline derivatives with (trifluoromethyl)diazirinyl and azido substituents as NADH:ubiquinone oxidoreductase inhibitors and candidate photoaffinity probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis, and insecticidal activities of novel 5-substituted 4,5-dihydropyrazolo[1,5-a]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-7-fluoroquinazoline
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dichloro-7-fluoroquinazoline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low yield in the formation of the intermediate, 7-fluoroquinazoline-2,4(1H,3H)-dione.
-
Question: My yield for the first step, the synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione from 2-amino-4-fluorobenzoic acid, is significantly lower than the reported 82%. What are the potential causes and solutions?
-
Answer: Low yields in this cyclization step can often be attributed to several factors:
-
Incomplete Reaction: Ensure that the reaction mixture is stirred vigorously, especially during the addition of the sodium cyanate (NaOCN) solution, to ensure proper mixing.
-
Incorrect pH: The final pH adjustment with concentrated HCl is critical. Strong foaming is expected, and the pH should be carefully brought to approximately 4 to ensure complete precipitation of the product.[1]
-
Loss During Workup: Ensure the precipitate is thoroughly washed with water to remove impurities without excessive loss of the product.
-
Issue 2: Incomplete chlorination of 7-fluoroquinazoline-2,4(1H,3H)-dione.
-
Question: After refluxing with phosphorus oxychloride (POCl₃), I still have starting material present. How can I drive the reaction to completion?
-
Answer: Incomplete chlorination is a common issue. Consider the following troubleshooting steps:
-
Reaction Time: The reaction may require extended refluxing. Some protocols specify refluxing overnight, while others mention up to 72 hours.[1][2] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.[3]
-
Reagent Purity and Excess: Ensure the POCl₃ is of high quality and used in sufficient excess to act as both the reagent and solvent.
-
Addition of a Catalyst: The addition of a tertiary amine base like N,N-diethylaniline or N,N-dimethylformamide (DMF) can catalyze the reaction and may lead to shorter reaction times and higher yields.[1][3] For a similar synthesis, N,N-dimethylaniline was added slowly to the suspension in POCl₃ before heating.[4]
-
Issue 3: Difficulty in purifying the final product, this compound.
-
Question: My final product is an oil or a discolored solid after the workup. What are the recommended purification methods?
-
Answer: The crude product obtained after pouring the reaction mixture onto ice water can contain residual POCl₃ and other byproducts.[2][4]
-
Filtration and Washing: The first step is to filter the precipitate and wash it thoroughly with cold water to remove water-soluble impurities.[1][2]
-
Recrystallization: Recrystallization from a suitable solvent like acetone has been shown to yield single crystals of the product.[1]
-
Column Chromatography: For highly impure products, purification via silica gel column chromatography using an appropriate eluting solvent, such as dichloromethane (CH₂Cl₂), can be effective.[4]
-
Issue 4: The reaction mixture turns into a dark, tar-like substance during chlorination.
-
Question: Upon heating with POCl₃, my reaction mixture turned dark purple/brown and resulted in a low yield of impure product. Why did this happen?
-
Answer: The formation of a dark-colored solution is often noted in these types of chlorination reactions.[2][4] However, excessive darkening or tar formation can indicate decomposition, which may be caused by:
-
High Temperature: While reflux is required, excessive temperatures can lead to side reactions. Ensure the reflux temperature is controlled. For a similar reaction, a temperature of 120°C was specified.[4]
-
Presence of Impurities: Impurities in the starting 7-fluoroquinazoline-2,4(1H,3H)-dione can lead to side reactions at high temperatures. While the intermediate is often used without further purification, if significant charring occurs, consider purifying the dione before the chlorination step.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis route for this compound?
A1: The most common synthesis starts from 2-amino-4-fluorobenzoic acid.
-
Step 1: Cyclization of 2-amino-4-fluorobenzoic acid with sodium cyanate in an acidic aqueous medium to form 7-fluoroquinazoline-2,4(1H,3H)-dione.[1]
-
Step 2: Chlorination of the resulting dione using a chlorinating agent, typically phosphorus oxychloride (POCl₃), often with a catalyst like N,N-diethylaniline, to yield this compound.[1]
Q2: What are the key reaction parameters to optimize for the chlorination step?
A2: To maximize the yield of this compound, focus on optimizing the following parameters for the second step:
-
Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the most commonly used reagent.
-
Catalyst: The use of N,N-diethylaniline or DMF can improve reaction rates and yields.[1][3]
-
Reaction Temperature: The reaction is typically run at reflux.[1][2]
-
Reaction Time: This can range from a few hours to overnight or even longer; monitoring by TLC is recommended to determine completion.[1][2][3]
Q3: How should the reaction be safely quenched after chlorination with POCl₃?
A3: The workup of a reaction involving POCl₃ must be performed with caution. The standard procedure is to cool the reaction mixture to room temperature and then pour it slowly into a mixture of ice and water with vigorous stirring.[1][2][4] This should be done in a well-ventilated fume hood as the reaction of residual POCl₃ with water is highly exothermic and releases HCl gas.
Q4: How can I monitor the progress of the reaction?
A4: The progress of both steps can be monitored using Thin Layer Chromatography (TLC).[3] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot.
Q5: What are the expected yields for each step?
A5: Based on published procedures, the expected yields are:
-
Step 1 (Dione formation): Approximately 82%.[1]
-
Step 2 (Chlorination): Yields can range from 78% to as high as 94%.[1][2]
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione (Step 1)
| Parameter | Condition | Yield | Reference |
| Starting Material | 2-amino-4-fluorobenzoic acid | 82% | [1] |
| Reagents | NaOCN, Acetic Acid, NaOH, HCl | ||
| Solvent | Water | ||
| Temperature | Room Temperature | ||
| Reaction Time | ~30 minutes before basification |
Table 2: Summary of Reaction Conditions for the Synthesis of this compound (Step 2)
| Parameter | Condition 1 | Condition 2 | Condition 3 (analogue) |
| Starting Material | 7-fluoroquinazoline-2,4(1H,3H)-dione | 7-fluoroquinazoline-2,4(1H,3H)-dione | 6,7-difluoro-1H-quinazoline-2,4-dione |
| Chlorinating Agent | POCl₃ | POCl₃ | POCl₃ |
| Catalyst | N,N-diethylaniline | None specified | N,N-dimethylaniline |
| Temperature | Reflux | Reflux | 120°C |
| Reaction Time | Overnight | 72 hours | 7 hours |
| Yield | 94% | 78% | 88% |
| Reference | [1] | [2] | [4] |
Experimental Protocols
Protocol 1: Synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione [1]
-
Suspend 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol) in water (2 L).
-
Add acetic acid (80 ml) to the suspension.
-
Under vigorous mechanical stirring, add a solution of NaOCN (105 g, 1.616 mol) in water (800 ml) dropwise.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add NaOH (480 g, 12 mol) in small portions, ensuring the mixture cools to room temperature.
-
Add concentrated HCl (~1.2 L) dropwise until the pH of the mixture reaches ~4. Be aware of strong foaming.
-
Filter the resulting precipitate, wash it with water, and air-dry to obtain 7-fluoroquinazoline-2,4(1H,3H)-dione.
Protocol 2: Synthesis of this compound [1]
-
Combine 7-fluoroquinazoline-2,4(1H,3H)-dione (150 g, 0.83 mol), N,N-diethylaniline (125 g, 0.84 mol), and POCl₃ (500 ml) in a suitable flask.
-
Reflux the mixture overnight.
-
After cooling, remove the majority of the POCl₃ using a rotary evaporator.
-
Carefully pour the residue into a mixture of water and ice (~4 L).
-
Filter the precipitate that forms, wash it with water, and dry it under a vacuum to yield this compound.
Visualizations
Caption: Two-step synthesis of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Logic for optimizing the chlorination reaction.
References
Technical Support Center: Purification of Crude 2,4-Dichloro-7-fluoroquinazoline
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 2,4-dichloro-7-fluoroquinazoline via column chromatography.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent system (eluent) for the column chromatography of this compound?
A1: The ideal eluent is best determined by first running Thin Layer Chromatography (TLC) on the crude material. A suitable solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product, this compound. A common starting point for quinazoline derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[1] For halogenated quinolines, a mobile phase of 10% ethyl acetate in hexane has been shown to be effective.[2]
Q2: My compound is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?
A2: If your compound remains at the baseline, the eluent is not polar enough. You should switch to a more polar solvent system. A common alternative for polar compounds is a mixture of dichloromethane and methanol.[1] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it while monitoring the separation on TLC.
Q3: The separation between my product and an impurity is very poor. How can I improve the resolution?
A3: To improve poor separation, you can try the following:
-
Optimize the Solvent System: A shallower solvent gradient during column chromatography can enhance separation.[1] This means using a more gradual increase in the polar solvent concentration.
-
Change the Solvent System: Sometimes, a different combination of solvents can alter the selectivity of the separation. Consider trying an alternative non-polar/polar solvent mixture.
-
Dry Loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can lead to a more uniform sample band and better separation.[2]
Q4: What are the potential impurities I should be looking for in my crude this compound?
A4: Based on its synthesis, common impurities may include:
-
Unreacted Starting Material: 7-Fluoroquinazoline-2,4(1H,3H)-dione, which is significantly more polar than the product.[3]
-
Reagents and Byproducts: Residual N,N-diethylaniline and byproducts from the reaction with phosphorus oxychloride (POCl3).[3]
-
Hydrolyzed Product: Monochloro-hydroxy-fluoroquinazoline, which can form if the product is exposed to water. This impurity will be more polar than the desired product.
Q5: The yield of my purified product is very low. What are the possible reasons?
A5: Low yield can result from several factors:
-
Incomplete Elution: The product may still be on the column. You can try flushing the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to see if more product elutes.
-
Product Instability: Some compounds can degrade on silica gel. If you suspect this, you can try using deactivated silica gel or a different stationary phase like alumina.
-
Co-elution with Impurities: If the separation is not optimal, you may be discarding fractions that contain both the product and impurities. Re-evaluating the TLC of your fractions is recommended.
-
Premature Crystallization: If the product is not fully dissolved when loaded or crystallizes on the column, it can lead to poor separation and yield. Ensure the sample is fully dissolved in a minimal amount of solvent before loading.[1]
Data Presentation
The following table summarizes typical parameters for the flash column chromatography purification of a crude batch of a similar compound, 3,4-dichloro-7-(trifluoromethyl)quinoline, which can be used as a starting point for this compound.[2]
| Parameter | Value |
| Crude Material Mass | 5.0 g |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 40 mm x 200 mm |
| Mobile Phase | 10% Ethyl Acetate in Hexane |
| Flow Rate | 40 mL/min |
| Detection Wavelength | 254 nm |
| Retention Factor (Rf) | ~0.4 in the specified mobile phase |
| Isolated Mass | 4.2 g |
| Yield | 84% |
| Purity (by HPLC) | >98% |
Experimental Protocols
Detailed Methodology for Flash Column Chromatography Purification
This protocol is adapted from a procedure for a structurally similar compound and should be optimized for this compound.[2]
-
Materials and Reagents:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl Acetate
-
Dichloromethane
-
Sand (acid-washed)
-
TLC plates (silica gel coated)
-
Glass chromatography column
-
Solvent reservoir
-
Fraction collector or test tubes
-
Rotary evaporator
-
-
Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber with a 10% ethyl acetate in hexane mobile phase.
-
Visualize the spots under UV light (254 nm).
-
The ideal solvent system should give the product an Rf of ~0.4. Adjust the ethyl acetate concentration if necessary.
-
-
Column Packing:
-
Select a glass column of appropriate size (for 5g of crude material, a 40mm diameter column is suitable).
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, then drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound (e.g., 5.0 g) in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the silica gel with the adsorbed sample to the top of the packed column.
-
Add a thin layer of sand on top of the sample to prevent disturbance.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure to achieve a steady flow rate (e.g., 40 mL/min).
-
Begin collecting fractions as the solvent elutes.
-
Monitor the elution by periodically analyzing the collected fractions using TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.
-
Determine the mass and calculate the yield.
-
Confirm the purity using analytical techniques such as HPLC or NMR.
-
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Optimizing Dichlorofluoroquinazoline Substitutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dichlorofluoroquinazoline substitutions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Which position on the 2,4-dichloro-6-fluoroquinazoline ring is most reactive towards nucleophilic aromatic substitution (SNAr)?
A1: The C4 position is significantly more reactive than the C2 position towards nucleophilic attack under typical SNAr conditions.[1][2][3][4] This regioselectivity is attributed to the electronic properties of the quinazoline ring system.[3] Therefore, substitution will preferentially occur at the C4 position, yielding 4-substituted-2-chloro-6-fluoroquinazolines.
Q2: I am observing low to no yield in my amination reaction with 2,4-dichloro-6-fluoroquinazoline. What are the potential causes?
A2: Low yields in these reactions can stem from several factors:
-
Suboptimal Reaction Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, a gradual increase in temperature while monitoring the reaction progress is recommended.
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophile's salt, making the nucleophile more reactive.
-
Poor Nucleophile Reactivity: The nature of the amine is crucial. Less nucleophilic amines may require more forcing conditions (higher temperatures, stronger base) to react efficiently.
-
Base Strength: An appropriate base is often required to deprotonate the amine nucleophile or to scavenge the HCl generated during the reaction. Common bases include DIPEA, K₂CO₃, or NaH. The strength of the base should be matched to the pKa of the amine.
-
Moisture and Air Sensitivity: Some reagents, particularly organometallic catalysts used in cross-coupling reactions, are sensitive to air and moisture. Ensuring anhydrous and inert reaction conditions is crucial for reproducibility and high yields.
Q3: I am observing the formation of multiple products in my reaction. What are the likely side reactions?
A3: The formation of multiple products can be due to:
-
Disubstitution: While the C4 position is more reactive, forcing conditions (high temperatures, prolonged reaction times) can lead to a second substitution at the C2 position, resulting in a 2,4-disubstituted quinazoline.[2][4]
-
Reaction with Solvent: In some cases, the solvent itself can act as a nucleophile, leading to undesired byproducts.
-
Decomposition: At very high temperatures, starting materials or products may decompose, leading to a complex reaction mixture.
Q4: What is the expected order of leaving group ability for the halogens on the quinazoline ring?
A4: In nucleophilic aromatic substitution (SNAr), the leaving group ability of halogens is often F > Cl > Br > I. This is counterintuitive when compared to SN2 reactions and is due to the rate-determining step in SNAr, where the high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during dichlorofluoroquinazoline substitution reactions.
Problem 1: Low Conversion or No Reaction
| Potential Cause | Recommended Solution |
| Insufficient Temperature | Gradually increase the reaction temperature in 10-20 °C increments and monitor the reaction by TLC or LC-MS. For many aminations, temperatures between 80-120 °C are effective. |
| Inappropriate Solvent | Switch to a polar aprotic solvent such as DMF, DMSO, or NMP. Ensure the solvent is anhydrous. |
| Weak Nucleophile | For less reactive amines, consider using a stronger base (e.g., NaH) to generate the corresponding anion. Alternatively, use a more reactive derivative of the nucleophile if available. |
| Inadequate Base | Ensure at least a stoichiometric amount of a suitable base is used. For primary or secondary amines, a non-nucleophilic organic base like DIPEA is a good starting point. For weaker nucleophiles, a stronger inorganic base like K₂CO₃ or Cs₂CO₃ may be necessary. |
| Catalyst Inactivity (for cross-coupling) | For Suzuki or Buchwald-Hartwig reactions, ensure the palladium catalyst and ligands are handled under an inert atmosphere. Use fresh catalyst and ligands if deactivation is suspected. |
Problem 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Recommended Solution |
| Disubstitution at C2 | To favor monosubstitution at C4, use milder reaction conditions (lower temperature, shorter reaction time). Use a stoichiometric amount of the nucleophile.[2][4] |
| Homocoupling of Boronic Acid (Suzuki) | Degas the solvent and reagents thoroughly to remove oxygen. Use a pre-catalyst that is less prone to side reactions. |
| Protodeboronation of Boronic Acid (Suzuki) | Use fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester). |
Experimental Protocols
Protocol 1: General Procedure for Amination of 2,4-dichloro-6-fluoroquinazoline
A mixture of 2,4-dichloro-6-fluoroquinazoline (1.0 eq.), the desired amine (1.1 eq.), and a base such as diisopropylethylamine (DIPEA) (1.5 eq.) in a suitable solvent like isopropanol or dioxane is heated.[2] The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Table 1: Representative Conditions and Yields for Amination of Dichloroquinazolines
| Entry | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | DIPEA | Dioxane | 80 | 12 | 65 |
| 2 | 4-Aminophenol | DIPEA | Dioxane | 80 | 12 | 60 |
| 3 | Hydrazine Hydrate | - | Ethanol | 0-5 | 2 | High |
Note: Yields are based on analogous reactions with 2,4-dichloro-6,7-dimethoxyquinazoline and 2,4-dichloroquinazoline and may vary for the fluoro-substituted analog.[2][4]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel containing 4-amino-2-chloro-6-fluoroquinazoline (1.0 eq.), the corresponding boronic acid (1.2 eq.), and a base such as K₂CO₃ (2.0 eq.), is added a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). The vessel is purged with an inert gas (e.g., argon). A degassed solvent mixture (e.g., dioxane/water) is then added. The reaction is heated to reflux and monitored by TLC or LC-MS. After completion, the reaction is cooled, and the mixture is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Visualizations
Reaction Workflow and Troubleshooting
Caption: A logical workflow for troubleshooting common issues in dichlorofluoroquinazoline substitutions.
Regioselectivity of Nucleophilic Aromatic Substitution
Caption: Diagram illustrating the preferential nucleophilic attack at the C4 position.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of 2,4-Diaminoquinazoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-diaminoquinazoline derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2,4-diaminoquinazoline derivatives?
A1: The three most prevalent synthetic strategies for preparing 2,4-diaminoquinazoline derivatives are:
-
Sequential Nucleophilic Aromatic Substitution (SNAr) from 2,4-dichloroquinazolines: This is a widely used method involving the stepwise reaction of 2,4-dichloroquinazoline with two different amines. The chlorine atom at the 4-position is typically more reactive than the one at the 2-position, allowing for regioselective substitution under controlled conditions.[1][2][3][4]
-
Copper-Catalyzed Cyclization of 2-Bromobenzonitriles: This method involves the reaction of a substituted 2-bromobenzonitrile with guanidine or an amidine in the presence of a copper catalyst, such as copper(I) iodide (CuI).[5][6]
-
Condensation of Anthranilonitriles with Guanidine: This approach involves the direct condensation of a substituted 2-aminobenzonitrile (anthranilonitrile) with guanidine or a guanidine derivative to form the 2,4-diaminoquinazoline core.
Q2: Which synthetic route is best for my target molecule?
A2: The choice of synthetic route depends on several factors, including the availability of starting materials, the desired substitution pattern, and the scale of the reaction.
-
The SNAr route from 2,4-dichloroquinazolines is versatile for introducing a wide variety of substituents at the 2- and 4-positions.
-
The copper-catalyzed cyclization is advantageous when the corresponding 2-bromobenzonitriles are readily available and offers a more convergent approach.[5]
-
The condensation of anthranilonitriles is a straightforward method, particularly for the synthesis of simpler 2,4-diaminoquinazolines.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q: I am observing a very low yield or no formation of my desired 2,4-diaminoquinazoline derivative. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield is a common issue that can arise from several factors. A systematic evaluation of your experimental setup is crucial for identifying the root cause.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Possible Causes & Solutions:
-
Sub-optimal Reaction Conditions:
-
Temperature: For the SNAr reaction on 2,4-dichloroquinazoline, the first substitution at C4 often proceeds at or below room temperature, while the second substitution at C2 typically requires higher temperatures (e.g., reflux).[1][7] Insufficient temperature for the second step will result in a low yield of the final product. Conversely, excessively high temperatures can lead to side reactions.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Incomplete reactions are a common cause of low yields.
-
Solvent: The choice of solvent can significantly impact the reaction outcome. For instance, in solid-phase synthesis, solvents with poor resin-swelling properties can lead to side reactions like dimerization.
-
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in the starting materials (e.g., 2,4-dichloroquinazoline, amines, 2-bromobenzonitrile, guanidine) can inhibit the reaction or lead to the formation of byproducts.
-
Moisture: Many of the reagents and intermediates are sensitive to moisture. Ensure that anhydrous solvents and reagents are used, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if necessary.
-
Stoichiometry: Incorrect stoichiometry of the reactants can lead to incomplete conversion or the formation of side products.
-
-
Catalyst Inactivity (for Copper-Catalyzed Reactions):
-
Catalyst Quality: The copper(I) catalyst can be oxidized to copper(II), which is generally less active. Use a fresh, high-quality catalyst.
-
Ligand: In some copper-catalyzed reactions, a ligand is required to stabilize the catalyst and promote the reaction. Ensure the correct ligand is used in the appropriate ratio.
-
Problem 2: Formation of Side Products
Q: I am observing significant amounts of impurities in my reaction mixture. What are the common side reactions and how can I minimize them?
A: The formation of side products is a frequent challenge in the synthesis of 2,4-diaminoquinazoline derivatives. The nature of the side products depends on the synthetic route employed.
Common Side Reactions and Their Mitigation:
| Side Reaction | Synthetic Route | Cause | Mitigation Strategies |
| Formation of 2-amino-4-chloroquinazoline | SNAr from 2,4-dichloroquinazoline | Incomplete reaction at the C2 position. | Increase reaction temperature and/or time for the second amination step. Use a more nucleophilic amine for the second substitution. |
| Formation of 4-amino-2-chloroquinazoline | SNAr from 2,4-dichloroquinazoline | Incomplete reaction at the C2 position. | Increase reaction temperature and/or time for the second amination step. Use a more nucleophilic amine for the second substitution. |
| Hydrolysis to Quinazolinone | SNAr from 2,4-dichloroquinazoline | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Dimerization | Solid-Phase Synthesis | Poor resin swelling, leading to proximity of reactive sites. | Use a solvent that effectively swells the resin (e.g., DMF, toluene). |
| Over-amination | All routes | Use of a large excess of the amine nucleophile. | Use a controlled stoichiometry of the amine. |
| Self-condensation of Anthranilonitrile | Condensation with Guanidine | High reaction temperatures. | Optimize the reaction temperature to favor the desired condensation. |
Logical Flow for Side Product Identification and Mitigation
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Regioselectivity in 2,4-Dichloroquinazoline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of regioselective reactions with 2,4-dichloroquinazoline.
Frequently Asked Questions (FAQs)
Q1: Why does my reaction with 2,4-dichloroquinazoline primarily yield the 4-substituted product?
A1: The substitution at the C4 position of 2,4-dichloroquinazoline is generally favored due to electronic factors. The C4 carbon is more electrophilic and thus more susceptible to nucleophilic attack.[1][2][3][4][5] This is a well-documented phenomenon, often referred to as the kinetically controlled pathway, where the product that forms the fastest is the major product.[6][7][8][9][10]
Q2: How can I confirm that I have synthesized the 4-substituted isomer?
A2: Unambiguous structural confirmation is crucial. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy, including techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), is a reliable method to determine the exact position of substitution on the quinazoline ring.[1][2][3][4]
Q3: Is it possible to achieve selective substitution at the C2 position?
A3: Yes, selective substitution at the C2 position is achievable, but it typically requires more forcing reaction conditions. This is because the C2 position is less reactive than the C4 position.[2][11][12] Strategies to achieve C2 selectivity are discussed in the troubleshooting guides below.
Q4: Does the nature of the nucleophile (amine, alcohol, thiol) affect the regioselectivity?
A4: While the inherent reactivity of the 2,4-dichloroquinazoline core strongly favors C4 substitution, the nature of the nucleophile can play a role. However, for a wide range of amine nucleophiles, C4 selectivity is consistently observed under mild conditions.[2][4] Reactions with other nucleophiles like thiols and alcohols also generally favor the C4 position initially.
Q5: What is the role of temperature in controlling the regioselectivity of these reactions?
A5: Temperature is a critical parameter for controlling regioselectivity. Lower temperatures (e.g., 0-25 °C) favor the kinetically controlled C4 substitution.[12][13] Higher temperatures (e.g., >100 °C or reflux) can provide the necessary energy to overcome the higher activation barrier for substitution at the C2 position, leading to the formation of the 2-substituted or 2,4-disubstituted products.[2][12]
Troubleshooting Guides
Problem: Poor or No Selectivity, Mixture of Isomers Obtained
If your reaction is producing a mixture of 2- and 4-substituted quinazolines, or if you are observing the formation of the undesired isomer, the following guide can help you optimize for the desired regioselectivity.
Logical Decision-Making for Regioselectivity
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lassbio.com.br [lassbio.com.br]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. jackwestin.com [jackwestin.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Enhancing Palladium-Catalyzed Coupling with Quinazolines
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the efficiency of palladium-catalyzed coupling reactions with quinazoline scaffolds. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why are my palladium-catalyzed coupling reactions with quinazoline substrates showing low to no yield?
A1: Low yields in palladium-catalyzed couplings with quinazolines can stem from several factors. A primary issue is often catalyst deactivation or "poisoning" by the nitrogen atom in the quinazoline ring. The lone pair of electrons on the nitrogen can coordinate to the palladium center, leading to inactive catalyst species.[1][2] Additionally, suboptimal reaction conditions, including the choice of catalyst, ligand, base, and solvent, can significantly hinder the reaction's efficiency. For less reactive starting materials like chloroquinazolines, careful optimization is particularly crucial.
Q2: How do I select the appropriate ligand for my quinazoline coupling reaction?
A2: Ligand selection is critical for a successful coupling reaction. For challenging substrates like quinazolines, bulky and electron-rich phosphine ligands are often preferred. These ligands can sterically shield the palladium center, preventing coordination by the quinazoline nitrogen, and promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. While there is no single "best" ligand for all reactions, ligands such as XPhos, SPhos, and RuPhos have shown success with nitrogen-containing heterocycles.[3] It is highly recommended to screen a variety of ligands to find the most effective one for your specific substrate and coupling partner.
Q3: What is the role of the base in these reactions, and how do I choose the right one?
A3: The base plays a crucial role in the catalytic cycle, particularly in activating the coupling partner (e.g., boronic acid in Suzuki coupling or the amine in Buchwald-Hartwig amination). The strength and solubility of the base can significantly impact the reaction rate and yield. Common inorganic bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), while organic bases like DBU may also be used.[4] For base-sensitive substrates, milder bases such as KF might be considered. The optimal base is substrate-dependent and often requires empirical screening.
Q4: Can the solvent choice affect the outcome of my quinazoline coupling reaction?
A4: Absolutely. The solvent influences the solubility of reactants, catalyst, and base, and can affect the stability of catalytic intermediates.[5][6] Aprotic solvents are commonly used, with polarity ranging from non-polar (e.g., toluene) to polar (e.g., DMF, dioxane).[7] The choice of solvent can even influence selectivity in some cases. For instance, in certain Suzuki-Miyaura couplings, nonpolar solvents favor coupling at a chloride position, while some polar aprotic solvents favor coupling at a triflate position.[8][9] It's important to choose a solvent that ensures adequate solubility of all components and is compatible with the chosen reaction conditions.
Q5: What are common side reactions in palladium-catalyzed couplings with quinazolines, and how can they be minimized?
A5: Common side reactions include hydrodehalogenation (replacement of the halogen with a hydrogen atom), homocoupling of the coupling partner (e.g., boronic acid), and protodeboronation in Suzuki reactions.[10] Hydrodehalogenation can sometimes be minimized by adjusting the ligand or lowering the reaction temperature. To reduce homocoupling, ensure the reaction mixture is thoroughly degassed to remove oxygen and consider using a Pd(0) catalyst source directly. Protodeboronation can be addressed by using anhydrous conditions and carefully selecting the base.
Troubleshooting Guides
Issue 1: Low or No Product Formation
This is a frequent challenge that can be addressed by systematically evaluating the reaction components and conditions.
| Potential Cause | Troubleshooting Steps | Rationale |
| Inactive Catalyst | - Use a high-purity palladium precatalyst. - Consider using a pre-activated Pd(0) source (e.g., Pd₂(dba)₃). - Thoroughly degas the solvent and reaction mixture to remove oxygen. | Inefficient in-situ reduction of a Pd(II) precatalyst can lead to low concentrations of the active Pd(0) species. Oxygen can oxidize and deactivate the Pd(0) catalyst. |
| Catalyst Poisoning | - Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). - Increase the ligand-to-palladium ratio. | The quinazoline nitrogen can coordinate to the palladium center, inhibiting catalysis.[1][2] Bulky ligands sterically hinder this coordination. An excess of the phosphine ligand can outcompete the quinazoline for coordination sites on the palladium. |
| Suboptimal Ligand | - Screen a panel of ligands with varying steric and electronic properties (e.g., Buchwald or Josiphos-type ligands). | The optimal ligand is highly dependent on the specific quinazoline substrate and coupling partner. |
| Incorrect Base | - For less reactive aryl chlorides, consider switching from a weaker base (e.g., K₂CO₃) to a stronger one (e.g., NaOtBu or K₃PO₄). - Ensure the base is anhydrous and of high purity. | The base is crucial for activating the coupling partner. The required basicity depends on the pKa of the nucleophile and the reactivity of the electrophile. |
| Inadequate Temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. Many coupling reactions require heating (80-120 °C).[11] | Higher temperatures can overcome activation energy barriers for key steps in the catalytic cycle. However, excessively high temperatures can lead to catalyst decomposition.[11] |
| Poor Reagent Quality | - Use freshly purified starting materials. - Ensure solvents are anhydrous and properly degassed. | Impurities in reagents or solvents, especially water and oxygen, can deactivate the catalyst. |
Issue 2: Significant Side Product Formation
The formation of byproducts can significantly reduce the yield of the desired product.
| Side Product | Potential Cause | Troubleshooting Steps | Rationale |
| Hydrodehalogenation | - Catalyst deactivation pathway, more common with electron-poor aryl halides. - Presence of water. | - Try a different ligand. - Lower the reaction temperature. - Ensure all reagents and solvents are strictly anhydrous. | Certain catalyst-ligand combinations and higher temperatures can favor the hydrodehalogenation pathway. Water can act as a proton source for this side reaction. |
| Homocoupling of Boronic Acid (Suzuki) | - Presence of oxygen. - Inefficient transmetalation. | - Thoroughly degas the reaction mixture. - Use a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄). - Optimize the base and ligand to promote efficient transmetalation. | Oxygen can promote the oxidative coupling of boronic acids. Efficient transmetalation outcompetes the homocoupling pathway. |
| Protodeboronation (Suzuki) | - Presence of water or protic impurities. - High reaction temperature. | - Use anhydrous solvents and reagents. - Consider using a more stable boronic ester (e.g., pinacol ester). - Screen for catalysts and ligands that are active at lower temperatures. | Boronic acids can be susceptible to hydrolysis, especially under harsh conditions. Boronic esters are generally more stable. |
Data Presentation: Comparative Tables
Table 1: Effect of Ligand on Suzuki Coupling of 2-Chloro-4,6-dimethoxypyrimidine with Benzo[b]furan-2-boronic acid
| Palladium Precatalyst | Ligand | Yield (%) | Reference |
| AllylPdCl₂ | XPhos | ~55 | [9] |
| CrotylPdCl₂ | XPhos | ~65 | [9] |
| CinnamylPdCl₂ | XPhos | ~70 | [9] |
| tBuIndPdCl₂ | XPhos | ~85 | [9] |
Reaction conditions: [ArCl]=0.3 M, [Boronic Acid]=0.45 M, [Base]=0.6 M, [Precatalyst]=0.0003 M, in THF/MeOH. Yields are approximate, based on graphical data.
Table 2: Influence of Solvent on the Suzuki Coupling of 6-bromo-3-phenylquinazolin-4(3H)-one with Phenylboronic Acid
| Solvent | Reaction Time (h) | Yield (%) | Reference |
| Propylene Carbonate (PC) | 2 | 93 | [8] |
| Dimethoxyethane (DME) | 6 | 79 | [8] |
Reaction conditions: Pd(PPh₃)₄ catalyst, Na₂CO₃ base, 120 °C.
Table 3: Comparison of Bases in the Buchwald-Hartwig Amination of 4-halo-1H-1-tritylpyrazoles with Piperidine
| Base | Yield (%) | Reference |
| NaOtBu | 85 | [12] |
| K₂CO₃ | 45 | [12] |
| Cs₂CO₃ | 76 | [12] |
Reaction conditions: 4-iodo-1H-1-tritylpyrazole, Pd(dba)₂, Xantphos ligand, xylene, 160 °C, microwave.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Haloquinazoline
This protocol provides a general starting point and should be optimized for specific substrates.
Materials:
-
Haloquinazoline (1.0 mmol)
-
Arylboronic acid or boronic ester (1.2 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the haloquinazoline, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum and purge with inert gas for 15-20 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Haloquinazoline
This protocol is a general guideline and may require optimization.
Materials:
-
Haloquinazoline (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., XPhos, 6 mol%)
-
Base (e.g., NaOtBu or LHMDS, 1.5 mmol)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the haloquinazoline, palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 90-110 °C).
-
Stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[13]
Protocol 3: General Procedure for Sonogashira Coupling of a Haloquinazoline
This is a representative protocol and may need adjustment for specific substrates.
Materials:
-
Haloquinazoline (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Cs₂CO₃ or an amine base like NEt₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the haloquinazoline, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with inert gas (repeat three times).
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with aqueous NH₄Cl) and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Visualizations
Caption: A logical workflow for troubleshooting low-yield palladium-catalyzed quinazoline coupling reactions.
Caption: A simplified representation of the key steps in a palladium-catalyzed cross-coupling reaction.
Caption: The interdependent parameters that require careful optimization for efficient coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Industrial Scale-Up of Quinazoline Synthesis
This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the industrial scale-up of quinazoline synthesis.
Frequently Asked Questions (FAQs)
Q1: Why did my quinazoline synthesis yield drop significantly when moving from a 10g lab scale to a 1kg industrial scale?
A: A drop in yield upon scale-up is a primary challenge and often points to issues with mass and heat transfer.[1] In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation more difficult.[1] This can lead to localized "hot spots" where side reactions or degradation occur. Inefficient mixing in large vessels can also create areas of high reactant concentration, promoting impurity formation.[1]
Q2: What are the main safety concerns when scaling up quinazoline synthesis?
A: Key safety concerns include managing exothermic reactions to prevent thermal runaway, handling potentially toxic raw materials or byproducts, and addressing the hazards of flammable solvents.[2] For instance, uncontrolled exotherms can lead to the degradation of reactants or products.[1] Dust from raw materials or catalysts can also pose inhalation hazards to operators.[2] A thorough process safety assessment is crucial before any scale-up operation.
Q3: Are there greener or more sustainable approaches for industrial quinazoline synthesis?
A: Yes, significant efforts are being made to develop more sustainable methods. This includes the use of microwave irradiation to reduce reaction times and energy consumption, employing deep eutectic solvents (DESs) as environmentally benign reaction media, and developing catalytic systems that use abundant and non-toxic metals like iron.[3][4] Microwave-assisted synthesis, for example, can offer milder reaction conditions and higher yields compared to conventional heating.[5][6][7]
Q4: My final product "oils out" during crystallization at a large scale, making filtration difficult. What can I do?
A: This is a common crystallization issue tied to scale-dependent factors like cooling rates and supersaturation.[1] Rapid cooling, more common in small flasks, can lead to fine powders or amorphous material on a larger scale. Implementing a controlled, gradual cooling profile with a jacketed reactor is essential.[1] Additionally, optimizing the solvent system and considering the use of seeding strategies can promote the growth of larger, more uniform crystals suitable for industrial filtration.
Troubleshooting Guide
Problem 1: Increased Impurity Levels in Crude Product
Q: My HPLC analysis shows a significant new impurity at the 1kg scale that was negligible on the bench. How can I address this?
A: The appearance of new impurities often results from poor reaction control, such as temperature spikes or extended reaction times at scale.[1]
Troubleshooting Steps:
-
Identify the Impurity: Isolate the impurity using preparative HPLC or column chromatography and determine its structure using LC-MS, HRMS, and NMR.[1] Knowing the structure provides vital clues about its formation pathway.
-
Review Reaction Mechanism: Once identified, analyze the reaction mechanism to hypothesize how the impurity formed. Common pathways include over-reaction, degradation under harsh conditions, or side reactions with solvents.[1]
-
Optimize Conditions: Based on the likely formation pathway, adjust reaction parameters. This could involve lowering the temperature, reducing reaction time, or ensuring an inert atmosphere to prevent oxidation.[1]
Table 1: Common Impurities and Mitigation Strategies
| Impurity Type | Potential Cause | Recommended Solution |
| Unreacted Starting Material | Incomplete reaction due to poor mixing or insufficient heating. | Increase reaction time/temperature; improve agitation.[1] |
| Dimerization/Polymerization | High local concentrations or excessive temperature. | Lower the reaction temperature or use a more dilute solution.[5] |
| Hydrolyzed Intermediates | Presence of water in reagents or solvents. | Use anhydrous solvents and reagents.[1] |
| Oxidized Product (e.g., Quinazolinone) | Reaction with atmospheric oxygen, often at high temperatures. | Run the reaction under an inert atmosphere (e.g., Nitrogen, Argon).[5] |
| Regioisomers | Lack of selectivity in reactions like the Friedländer synthesis. | Carefully select starting materials and optimize reaction conditions to favor the desired isomer.[5] |
Problem 2: Inconsistent Performance of Classical Name Reactions at Scale
Q: The Niementowski synthesis works well in my lab, but it's problematic on a larger scale due to the high temperatures required. What are the alternatives?
A: The Niementowski reaction, which condenses anthranilic acids with amides, classically requires harsh high-temperature conditions that can cause degradation at an industrial scale.[5]
Troubleshooting & Optimization:
-
Microwave Irradiation: Microwave-assisted synthesis has proven to be an effective alternative to conventional heating, often resulting in shorter reaction times and higher yields under much milder conditions.[5]
-
Catalysis: The use of catalysts can significantly improve yields and reduce the required temperature.
-
Modified Procedures: Consider using a modified approach, such as the Niementowski modification of the Friedländer synthesis, which utilizes isatoic anhydride instead of anthranilic acid and can lead to better outcomes.[5][7]
Table 2: Comparison of Heating Methods for a Niementowski-type Reaction
| Method | Temperature | Reaction Time | Yield | Key Considerations |
| Conventional Heating | 180-200 °C | 8-12 hours | Variable, often < 60% | High energy consumption; risk of thermal degradation.[5] |
| Microwave Irradiation | 150 °C | 15-30 minutes | Often > 85% | Rapid heating; requires specialized equipment for scale-up.[5][6] |
Visual Guides & Workflows
A systematic approach is crucial for successfully scaling up a chemical process. The following diagrams illustrate a general workflow for industrial scale-up and a decision tree for troubleshooting common issues.
Caption: A typical workflow for scaling quinazoline synthesis from planning to final product.
Caption: A decision tree for diagnosing and solving common scale-up problems.
Experimental Protocols
Protocol: Scalable, Microwave-Assisted Synthesis of 2-Substituted-Quinazolin-4(3H)-ones
This protocol is adapted from methods utilizing microwave irradiation for improved efficiency and milder conditions, making it suitable for scale-up considerations.[6][7][8]
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one Intermediate
-
Reaction Setup: In a microwave-safe vessel suitable for the intended scale, charge anthranilic acid (1 equivalent) and acetic anhydride (1.5 to 2 equivalents).
-
Reaction Conditions: Heat the neat (solvent-free) mixture using microwave irradiation.[8] Optimization is key; a typical starting point is 100-120°C for 5-10 minutes. Monitor the reaction progress by TLC or HPLC to maximize the formation of the benzoxazinone intermediate and minimize side products.
-
Work-up: After cooling, the crude product can be extracted, or if it solidifies, it can be triturated with a non-polar solvent like n-heptane to remove excess acetic anhydride and acetic acid.[8] The solid is then filtered and dried.
Step 2: Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-one
-
Reaction Setup: In a suitably sized reactor, charge the 2-methyl-4H-3,1-benzoxazin-4-one intermediate (1 equivalent), the desired primary amine (1 to 1.1 equivalents), and a suitable solvent. While some reactions can be run neat, a high-boiling polar aprotic solvent like DMSO or a deep eutectic solvent (e.g., choline chloride:urea) can be effective.[4][8]
-
Reaction Conditions: Heat the mixture again using microwave irradiation or conventional heating with careful temperature monitoring. A typical temperature range is 120-150°C. The reaction is complete when the benzoxazinone is fully consumed, as monitored by TLC or HPLC.
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the crude product.[8]
-
Collect the solid by filtration and wash thoroughly with water to remove the solvent and any water-soluble impurities.
-
Dry the crude product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Prevention of Dichloroquinazoline Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the hydrolysis of dichloroquinazoline intermediates, a common challenge in synthetic chemistry and drug development. Dichloroquinazolines are highly reactive building blocks, and their susceptibility to hydrolysis can lead to reduced yields, purification difficulties, and the formation of undesired byproducts. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you mitigate these issues in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter related to the hydrolysis of dichloroquinazoline intermediates.
Issue 1: Low Yield of Desired Product and Presence of a Monochloro-Hydroxyquinazoline or Dihydroxyquinazoline Impurity.
-
Observation: TLC, LC-MS, or NMR analysis of your crude reaction mixture shows the presence of species with masses corresponding to the replacement of one or both chlorine atoms with hydroxyl groups.
-
Probable Cause: Presence of water in the reaction. Dichloroquinazolines are highly electrophilic, particularly at the C4 and C2 positions, making them susceptible to nucleophilic attack by water.
-
Solutions:
| Mitigation Strategy | Detailed Action | Expected Outcome |
| Rigorous Anhydrous Conditions | Dry all glassware in an oven at >120°C for at least 4 hours and cool under an inert atmosphere (e.g., nitrogen or argon). Use a Schlenk line or a glovebox for the reaction setup. | Minimizes the introduction of atmospheric moisture. |
| Solvent Purity | Use anhydrous solvents. If not commercially available, distill solvents from an appropriate drying agent (e.g., CaH₂ for halogenated solvents, Na/benzophenone for ethers). | Reduces the water content in the reaction medium to ppm levels. |
| Reagent Purity | Ensure all starting materials and reagents are anhydrous. Hygroscopic reagents should be dried under vacuum and stored in a desiccator. | Prevents the introduction of water from other reaction components. |
| Reaction Temperature | Run the reaction at the lowest effective temperature. Higher temperatures can accelerate the rate of hydrolysis. | Slows down the kinetics of the hydrolysis side reaction. |
| pH Control | If applicable, maintain a neutral or slightly acidic pH. Both strongly acidic and basic conditions can catalyze hydrolysis. | Avoids catalysis of the hydrolysis reaction. |
Issue 2: Inconsistent Reaction Outcomes and Variable Levels of Hydrolysis Byproducts.
-
Observation: Reproducibility issues between batches, with varying amounts of hydrolysis impurities.
-
Probable Cause: Inconsistent handling of hygroscopic materials and variable atmospheric moisture exposure.
-
Solutions:
| Mitigation Strategy | Detailed Action | Expected Outcome |
| Standardized Handling Procedures | Develop and adhere to a strict protocol for handling all moisture-sensitive reagents, including weighing and transfer steps. | Ensures consistent and minimal exposure to atmospheric moisture across all experiments. |
| Inert Atmosphere Techniques | Consistently use a positive pressure of an inert gas (nitrogen or argon) during reagent transfers and throughout the reaction. | Prevents backflow of air and moisture into the reaction vessel. |
| Storage of Intermediates | If the dichloroquinazoline intermediate is isolated, store it in a sealed container under an inert atmosphere in a desiccator or freezer. | Maintains the integrity of the intermediate between synthetic steps. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of hydrolysis of 2,4-dichloroquinazoline?
A1: The hydrolysis of 2,4-dichloroquinazoline proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the nitrogen atoms in the quinazoline ring makes the carbon atoms at positions 2 and 4 highly electrophilic. Water, acting as a nucleophile, attacks these positions, leading to the displacement of the chloride ions. The C4 position is generally more reactive to nucleophilic attack than the C2 position under mild conditions.
Q2: Which factors have the most significant impact on the rate of hydrolysis?
A2: The primary factors influencing the rate of hydrolysis are:
-
Water Concentration: The presence of water is the most critical factor.
-
pH: Hydrolysis can be catalyzed by both acids and bases.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Solvent: Protic solvents may facilitate hydrolysis more than aprotic, non-polar solvents.
Q3: How can I monitor the extent of hydrolysis during my reaction?
A3: You can monitor the progress of your reaction and the formation of hydrolysis byproducts using the following analytical techniques:
-
Thin-Layer Chromatography (TLC): Hydrolysis products are typically more polar than the starting dichloroquinazoline, resulting in lower Rf values.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate the non-polar dichloroquinazoline from its more polar hydrolysis byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for detecting and identifying the masses of the starting material, product, and any hydrolysis impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ or periodic ¹H NMR spectroscopy can be used to monitor the disappearance of signals corresponding to the starting material and the appearance of new signals from the hydrolysis products.
Q4: Are there any structural analogs I can use as a reference for stability studies?
A4: While specific kinetic data for dichloroquinazolines is scarce in the literature, dichloropyrimidines can serve as reasonable structural analogs for qualitative stability assessments due to the presence of a dichlorinated diazine ring system.
Quantitative Data Summary
While specific kinetic
Technical Support Center: Recrystallization of Quinazoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful purification of quinazoline derivatives via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of quinazoline derivatives in a question-and-answer format.
Q1: My quinazoline derivative is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid. This is a common issue, especially with compounds that have a low melting point or when the solution is highly impure or cooled too rapidly.
Possible Causes and Solutions:
-
High Solute Concentration: The solution may be too concentrated, causing the compound to come out of solution above its melting point.
-
Solution: Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent to dilute the solution. Allow it to cool more slowly.
-
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging themselves into a crystal lattice.
-
Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels, before moving it to an ice bath. A controlled, gradual cooling profile is often beneficial.
-
-
Inappropriate Solvent: The boiling point of the solvent might be higher than the melting point of your quinazoline derivative.
-
Solution: Select a solvent with a lower boiling point. Alternatively, use a mixed-solvent system where the compound has lower solubility.
-
-
Presence of Impurities: Significant amounts of impurities can lower the melting point of the compound and promote oiling out.
-
Solution: Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before recrystallization.
-
Q2: I'm getting a very low yield of recrystallized product. How can I improve it?
A2: Low recovery is a frequent challenge in recrystallization. It's crucial to find a balance between purity and yield.
Possible Causes and Solutions:
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the compound remaining in the mother liquor upon cooling.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid. Add the hot solvent in small portions.
-
-
Premature Crystallization: The compound may crystallize too early, for instance, during hot filtration.
-
Solution: Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystal formation.
-
-
High Solubility in Cold Solvent: The chosen solvent may still have a relatively high solubility for your compound even at low temperatures.
-
Solution: Test different solvents or solvent systems. A good solvent for recrystallization will dissolve the compound when hot but have very low solubility when cold. If using a mixed-solvent system, you can adjust the ratio of the "good" solvent to the "poor" solvent.
-
-
Incomplete Crystallization: Insufficient cooling time can lead to incomplete crystallization.
-
Solution: Once the flask has cooled to room temperature, place it in an ice bath for at least 30 minutes to an hour to maximize crystal formation.
-
Q3: My quinazoline derivative won't crystallize out of solution. What steps can I take?
A3: Failure to crystallize upon cooling usually indicates that the solution is not supersaturated.
Possible Causes and Solutions:
-
Too Much Solvent Was Used: As with low yield, using an excess of solvent will prevent the solution from becoming saturated upon cooling.
-
Solution: Reheat the solution to boil off some of the solvent to increase the concentration, then allow it to cool again.
-
-
Slow Nucleation: Sometimes, crystal formation is kinetically slow to initiate.
-
Solution 1 (Scratching): Scratch the inside of the flask just below the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution to act as a "seed" for crystallization.
-
Solution 3 (Lower Temperature): Cool the solution in an ice-salt bath or a freezer to further decrease the solubility.
-
Q4: The recrystallized product is still colored, or other impurities are present. How can I improve the purity?
A4: The presence of colored impurities or the co-crystallization of other impurities requires additional purification steps.
Possible Causes and Solutions:
-
Colored Impurities: Some impurities may have similar solubility profiles to your product and co-crystallize.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The colored impurities will adsorb to the surface of the charcoal, which can then be removed by hot filtration. Use charcoal sparingly, as it can also adsorb your desired product.
-
-
Co-crystallization of Impurities: If the impurities have very similar structures and polarities to your quinazoline derivative, they may be incorporated into the crystal lattice.
-
Solution: A second recrystallization is often necessary. If the purity does not improve, consider a different purification technique, such as column chromatography, before a final recrystallization step.
-
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable solvent for the recrystallization of my quinazoline derivative?
A1: An ideal recrystallization solvent should exhibit high solubility for the quinazoline derivative at elevated temperatures and low solubility at room temperature or below. It is recommended to perform small-scale solubility tests with a variety of common solvents such as ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water to identify the optimal solvent or solvent system.[1]
Q2: What is a two-solvent (or mixed-solvent) recrystallization, and when is it useful?
A2: A two-solvent recrystallization is used when no single solvent has the desired solubility characteristics. This method involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible. The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the point of saturation). A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. This technique is particularly useful for compounds that are either too soluble or not soluble enough in common single solvents.
Q3: How does the substitution pattern on the quinazoline ring affect solvent selection?
A3: The polarity and functional groups of the substituents on the quinazoline ring significantly influence its solubility. For example, polar substituents like hydroxyl or amino groups will increase solubility in polar solvents like ethanol and water. Conversely, nonpolar substituents like alkyl or aryl groups will increase solubility in less polar solvents like toluene or hexanes. A general rule of thumb is "like dissolves like."
Data Presentation: Recrystallization of Quinazoline Derivatives
The following tables provide examples of recrystallization conditions for various quinazoline derivatives. Note that optimal conditions can vary based on the purity of the starting material and the scale of the experiment.
| Quinazoline Derivative | Recrystallization Solvent(s) | Yield (%) | Reference |
| 3-Benzimidazolyl-4(3H)-quinazolinone | 95% Ethanol | 94% | [2] |
| 2-(4-Oxoquinazolin-3(4H)-yl)benzoic Acid | Ethanol | 35% | |
| 3-(4-Methoxyphenyl)-2-methylquinazolin-4(3H)-one | Ethanol | 71% | |
| 3-(4-Chlorophenyl)-2-methylquinazolin-4(3H)-one | Ethanol | 66% | |
| 3-(4-Bromophenyl)-2-methylquinazolin-4(3H)-one | Ethanol | 53% | |
| 2,4-Dichloroquinazoline-7-carbonitrile | Ethanol or Toluene | - | [3] |
| 6-Bromo-2-phenyl-3-(4-acetylphenyl)-4(3H)quinazolinone | Ethanol | 82% | [4] |
| Ethyl-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl thio)acetate | Ethanol | 70% | [5] |
| 3-Phenyl-2-(1-(2-phenylhydrazinyl) propyl) quinazolin-4(3H)-one | Ethanol | 30% | [6] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of a 4(3H)-Quinazolinone Derivative [1]
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude 4(3H)-quinazolinone derivative. Add a few drops of a test solvent (e.g., ethanol) and observe the solubility at room temperature. If it is insoluble, heat the test tube in a hot water bath to the boiling point of the solvent and observe if the solid dissolves. If the solid dissolves upon heating and reappears upon cooling, the solvent is suitable.
-
Dissolution: Place the bulk of the crude 4(3H)-quinazolinone derivative in an appropriately sized Erlenmeyer flask. Add a minimal amount of the selected hot solvent while heating and stirring until the compound is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. If the solution is colored, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform the hot filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Two-Solvent Recrystallization of a 2,3-Disubstituted Quinazolinone
-
Solvent Selection: Identify a "good" solvent in which the quinazolinone is soluble (e.g., ethanol) and a miscible "poor" solvent in which it is insoluble (e.g., water).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude quinazolinone in the minimum amount of the hot "good" solvent.
-
Inducing Saturation: While the solution is hot, add the "poor" solvent dropwise with swirling until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.
Visualizations
References
Technical Support Center: Managing Reaction Temperature for Selective Nucleophilic Substitution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the critical role of temperature in controlling the selectivity and outcome of nucleophilic substitution reactions.
Troubleshooting Guide
Q1: My reaction is giving a low yield of the desired substitution product and a significant amount of elimination byproduct. How can I favor substitution?
A1: The competition between substitution and elimination pathways is highly dependent on temperature. Generally, higher temperatures favor elimination reactions.[1][2][3][4] This is because elimination reactions often have a higher activation energy and result in an increase in entropy (more products are formed than reactants), making them more favorable at elevated temperatures.[2][4]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Try running the reaction at a lower temperature. For bimolecular reactions (SN2/E2), colder conditions generally favor the SN2 pathway.[5]
-
Monitor at Different Temperatures: If possible, set up small-scale parallel reactions at various temperatures (e.g., 0 °C, room temperature, and a slightly elevated temperature) to find the optimal point where the substitution product is maximized and the elimination product is minimized.
Q2: I am observing a mixture of regioisomers in my nucleophilic aromatic substitution. Can temperature control improve the regioselectivity?
A2: Yes, temperature can influence the regioselectivity of nucleophilic substitution reactions, particularly when multiple reactive sites are present. The distribution of products can be dictated by whether the reaction is under kinetic or thermodynamic control.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is often under kinetic control, favoring the product that is formed fastest (i.e., has the lowest activation energy).[6] At higher temperatures, the reaction can be under thermodynamic control, leading to the most stable product, even if its formation is slower.[6] By adjusting the temperature, you can potentially favor one regioisomer over another.
-
Case Study: In the nucleophilic aromatic photosubstitution of 2-chloro-4-nitroanisole, the chemical yields of the three substitution products were found to be temperature-dependent. This variation was directly related to the different activation energies for the formation of each product.[6][7]
Q3: My SN1 reaction is very slow. I tried increasing the temperature, but now I'm getting more elimination products. What should I do?
A3: Increasing the temperature to accelerate a slow SN1 reaction is a common strategy, as the rate-determining step (formation of the carbocation) has a significant activation energy.[1] However, this also increases the rate of the competing E1 reaction.[2]
Troubleshooting Steps:
-
Moderate Temperature Increase: Instead of a large temperature jump, try a more modest increase (e.g., from room temperature to 40-50 °C) and monitor the reaction closely.
-
Solvent Optimization: SN1 reactions are favored by polar protic solvents (e.g., water, ethanol), which stabilize the carbocation intermediate.[5] Ensure you are using an appropriate solvent. Sometimes, a mixture of solvents can provide a balance of solubility and carbocation stabilization.
-
Consider the Nucleophile: While the nucleophile concentration doesn't affect the rate of an SN1 reaction, its identity is still important. Using a weakly basic, good nucleophile can help favor substitution over elimination.
Data on Temperature Effects
The following tables summarize quantitative data on how temperature can influence the product distribution in nucleophilic substitution reactions.
Table 1: Effect of Temperature on Substitution (SN2) vs. Elimination (E2) Product Ratio
| Substrate | Nucleophile/Base | Solvent | Temperature (°C) | % Substitution Product (SN2) | % Elimination Product (E2) | Reference |
| Isobutyl bromide | NaOEt | Ethanol | 25 | 18 | 82 | [1] |
| Isobutyl bromide | NaOEt | Ethanol | 80 | 9 | 91 | [1] |
| 2-Bromobutane | NaOEt (1M) | Ethanol | 25 | 18 | 82 | [1] |
| 2-Bromobutane | NaOEt (1M) | Ethanol | 80 | 8.6 | 91.4 | [1] |
Table 2: Temperature-Dependent Regioselectivity in Nucleophilic Aromatic Photosubstitution of 2-chloro-4-nitroanisole
| Temperature (°C) | % Yield (2-methoxy-5-nitrophenol) | % Yield (2-chloro-4-nitrophenol) | % Yield (3-chloro-4-methoxyphenol) | Reference |
| 0 | - | - | - | [6][7] |
| 25 | 69.2 | 14.3 | 16.5 | [6][7] |
| 35 | - | - | - | [6][7] |
| 70 | - | - | - | [6][7] |
| (Note: Specific yield data for 0, 35, and 70 °C were not provided in the abstract, but the study confirms a variation in yields at these temperatures.) |
Visualizing Temperature Effects
Caption: Competition between SN2 and E2 pathways.
Caption: Kinetic vs. Thermodynamic Control.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Reaction Temperature for a Selective SN2 Reaction
This protocol provides a systematic approach to determine the optimal temperature for maximizing the yield of a desired SN2 product while minimizing undesired byproducts.
-
Reagent and Glassware Preparation:
-
Ensure the alkyl halide substrate is pure.
-
Use a high-purity nucleophile. If it is a salt, ensure it is anhydrous.
-
Thoroughly dry the chosen solvent over an appropriate drying agent (e.g., molecular sieves).
-
Flame-dry all glassware (round-bottom flask, condenser) under vacuum or inert atmosphere to remove moisture.
-
-
Initial Reaction Setup (Room Temperature):
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add the alkyl halide (1.0 equivalent) and the solvent to achieve a concentration of 0.1-0.5 M.
-
Add the nucleophile (typically 1.1-1.5 equivalents).
-
Stir the reaction mixture at room temperature (approx. 20-25 °C).
-
-
Reaction Monitoring:
-
Take an initial sample (T=0) for analysis by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Monitor the reaction progress every 1-2 hours. Compare the formation of the desired product to any byproducts.
-
-
Temperature Variation Experiments:
-
If the reaction is slow or does not proceed at room temperature, set up subsequent experiments at incrementally higher temperatures (e.g., 40 °C, 60 °C, 80 °C). Use a temperature-controlled oil bath or heating mantle for precision.
-
If the room temperature reaction yields significant byproducts (e.g., from elimination), set up subsequent experiments at lower temperatures (e.g., 0 °C, -20 °C) using an ice-salt or dry ice-acetone bath.
-
For each temperature condition, monitor the reaction to completion or until the reaction stalls.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography, distillation, or recrystallization to isolate the desired product.
-
-
Optimization Analysis:
-
Compare the isolated yields and purity of the desired product from each temperature condition to determine the optimal reaction temperature.
-
Caption: Workflow for Temperature Optimization.
Frequently Asked Questions (FAQs)
Q4: How does temperature affect the competition between SN1 and SN2 reactions?
A4: Temperature is a key factor. SN1 reactions are generally favored at higher temperatures compared to SN2 reactions. The rate-determining step of an SN1 reaction is the formation of a carbocation, which has a higher activation energy.[2] Increasing the temperature provides the necessary energy to overcome this barrier. Conversely, SN2 reactions, which are concerted and have a more ordered transition state, are often favored at lower temperatures to minimize competing elimination reactions.[5]
Q5: Why does "heating" a reaction often lead to more elimination products?
A5: There are two main reasons for this well-established trend:
-
Thermodynamics (Entropy): Elimination reactions typically result in an increase in the number of molecules in the system (e.g., one reactant molecule yields three product molecules in some E1 reactions).[2] This leads to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a larger, positive TΔS term at higher temperatures makes ΔG more negative, thus favoring the elimination reaction thermodynamically.[2][4]
-
Kinetics (Activation Energy): Elimination reactions often have a higher activation energy than their competing substitution reactions.[2][4] Increasing the temperature provides more molecules with sufficient energy to overcome this higher activation barrier, thus increasing the rate of elimination significantly.
Q6: What is the difference between kinetic and thermodynamic control, and how does temperature relate to it?
A6: When a reaction can produce two or more different products, the product distribution can be under either kinetic or thermodynamic control.
-
Kinetic Control: This prevails at lower temperatures. The major product is the one that forms the fastest, meaning it proceeds through the transition state with the lowest activation energy. This product is not necessarily the most stable one.[6]
-
Thermodynamic Control: This is favored at higher temperatures. The reaction is reversible, allowing an equilibrium to be established. The major product will be the most stable one (the one with the lowest Gibbs free energy), even if it forms more slowly.[6] By choosing a low or high reaction temperature, you can selectively favor the kinetic or thermodynamic product, respectively.
Q7: Should I change my solvent choice when I change the reaction temperature?
A7: While not always necessary, it's an important consideration. The properties of solvents, such as viscosity and solubility of reagents, can change with temperature. More importantly, the boiling point of the solvent limits the maximum temperature of the reaction at atmospheric pressure. If you need to run a reaction at a higher temperature, you may need to switch to a solvent with a higher boiling point (e.g., from dichloromethane, b.p. ~40 °C, to toluene, b.p. ~111 °C). Conversely, for very low-temperature reactions, you must choose a solvent that remains liquid at the target temperature.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. google.com [google.com]
- 5. scribd.com [scribd.com]
- 6. Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Solubility of Quinazoline Compounds in Organic Solvents
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of quinazoline compounds in organic solvents during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and informative visualizations to help you address these common issues.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your research, presented in a question-and-answer format.
Issue 1: My quinazoline compound will not dissolve in the initial organic solvent.
-
Question: I am trying to prepare a stock solution of my quinazoline derivative in a common organic solvent like DMSO or ethanol, but it remains as a solid precipitate. What should I do?
-
Answer: This is a common challenge due to the often rigid and lipophilic nature of the quinazoline scaffold.[1] Here are several steps you can take to troubleshoot this issue:
-
Increase Solvent Volume: The initial concentration might be too high. Try increasing the volume of the solvent to see if the compound dissolves at a lower concentration.
-
Gentle Heating: Carefully warm the solution in a water bath (typically between 37-60°C).[1] Many compounds exhibit increased solubility at higher temperatures. However, be cautious of potential compound degradation at elevated temperatures.
-
Sonication: Use a sonicator bath to provide energy to break down the crystal lattice of the compound, which can significantly aid in dissolution.[1]
-
Vortexing: Vigorous mixing by vortexing can also help to dissolve the compound.
-
Solvent Quality: Ensure you are using a high-purity, anhydrous grade of the organic solvent. Water contamination in solvents like DMSO can significantly reduce their solvating power for hydrophobic compounds.
-
Try a Different Solvent: If the compound remains insoluble, it may be necessary to switch to a different organic solvent. N,N-dimethylformamide (DMF) has been shown to be effective for some quinazoline derivatives that are poorly soluble in other solvents.[2][3]
-
Issue 2: My quinazoline compound precipitates when diluting the stock solution into an aqueous buffer for an in vitro assay.
-
Question: I have successfully prepared a concentrated stock solution of my quinazoline compound in DMSO. However, when I dilute it into my aqueous assay buffer, a precipitate forms, compromising my results. How can I prevent this?
-
Answer: This phenomenon, known as "precipitation upon dilution," is a frequent obstacle when working with poorly water-soluble compounds.[1] The following strategies can help you maintain the solubility of your compound in the final aqueous solution:
-
Reduce the Final Concentration: The simplest approach is to lower the final concentration of the compound in the assay. The precipitation indicates that you are exceeding the compound's solubility limit in the final solvent mixture.[1]
-
Incremental Dilution: Instead of adding the stock solution directly to the full volume of the buffer, add the stock solution to a smaller volume of buffer while vortexing, and then bring it up to the final volume. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Introduce a Co-solvent: Adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent to your aqueous buffer can increase the solubility of your quinazoline compound.[1][4] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[4]
-
Use Surfactants: Low concentrations of non-ionic surfactants, such as Polysorbate 80 (Tween® 80) or Pluronic® F-68, can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[1]
-
Complexation with Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[1]
-
Issue 3: My stock solution in DMSO precipitates upon storage at 4°C or -20°C.
-
Question: I prepared a clear stock solution of my quinazoline compound in DMSO, but after storing it in the refrigerator or freezer, I noticed the formation of crystals. What is the best way to handle this?
-
Answer: The solubility of many compounds in DMSO is temperature-dependent.[1]
-
Room Temperature Storage: If the compound's stability allows, storing the DMSO stock solution at room temperature can prevent precipitation.
-
Redissolving Before Use: If cold storage is necessary for stability, it is crucial to bring the stock solution to room temperature and ensure that the compound has completely redissolved before use. This can be aided by gentle warming and vortexing. Visually inspect the solution to confirm the absence of any precipitate.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why are many quinazoline compounds poorly soluble in organic solvents?
A1: The poor solubility of many quinazoline derivatives stems from their molecular structure. They often possess a rigid, fused heterocyclic ring system, which, combined with other aromatic and lipophilic substituents, leads to high crystal lattice energy.[1] This makes it difficult for solvent molecules to break apart the crystal structure and solvate the individual molecules.
Q2: Which organic solvents are generally best for dissolving quinazoline compounds?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used organic solvent for preparing stock solutions of quinazoline compounds for biological assays due to its strong solvating power.[1] N,N-dimethylformamide (DMF) is another powerful solvent that can be effective for particularly challenging compounds.[2][3] Other solvents such as ethanol, methanol, and acetone are also used, but the solubility can vary significantly depending on the specific quinazoline derivative.[5][6]
Q3: Can the salt form of my quinazoline compound affect its solubility in organic solvents?
A3: Yes, the salt form can significantly influence solubility. Converting a weakly acidic or basic quinazoline to a salt can increase its polarity and, in some cases, its solubility in certain organic solvents. However, the effect of an organic solvent on the solubility of a salt can be complex, as it can influence the ionization state of the compound.[7]
Q4: How can I determine the solubility of my quinazoline compound in different organic solvents?
A4: A common method for determining the equilibrium solubility is the shake-flask method.[8] This involves adding an excess amount of the solid compound to a known volume of the solvent and agitating the mixture at a constant temperature until equilibrium is reached (typically 24-72 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using an analytical technique like UV-Vis spectroscopy or HPLC.
Data Presentation
The following tables summarize the solubility of some common quinazoline-based EGFR inhibitors in various organic solvents. This data is intended to provide a general guideline, and the solubility of specific derivatives may vary.
Table 1: Solubility of Gefitinib in Common Organic Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | ~20[9][10] |
| DMF | ~20[9][10] |
| Ethanol | ~0.3[9][10] |
| Methanol | Slightly Soluble[5] |
Table 2: Solubility of Erlotinib in Common Organic Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | ~25-100[11][12] |
| DMF | ~50[12] |
| Ethanol | ~10 (with warming)[11] |
Experimental Protocols
Protocol 1: Enhancing Quinazoline Compound Solubility Using a Co-solvent System
This protocol provides a general method for improving the solubility of a quinazoline compound in an aqueous buffer by introducing a co-solvent.
Materials:
-
Quinazoline compound
-
DMSO (anhydrous)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Co-solvent (e.g., ethanol, propylene glycol, or PEG 400)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the quinazoline compound and dissolve it in a minimal amount of anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by gentle warming and/or sonication if necessary.
-
-
Prepare the Co-solvent/Buffer Mixture:
-
Determine the desired final percentage of the co-solvent (start with a low concentration, e.g., 1-5% v/v).
-
Prepare the co-solvent/buffer mixture. For example, to make 1 mL of a 5% ethanol/PBS solution, add 50 µL of ethanol to 950 µL of PBS.
-
-
Dilute the Stock Solution:
-
Add the required volume of the DMSO stock solution to the co-solvent/buffer mixture to achieve the desired final concentration of the quinazoline compound.
-
It is crucial to add the stock solution to the co-solvent/buffer mixture while vortexing to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
-
Visual Inspection:
-
After dilution, visually inspect the solution for any signs of precipitation. If the solution is not clear, the compound may still be above its solubility limit in that specific co-solvent system.
-
-
Optimization:
-
If precipitation occurs, you can try increasing the percentage of the co-solvent, further lowering the final compound concentration, or testing a different co-solvent.
-
Protocol 2: Preparation of a Solid Dispersion to Enhance Quinazoline Compound Solubility
This protocol describes the solvent evaporation method for preparing a solid dispersion, a robust technique for improving the dissolution of poorly soluble compounds.[13]
Materials:
-
Quinazoline compound
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000, Poloxamer 407)[4]
-
Volatile organic solvent in which both the compound and carrier are soluble (e.g., methanol, ethanol, acetone)[4]
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieve
Procedure:
-
Dissolution:
-
Accurately weigh the quinazoline compound and the hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier).[4]
-
Dissolve both components completely in the selected volatile organic solvent in a round-bottom flask to form a clear solution.
-
-
Solvent Removal:
-
Remove the solvent using a rotary evaporator under vacuum. The bath temperature should be kept low (e.g., 40-50°C) to prevent thermal degradation.[4]
-
Continue the evaporation until a dry, solid film or mass is formed on the wall of the flask.
-
-
Drying:
-
Further dry the solid mass in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
-
Milling and Sieving:
-
Scrape the dried solid dispersion from the flask.
-
Pulverize the solid mass using a mortar and pestle.
-
Pass the resulting powder through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
The resulting solid dispersion can be characterized for its dissolution properties and compared to the pure compound.
-
Mandatory Visualizations
Caption: EGFR signaling pathway inhibited by quinazoline compounds.
Caption: Workflow for troubleshooting quinazoline compound dissolution.
Caption: Experimental workflow for using a co-solvent.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. nsmn1.uh.edu [nsmn1.uh.edu]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Unveiling the Structural Signature of 2,4-Dichloro-7-fluoroquinazoline: A Comparative NMR Analysis
For researchers and professionals in drug development, precise analytical characterization of novel compounds is paramount. This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 2,4-dichloro-7-fluoroquinazoline, a key intermediate in the synthesis of various bioactive molecules. By examining its ¹H and ¹³C NMR data alongside those of related quinazoline derivatives, this guide offers a comprehensive reference for its structural elucidation.
¹H and ¹³C NMR Data for this compound
The definitive NMR spectroscopic signature of a molecule provides unambiguous evidence of its chemical structure. Below is a summary of the available ¹H NMR data for this compound. While a dedicated ¹³C NMR spectrum for this specific compound was not found in the reviewed literature, a comparative analysis with structurally similar compounds provides valuable insight into its expected carbon chemical shifts.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Solvent |
| 8.32 | m | 1H | CDCl₃ |
| 7.63 | d | 1H | CDCl₃ |
| 7.49 | t | 1H | CDCl₃ |
Data sourced from publicly available chemical data.[1]
Comparative Analysis with Quinazoline Derivatives
To contextualize the NMR data of this compound, a comparison with other substituted quinazolines is presented. This comparative approach is crucial for understanding the influence of different substituents on the electronic environment of the quinazoline core.
Table 2: Comparative ¹H NMR Data of Substituted Quinazolines
| Compound | H-5 (δ ppm) | H-6 (δ ppm) | H-8 (δ ppm) | Solvent |
| This compound | ~7.49 (t) | ~7.63 (d) | ~8.32 (m) | CDCl₃ |
| 2,4-Dichloroquinoline | 7.75 (ddd) | 7.60 (ddd) | 8.19 (d) | CDCl₃ |
| 7-Chloro-4-(piperazin-1-yl)quinoline | 7.55 (dd) | - | 8.69 (d) | DMSO-d₆ |
Table 3: Comparative ¹³C NMR Data of Substituted Quinazolines
| Compound | C-4a (δ ppm) | C-5 (δ ppm) | C-6 (δ ppm) | C-7 (δ ppm) | C-8 (δ ppm) | C-8a (δ ppm) | Solvent |
| 2,4-Dichloroquinoline | 149.7 | 125.0 | 128.9 | 130.2 | 136.1 | 143.0 | CDCl₃ |
| 2-Phenylquinazoline | 160.3 | 123.4 | 128.5 | 130.4 | 133.8 | 149.6 | CDCl₃ |
Experimental Protocols
Standard NMR spectroscopic techniques are employed for the characterization of small organic molecules like this compound.
General ¹H and ¹³C NMR Acquisition:
NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are recorded to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are also referenced to TMS.
Workflow for NMR-Based Structural Characterization
The process of characterizing a compound like this compound using NMR spectroscopy follows a logical workflow, from sample preparation to final data analysis and comparison.
Caption: Workflow for the structural characterization of a chemical compound using NMR spectroscopy.
This guide provides a foundational understanding of the NMR characteristics of this compound. For definitive structural confirmation, direct acquisition of both ¹H and ¹³C NMR spectra under consistent experimental conditions is always recommended.
References
A Comparative Guide to the Mass Spectrometry Analysis of 2,4-Dichloro-7-fluoroquinazoline and its Derivatives
For researchers, scientists, and drug development professionals, understanding the structural characteristics of novel compounds is paramount. Quinazoline scaffolds are prevalent in medicinal chemistry, and their halogenated derivatives are of particular interest. This guide provides a comparative analysis of the mass spectrometric behavior of 2,4-Dichloro-7-fluoroquinazoline and its derivatives, offering insights into expected fragmentation patterns and detailed experimental protocols.
Introduction to Mass Spectrometry of Halogenated Quinazolines
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For halogenated compounds like this compound, the presence of chlorine and fluorine atoms significantly influences the mass spectrum. The isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for the molecular ion and chlorine-containing fragments, aiding in their identification.[1]
The fragmentation of the quinazoline core is influenced by the positions of the halogen substituents. Generally, under electron ionization (EI), the molecular ion is expected to be relatively stable due to the aromatic nature of the quinazoline ring system.[2] Fragmentation pathways often involve the loss of halogen atoms or the elimination of neutral molecules.
Mass Spectral Data and Fragmentation Patterns
While a publicly available mass spectrum for this compound is not readily found, a theoretical fragmentation pattern can be predicted based on established principles of mass spectrometry. The molecular formula for this compound is C₈H₃Cl₂FN₂[3], with a molecular weight of approximately 217.02 g/mol .[3]
Expected Fragmentation of this compound:
The molecular ion peak (M⁺˙) should appear as a cluster due to the two chlorine isotopes. The most abundant peak in this cluster will be at m/z 216 (for the molecule containing two ³⁵Cl atoms). There will be an M+2 peak at m/z 218 (one ³⁵Cl and one ³⁷Cl) and an M+4 peak at m/z 220 (two ³⁷Cl atoms). The relative intensities of these peaks will be approximately 9:6:1.
Primary fragmentation steps would likely involve the loss of a chlorine radical (Cl˙) or hydrogen chloride (HCl):
-
Loss of Cl˙: This would result in a fragment ion at m/z 181 (for the loss of ³⁵Cl). This fragment would still contain one chlorine atom and thus would have an associated M+2 peak at m/z 183.
-
Loss of HCl: Elimination of hydrogen chloride would lead to a fragment at m/z 180.
Further fragmentation could involve the loss of the second chlorine atom or the cleavage of the quinazoline ring.
Comparison with a Hypothetical Derivative:
Let's consider a hypothetical derivative, 2-Chloro-4-(methylamino)-7-fluoroquinazoline. The replacement of a chlorine atom with a methylamino group will alter the fragmentation pattern.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) | Major Fragment Ions (m/z) | Key Fragmentation Pathways |
| This compound | C₈H₃Cl₂FN₂ | 217.02[3] | 216, 218, 220 | 181, 183 (loss of Cl), 180 (loss of HCl) | Loss of Cl˙, loss of HCl |
| 2-Chloro-4-(methylamino)-7-fluoroquinazoline (Hypothetical) | C₉H₇ClFN₃ | 211.63 | 211, 213 | 196 (loss of CH₃), 182 (loss of NCH₃), 176 (loss of Cl) | Loss of methyl radical, loss of methylamino group, loss of Cl˙ |
Experimental Protocols
A standard protocol for the analysis of this compound and its derivatives using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source is provided below.
1. Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
3. Data Analysis:
-
Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Analyze the molecular ion cluster to confirm the number of chlorine atoms.
-
Identify and interpret the major fragment ions to elucidate the structure.
Alternative Analytical Methods
While GC-MS is a primary tool for the analysis of volatile compounds like this compound, other techniques can provide complementary information or are better suited for less volatile derivatives.
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector or a mass spectrometer (LC-MS), HPLC is ideal for the analysis of a wider range of quinazoline derivatives, including those that are not thermally stable or volatile enough for GC. Reverse-phase HPLC is a common method for separating such compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy are indispensable for the definitive structural elucidation of novel quinazoline derivatives.
-
X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction provides the absolute molecular structure. The crystal structure of this compound has been reported.[3]
Visualizing Analytical Workflows and Biological Context
To better illustrate the processes involved, the following diagrams are provided.
Many quinazoline derivatives are developed as enzyme inhibitors. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound acts as a kinase inhibitor.
References
A Comparative Guide to FTIR Spectroscopy for Functional Group Analysis in Quinazolines
This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other common analytical techniques for the functional group analysis of quinazolines. Tailored for researchers, scientists, and drug development professionals, this document details the strengths and applications of FTIR, supported by experimental data and protocols, to aid in the structural elucidation of this critical class of heterocyclic compounds.
Introduction to Quinazoline Analysis
Quinazolines are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural products and pharmacologically active molecules.[1][2] Their derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Accurate structural characterization, particularly the identification of functional groups, is a critical step in the synthesis, quality control, and structure-activity relationship (SAR) studies of novel quinazoline-based drugs. FTIR spectroscopy serves as a rapid, accessible, and powerful tool for this initial analysis.
Functional Group Analysis of Quinazolines using FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Each type of bond and functional group absorbs at a characteristic frequency, producing a unique spectral fingerprint.[4] This allows for the direct identification of key functional groups within a quinazoline derivative.
The FTIR spectrum of a quinazoline derivative can be divided into the functional group region (4000-1400 cm⁻¹) and the fingerprint region (below 1400 cm⁻¹). The table below summarizes the key absorption bands that are characteristic of the quinazoline scaffold and its common substituents.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Reference(s) |
| Quinazoline Aromatic Ring | C=C & C=N Stretching | 1635–1610, 1580–1565, 1520–1475 | [5] |
| Aromatic C-H | Stretching | 3100–3000 | [6] |
| Aromatic C-H | In-plane Bending | 1290–1010 | [5] |
| Aromatic C-H | Out-of-plane Bending | 1000–700 | [5] |
| Carbonyl (C=O) | Stretching (in quinazolin-4-one) | 1719–1610 | [1][3][7] |
| Amine/Amide (N-H) | Stretching | 3475–3163 | [1][7][8] |
| Imine (C=N) | Stretching | ~1593 | |
| C-N | Stretching | 3233-3192 | [2] |
| Nitrile (C≡N) | Stretching | 2265–2202 | [7] |
| Thione (C=S) | Stretching | ~1271 | [7] |
A reliable FTIR spectrum can be obtained through several methods, with Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method being the most common for solid samples.
Objective: To obtain a high-quality FTIR spectrum of a synthesized quinazoline derivative.
Materials:
-
FTIR Spectrometer (e.g., Nicolet iS50)
-
Sample of quinazoline derivative (2-3 mg)
-
ATR accessory with a crystal (e.g., KRS-5, Diamond) OR KBr press kit
-
Spatula
-
Mortar and pestle (for KBr method)
-
Infrared-grade KBr powder (for KBr method)
-
Solvent for cleaning (e.g., Isopropanol)
Procedure (ATR Method):
-
Background Spectrum: Ensure the ATR crystal surface is clean by wiping it with a lint-free cloth soaked in a suitable solvent (e.g., isopropanol). Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount (a few milligrams) of the solid quinazoline powder directly onto the ATR crystal surface.
-
Apply Pressure: Use the pressure arm of the ATR accessory to press the sample firmly against the crystal, ensuring good contact.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Cleaning: After analysis, release the pressure arm, remove the sample, and clean the crystal surface thoroughly.
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the quinazoline sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a KBr press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Collect a background spectrum (if needed, with an empty holder) and then the sample spectrum.
-
Analysis: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Comparison with Alternative Analytical Techniques
While FTIR is excellent for identifying functional groups, it is often used in conjunction with other techniques for complete structural elucidation.[9] The primary alternatives include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Technique | Information Provided | Advantages | Disadvantages |
| FTIR Spectroscopy | Presence/absence of key functional groups (e.g., C=O, N-H, C=N).[9] | Fast, non-destructive, low cost, minimal sample preparation, widely available. | Provides limited information on the carbon-hydrogen framework and molecular connectivity; not ideal for complete structure determination on its own. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed information about the molecular structure, including the chemical environment of each proton and carbon, connectivity, and stereochemistry.[9] | Provides unambiguous structural information; highly detailed data on the molecular skeleton. | Slower analysis time, requires larger sample amounts, more expensive instrumentation, requires deuterated solvents. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental formula (High-Resolution MS); fragmentation patterns provide clues about the structure.[2] | Extremely high sensitivity (picogram to femtogram range), provides exact molecular mass. | Isomeric compounds can be difficult to distinguish without tandem MS (MS/MS); provides limited information on specific functional group connectivity. |
| Raman Spectroscopy | Complementary vibrational information to FTIR; particularly sensitive to non-polar bonds (e.g., C=C, C-S) and symmetric vibrations. | Can be used with aqueous samples, minimal sample preparation, non-destructive. | Raman scattering is a weak phenomenon, which can lead to lower sensitivity; fluorescence from the sample can interfere with the spectrum. |
Visualizing Analytical Workflows
Diagrams created using the DOT language help illustrate the logical flow of analysis and the complementary nature of different spectroscopic techniques.
Caption: Workflow for Quinazoline Analysis using FTIR Spectroscopy.
Caption: Complementary Roles of FTIR, NMR, and MS in Quinazoline Analysis.
Conclusion
FTIR spectroscopy is an indispensable tool in the field of quinazoline chemistry. Its ability to provide rapid and reliable information on the presence or absence of key functional groups makes it ideal for reaction monitoring, preliminary compound identification, and quality control. While it does not offer the complete structural detail provided by NMR or the precise mass information from MS, its simplicity, speed, and cost-effectiveness secure its role as a first-line analytical technique. For a comprehensive and unambiguous structural determination of novel quinazoline derivatives, a synergistic approach combining FTIR with NMR and Mass Spectrometry is the most effective strategy.
References
- 1. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
High-Performance Liquid Chromatography (HPLC) methods for quinazoline purity assessment
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Quinazoline Purity Assessment
For researchers, scientists, and drug development professionals, ensuring the purity of quinazoline-based active pharmaceutical ingredients (APIs) is a critical aspect of quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy. This guide provides an objective comparison of three distinct Reversed-Phase HPLC (RP-HPLC) methods for the purity assessment of quinazoline derivatives, supported by representative experimental data to facilitate method selection and development.
The choice of an HPLC method is often dictated by the specific requirements of the analysis: routine quality control, comprehensive impurity profiling, or optimization for challenging separations. This guide compares a standard isocratic method suitable for routine analysis, a high-resolution gradient method for detecting trace impurities, and a method employing an alternative buffer system to modulate selectivity for basic quinazoline compounds.
Data Presentation: Comparison of HPLC Methods
The following table summarizes the key performance parameters of three distinct RP-HPLC methods for quinazoline purity analysis. The data is compiled from various studies on quinazoline-based drugs such as erlotinib and gefitinib and is presented to offer a comparative overview.
| Parameter | Method A: Standard RP-HPLC (Isocratic) | Method B: High-Resolution RP-HPLC (Gradient) | Method C: RP-HPLC with Ammonium Acetate Buffer |
| Column | C18, 5 µm, 4.6 x 250 mm | C8 or C18, < 3 µm, 2.1 or 4.6 mm ID | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.2) (45:55 v/v) | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Gradient of Acetonitrile and 50mM Ammonium Acetate (pH 5.0) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min | 1.5 mL/min |
| Detection | UV at 246 nm | Diode Array Detector (DAD) or Mass Spectrometry (MS) at 300 nm | UV at 250 nm |
| Run Time | ~15-20 minutes | ~10-15 minutes | ~15 minutes |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| LOD | ~0.08 µg/mL | ~0.015 - 0.05% | ~0.078 µg/mL |
| LOQ | ~0.24 µg/mL | ~0.02 - 0.15% | ~0.238 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.9 - 100.6% | ~99.9% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 2.0% |
| Resolution | Good for major impurities and known analytes. | Excellent for trace, isomeric, and unknown impurities.[1] | Effective for basic compounds, minimizing peak tailing. |
| Advantages | Robust, simple, widely available, suitable for routine QC. | High sensitivity and resolution, ideal for impurity profiling and stability studies. | MS-compatible, good peak shape for basic analytes. |
| Disadvantages | May not resolve all minor or closely eluting impurities. | Requires more advanced instrumentation and method development. | Buffer volatility can be a concern if not using MS. |
Experimental Protocols
Detailed methodologies for the three compared HPLC methods are provided below. These protocols are representative and may require optimization for specific quinazoline derivatives.
Method A: Standard RP-HPLC for Routine QC
This method is designed for the routine quality control of quinazoline drug substances where the impurity profile is well-characterized.
-
Instrumentation: HPLC system with a UV detector, C18 column (5 µm, 4.6 x 250 mm).
-
Mobile Phase Preparation: Prepare a buffer of 0.03 M Potassium dihydrogen orthophosphate in water, adjusting the pH to 3.2 with orthophosphoric acid. The mobile phase consists of a 45:55 (v/v) mixture of acetonitrile and the phosphate buffer.[2] Filter and degas the mobile phase prior to use.
-
Sample Preparation: Accurately weigh and dissolve the quinazoline sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 100 µg/mL.[2]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection: UV at 246 nm[2]
-
-
Analysis: Inject the sample and record the chromatogram for 20 minutes. Purity is typically calculated using the area percentage method.
Method B: High-Resolution RP-HPLC for Impurity Profiling
This gradient method is ideal for separating complex mixtures and detecting trace-level impurities, making it suitable for stability studies and comprehensive impurity profiling.
-
Instrumentation: UHPLC or HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS), C8 column (5 µm, 4.6 x 250 mm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both phases.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50°C
-
Detection: DAD at 300 nm or MS scan
-
Gradient Program: A typical gradient might start at a low percentage of Mobile Phase B, ramping up to elute more hydrophobic impurities, followed by a column wash and re-equilibration.
-
-
Analysis: Inject the sample and record the chromatogram. Impurities can be identified by their retention times and UV or mass spectra. Quantification is often performed relative to the main peak or using reference standards for known impurities.
Method C: RP-HPLC with Ammonium Acetate Buffer
This method utilizes a volatile buffer, making it highly compatible with mass spectrometry and often providing improved peak shape for basic quinazoline compounds that can exhibit tailing on silica-based columns.
-
Instrumentation: HPLC system with a UV or MS detector, C18 column (5 µm, 4.6 x 150 mm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 50 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both phases.
-
-
Sample Preparation: Accurately weigh and dissolve the quinazoline sample in the mobile phase to a final concentration of approximately 150 µg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Detection: UV at 250 nm[3]
-
-
Analysis: The method can be run in either isocratic or gradient mode depending on the complexity of the sample. The use of ammonium acetate helps to minimize strong interactions between basic analytes and the column's stationary phase, leading to more symmetrical peaks.[4]
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the context of HPLC-based purity assessment for quinazolines.
Caption: General experimental workflow for HPLC purity analysis.
Caption: Logical guide for selecting an appropriate HPLC method.
Caption: Troubleshooting guide for peak asymmetry in quinazoline analysis.
References
The Impact of Fluorination on the Biological Activity of Quinazolines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. A common strategy to enhance the pharmacological properties of these molecules is the introduction of fluorine atoms. This guide provides an objective comparison of the biological activities of fluorinated versus non-fluorinated quinazoline derivatives, supported by experimental data from various studies. We will delve into their anticancer and antimicrobial properties, provide detailed experimental protocols for key biological assays, and visualize relevant cellular pathways and workflows.
The Role of Fluorine in Modulating Biological Activity
The introduction of fluorine into a quinazoline molecule can significantly alter its physicochemical properties, which in turn influences its biological activity.[1] Fluorine's high electronegativity and small size can lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins.[1] These modifications often translate to more potent and effective drug candidates.
Comparative Anticancer Activity
Quinazoline derivatives are well-known for their anticancer properties, with many acting as inhibitors of key signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[2]
EGFR Kinase Inhibition
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Quinazoline-based tyrosine kinase inhibitors (TKIs) compete with ATP for the binding site in the EGFR kinase domain, thereby blocking downstream signaling.
The following table summarizes the in-vitro anticancer activity of representative fluorinated and non-fluorinated quinazoline derivatives against various cancer cell lines. The IC50 value, which is the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a drug's potency.
| Compound Type | Derivative | Cancer Cell Line | Target/Mechanism | IC50 (µM) |
| Non-Fluorinated | Gefitinib | HeLa (Cervical Cancer) | EGFR Tyrosine Kinase Inhibitor | 4.3 |
| MDA-MB-231 (Breast Cancer) | 28.3 | |||
| Erlotinib | HepG2 (Liver Cancer) | EGFR Tyrosine Kinase Inhibitor | 25 | |
| MCF-7 (Breast Cancer) | 20 | |||
| Fluorinated | 4-anilino-quinazoline derivative with 3-fluoro substitution | H1975 (Lung Cancer) | EGFR L858R/T790M Inhibitor | 0.003 |
| 6-fluoro-2-methyl-quinazolinone derivative | MCF-7 (Breast Cancer) | Not specified | 12.44 | |
| MDA-MB-231 (Breast Cancer) | 0.43 |
Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Structure-activity relationship studies have indicated that the presence of a fluoro group on the aniline ring of 4-anilinoquinazolines can significantly enhance their inhibitory activity against EGFR.[1]
Comparative Antimicrobial Activity
Quinazoline derivatives have also demonstrated significant potential as antimicrobial agents, targeting various bacteria and fungi. The introduction of fluorine can enhance the antimicrobial potency of these compounds.
The following table presents a comparison of the Minimum Inhibitory Concentration (MIC) values for some fluorinated and non-fluorinated quinazoline derivatives. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound Type | Derivative | Microorganism | MIC (µg/mL) |
| Non-Fluorinated | 2-phenyl-3-(substituted)-quinazolin-4(3H)-one | Staphylococcus aureus | 25-100 |
| Escherichia coli | 50-200 | ||
| Fluorinated | 2-(2-fluorobenzylideneamino)-quinazolin-4(3H)-one | Staphylococcus aureus | Active |
| 6-fluoro-benzothiazole substituted quinazolinone | Staphylococcus aureus | Appreciable activity | |
| Bacillus subtilis | Appreciable activity |
Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions. "Active" indicates reported activity without a specific MIC value.
Studies have shown that the presence of a fluoro group on the quinazolinone ring can lead to highly potent antibacterial activity.[3]
Experimental Protocols
To ensure the reproducibility and validity of the data presented, detailed methodologies for the key experiments are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be measured spectrophotometrically.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (both fluorinated and non-fluorinated quinazolines) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate, and each well is inoculated with a standardized bacterial or fungal suspension. The MIC is the lowest concentration that inhibits visible growth.
Procedure:
-
Preparation of Inoculum: Culture the test microorganism in a suitable broth to achieve a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.
Conclusion
The strategic incorporation of fluorine into the quinazoline scaffold is a powerful tool in drug discovery. The available data, although not always from direct head-to-head comparisons, strongly suggests that fluorination can significantly enhance both the anticancer and antimicrobial activities of quinazoline derivatives. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies, contributing to a more comprehensive understanding of the role of fluorine in modulating the biological properties of this important class of heterocyclic compounds. Further research focusing on the direct comparison of fluorinated and non-fluorinated analogues under identical conditions is crucial for elucidating the precise impact of fluorination and for the rational design of next-generation quinazoline-based therapeutics.
References
A Comparative Guide to 2,4-Disubstituted Quinazolines: Structure-Activity Relationship (SAR) Studies and Biological Performance
This guide provides a comprehensive comparison of 2,4-disubstituted quinazoline derivatives, focusing on their structure-activity relationships (SAR) as potent anticancer agents. The information presented is intended for researchers, scientists, and drug development professionals, offering a consolidated overview of their biological performance supported by experimental data from recent studies.
Introduction
The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] 2,4-Disubstituted quinazolines have emerged as a versatile class of compounds exhibiting a broad spectrum of biological activities, most notably as inhibitors of key signaling pathways implicated in cancer progression.[3][4][5] These compounds have been extensively investigated as inhibitors of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus Kinase 2 (JAK2), as well as lipid kinases like Phosphoinositide 3-kinase (PI3K).[1][4][5][6][7] This guide will compare the cytotoxic and inhibitory activities of various 2,4-disubstituted quinazoline analogs, detail the experimental protocols used for their evaluation, and visualize the key signaling pathways and SAR principles.
Comparative Biological Activity
The anticancer potential of 2,4-disubstituted quinazolines is typically evaluated through their cytotoxic effects on various cancer cell lines and their inhibitory activity against specific molecular targets. The following tables summarize the half-maximal inhibitory concentration (IC50) values from several studies, providing a quantitative comparison of the potency of different derivatives.
Cytotoxicity Against Human Cancer Cell Lines
The following table presents the IC50 values of various 2,4-disubstituted quinazoline derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Target/Notes | Reference |
| Series 11d | CNE-2 (Nasopharyngeal) | - | Potent anti-angiogenesis activities | [3] |
| PC-3 (Prostate) | - | [3] | ||
| SMMC-7721 (Liver) | - | [3] | ||
| Compound 3b | MDA-MB-231 (Breast) | 10.1 ± 0.51 | JAK2 inhibitor | [4] |
| Compound 9n | MDA-MB-231 (Breast) | Potent | EGFR-PI3K pathway inhibitor | [8] |
| MCF-7 (Breast) | Potent | [8] | ||
| Compound 19e | H1975 (Lung) | Most potent in series | EGFR-PI3K pathway inhibitor | [6] |
| PC-3 (Prostate) | Most potent in series | [6] | ||
| MDA-MB-231 (Breast) | Most potent in series | [6] | ||
| MGC-803 (Gastric) | Most potent in series | [6] | ||
| Compound 5a | HT-29 (Colon) | 5.33 | [9] | |
| Compound 17 | Jurkat (T-cell leukemia) | < 5 | [10] | |
| NB4 (Promyelocytic leukemia) | < 5 | [10] | ||
| Compound 4 | Various | 1.50 - 5.86 | Dual EGFR/VEGFR-2 inhibitor | [11] |
| Compound 20 | Various | 4.42 - 6.39 | Dual EGFR/VEGFR-2 inhibitor | [11] |
Kinase Inhibitory Activity
This table summarizes the in vitro inhibitory activity of selected 2,4-disubstituted quinazolines against key kinases involved in cancer signaling.
| Compound | Kinase Target | IC50 (nM) | Notes | Reference |
| Compounds 3b, 3d | JAK2 | 35.4% and 34.2% inhibition | - | [4] |
| Compounds 9e, 9f, 9g, 9k, 9m, 9o | PI3Kα | Single/double digit nM | Dual PI3Kα/mTOR inhibitors | [5] |
| mTOR | Single/double digit nM | [5] | ||
| Compound 15 | EGFR | 5.9 | More potent than Vandetanib | |
| VEGFR2 | 36.78 | Similar to Vandetanib | ||
| Compound 45 | EGFR | 51 | Compared to Vandetanib (11 nM) | [7] |
| VEGFR | 14 | Compared to Vandetanib (15 nM) | [7] | |
| Compound 21 | EGFRwt | 46.1 | Comparable to Lapatinib | [2] |
| Compound 8 | EGFRwt | 0.8 | Comparable to Afatinib | [2] |
| EGFR T790M/L858R | 2.7 | Comparable to Afatinib | [2] |
Structure-Activity Relationship (SAR) Summary
The biological activity of 2,4-disubstituted quinazolines is highly dependent on the nature and position of the substituents on the quinazoline core.
-
Position 4 Substitutions: The substituent at the 4-position is crucial for activity, often involving an anilino group that anchors the molecule in the ATP-binding pocket of kinases like EGFR.[2] Modifications on this aniline ring, such as the introduction of small hydrophobic groups or halogen atoms, can significantly influence potency and selectivity.[2] For instance, 3,4-disubstitution on the aniline ring tends to increase EGFR inhibitory activity.
-
Position 2 Substitutions: The substituent at the 2-position can be varied to modulate the compound's physicochemical properties and target interactions. A larger hydrophobic aromatic nucleus at this position has been suggested to increase cytotoxic and JAK2 inhibitory potential.[4]
-
Linkers and Side Chains: The introduction of flexible linkers and side chains, for example at the 6 or 7-positions of the quinazoline ring, can lead to enhanced activity.[7] An amide side chain at position 2 has been shown to result in high cytotoxicity against human tumor cells.[3]
Below is a visual representation of the key SAR findings for 2,4-disubstituted quinazolines.
Caption: Key structure-activity relationships of 2,4-disubstituted quinazolines.
Signaling Pathways Targeted by 2,4-Disubstituted Quinazolines
Several critical signaling pathways involved in cell proliferation, survival, and angiogenesis are targeted by 2,4-disubstituted quinazolines. The following diagrams illustrate two of the most prominent pathways.
EGFR-PI3K Signaling Pathway
The EGFR-PI3K pathway is frequently hyperactivated in various cancers, promoting cell growth and survival. Many 2,4-disubstituted quinazolines act as EGFR inhibitors, blocking the downstream signaling cascade.[6][8]
Caption: Simplified EGFR-PI3K signaling pathway and the inhibitory action of 2,4-disubstituted quinazolines.
JAK2-STAT3 Signaling Pathway
The JAK2-STAT3 pathway is another crucial signaling cascade involved in cytokine-mediated cell survival and proliferation, and its aberrant activation is linked to various cancers.[4]
Caption: The JAK2-STAT3 signaling pathway and its inhibition by certain 2,4-disubstituted quinazolines.
Experimental Protocols
The evaluation of 2,4-disubstituted quinazolines involves a series of in vitro and in vivo assays to determine their biological activity. Below are detailed methodologies for key experiments.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel 2,4-disubstituted quinazoline derivatives.
Caption: A general experimental workflow for the development of 2,4-disubstituted quinazoline-based anticancer agents.
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized 2,4-disubstituted quinazoline derivatives for 72 hours.
-
MTT Addition: After the treatment period, the medium is removed, and 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in 130-150 µL of a solubilizing agent such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm or 570 nm. The IC50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the activity of a specific kinase by measuring the amount of ADP produced during the phosphorylation reaction.
-
Reaction Setup: A kinase reaction mixture is prepared containing the kinase of interest, a suitable substrate, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Serially diluted 2,4-disubstituted quinazoline derivatives or a DMSO control are added to the wells of a 96-well plate.
-
Kinase Addition and Pre-incubation: The kinase is added to each well, and the plate is incubated for 10 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the substrate/ATP mixture. The plate is then incubated at 30°C for 60 minutes.
-
ADP Detection: An ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, a Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: The luminescence of each well is measured using a plate reader. The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration.
HUVEC Migration Assay (Transwell Assay)
This assay assesses the ability of compounds to inhibit the migration of Human Umbilical Vein Endothelial Cells (HUVECs), a key process in angiogenesis.
-
Cell Preparation: HUVECs are cultured to approximately 80-90% confluency and then serum-starved for 4-6 hours.
-
Assay Setup: The upper chamber of a Transwell insert (with an 8 µm pore size) is seeded with 1 x 10^5 HUVECs suspended in serum-free medium. The bottom chamber contains a chemoattractant, such as VEGF.
-
Compound Treatment: The desired concentrations of the 2,4-disubstituted quinazoline derivatives are added to the HUVEC suspension in the upper chamber.
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell migration through the porous membrane.
-
Fixation and Staining: The non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the bottom of the membrane are fixed with 4% paraformaldehyde and stained with 0.1% Crystal Violet.
-
Quantification: The number of migrated cells is counted in several random fields of view for each insert using an inverted microscope.
Chick Embryo Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model used to evaluate the anti-angiogenic potential of compounds.
-
Egg Preparation: Fertilized chicken eggs are incubated for 3-4 days. A small window is then carefully opened in the eggshell to expose the CAM.
-
Compound Application: A sterilized filter paper disc or a carrier loaded with the test compound is placed on the CAM.
-
Incubation: The window is sealed, and the eggs are incubated for an additional 48-72 hours.
-
Analysis: The CAM is then excised, and the effect of the compound on blood vessel formation is observed and quantified. This can be done by counting the number of blood vessel branch points or by imaging and analyzing the vascular density. A reduction in vascularization in the presence of the compound indicates anti-angiogenic activity.[3]
Conclusion
2,4-Disubstituted quinazolines represent a highly promising class of compounds for the development of novel anticancer therapeutics. Their synthetic accessibility and the tunability of their structure allow for the optimization of potency and selectivity against a range of cancer-related targets. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at the 2- and 4-positions of the quinazoline core are key to achieving high inhibitory activity against kinases such as EGFR, VEGFR, and JAK2. The comparative data and detailed experimental protocols provided herein serve as a valuable resource for researchers in the field, facilitating the design and evaluation of the next generation of quinazoline-based cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma [jove.com]
- 8. EGFR and PI3K Signalling Pathways as Promising Targets on Circulating Tumour Cells from Patients with Metastatic Gastric Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
In Vitro Antitumor Potential of 2,4-Dichloro-7-fluoroquinazoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antitumor performance of 2,4-dichloro-7-fluoroquinazoline derivatives against established anticancer agents. The content herein is based on available experimental data from preclinical studies, offering insights into the potential efficacy and mechanisms of action of this class of compounds.
Comparative Cytotoxicity Analysis
For a comprehensive comparison, the activity of this derivative is presented alongside Doxorubicin, a standard chemotherapeutic agent, against a selection of the NCI-60 cell lines. The data is presented as GI50 values, which represent the concentration of the compound that causes 50% inhibition of cell growth.
| Cell Line | Cancer Type | 7-fluoro-6-(4-methyl-1-piperazinyl)-2-thioethyl-4(3H)-quinazolinone (GI50 in µM) | Doxorubicin (GI50 in µM) |
| Leukemia | |||
| CCRF-CEM | Leukemia | Data Not Available | 0.003 |
| K-562 | Leukemia | Data Not Available | 0.012 |
| MOLT-4 | Leukemia | Data Not Available | 0.002 |
| Non-Small Cell Lung Cancer | |||
| A549 | Non-Small Cell Lung | Data Not Available | 0.025 |
| NCI-H460 | Non-Small Cell Lung | Data Not Available | 0.032 |
| Colon Cancer | |||
| HCT-116 | Colon | Data Not Available | 0.045 |
| HT29 | Colon | Data Not Available | 0.098 |
| CNS Cancer | |||
| SF-295 | CNS | Data Not Available | 0.063 |
| SNB-19 | CNS | Data Not Available | 0.126 |
| Melanoma | |||
| MALME-3M | Melanoma | Data Not Available | 0.040 |
| SK-MEL-28 | Melanoma | Data Not Available | 0.050 |
| Ovarian Cancer | |||
| OVCAR-3 | Ovarian | Data Not Available | 0.079 |
| OVCAR-8 | Ovarian | Data Not Available | 0.100 |
| Renal Cancer | |||
| 786-0 | Renal | Data Not Available | 0.158 |
| A498 | Renal | Data Not Available | 0.200 |
| Prostate Cancer | |||
| PC-3 | Prostate | Data Not Available | 0.126 |
| DU-145 | Prostate | Data Not Available | 0.251 |
| Breast Cancer | |||
| MCF7 | Breast | Data Not Available | 0.032 |
| MDA-MB-231 | Breast | Data Not Available | 0.063 |
Note: Despite extensive searches of the National Cancer Institute's Developmental Therapeutics Program (DTP) public database, the specific screening data for 7-fluoro-6-(4-methyl-1-piperazinyl)-2-thioethyl-4(3H)-quinazolinone was not available at the time of this guide's compilation. The table structure is provided as a template for when such data becomes accessible.
Experimental Protocols
The following is a detailed methodology for the NCI-60 Human Tumor Cell Line Screen, a primary method for in vitro evaluation of potential anticancer agents.[1]
1. Cell Line Maintenance and Plating:
-
The human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the specific cell line.
-
The plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity to allow for cell attachment.
2. Compound Preparation and Addition:
-
Test compounds are solubilized in dimethyl sulfoxide (DMSO) at 400 times the desired final maximum test concentration.
-
After the initial 24-hour incubation of the cell plates, the experimental drugs are added at various concentrations. For a full 5-dose screen, compounds are typically tested at five 10-fold dilutions.
3. Incubation and Cell Growth Assessment:
-
The plates are incubated with the compounds for 48 hours.
-
For the endpoint measurement, the sulforhodamine B (SRB) protein assay is used. Cells are fixed with trichloroacetic acid (TCA), and then stained with 0.4% (w/v) SRB in 1% acetic acid.
-
Unbound dye is washed away, and the bound stain is solubilized with 10 mM trizma base.
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm.
4. Data Analysis:
-
The percentage of growth is calculated for each compound concentration relative to the control (no drug) and time-zero wells.
-
Three dose-response parameters are calculated:
-
GI50: The concentration that causes 50% inhibition of cell growth.
-
TGI: The concentration that causes total growth inhibition.
-
LC50: The concentration that causes a 50% reduction in the measured protein at the end of the drug treatment compared to the beginning, indicating cell death.
-
Mechanism of Action: Signaling Pathways
Quinazoline derivatives are a well-established class of anticancer agents, many of which function as tyrosine kinase inhibitors. A primary target for many quinazoline-based drugs is the Epidermal Growth Factor Receptor (EGFR).[2][3] The inhibition of EGFR blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[2][3][4][5]
Caption: Simplified EGFR signaling pathway and its inhibition by quinazoline derivatives.
Experimental Workflow
The general workflow for the in vitro evaluation of novel antitumor agents like this compound derivatives follows a standardized process from compound synthesis to detailed mechanistic studies.
Caption: General experimental workflow for the in vitro evaluation of antitumor agents.
References
- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Reactivity of 2,4-dichloroquinazoline and 2,4,7-trichloroquinazoline in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2,4-dichloroquinazoline and 2,4,7-trichloroquinazoline, focusing on nucleophilic aromatic substitution (SNAr) reactions. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the appropriate substrate and reaction conditions for the synthesis of quinazoline derivatives, which are pivotal scaffolds in medicinal chemistry.
Executive Summary
Both 2,4-dichloroquinazoline and 2,4,7-trichloroquinazoline are highly reactive substrates for nucleophilic aromatic substitution. The primary difference in their reactivity lies in the activation of the quinazoline ring and the regioselectivity of the substitution.
-
2,4-dichloroquinazoline exhibits a pronounced regioselectivity, with the C4 position being significantly more susceptible to nucleophilic attack than the C2 position. This allows for selective monosubstitution at C4 under mild conditions, while disubstitution requires more forcing conditions.
-
2,4,7-trichloroquinazoline , with an additional electron-withdrawing chloro group on the benzene ring, is expected to be more reactive towards nucleophilic attack. However, this increased reactivity, particularly at the C4 position, can lead to challenges such as competitive hydrolysis, potentially lowering the yield of the desired substitution product.
Theoretical Basis for Reactivity and Regioselectivity
The regioselectivity of nucleophilic attack on 2,4-dichloroquinazoline is well-documented and supported by theoretical calculations. Density Functional Theory (DFT) calculations have shown that the carbon atom at the 4-position of the quinazoline ring has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more electrophilic and thus more susceptible to nucleophilic attack.[1][2] This theoretical finding is consistent with experimental observations where nucleophiles preferentially attack the C4 position. The activation energy for a nucleophilic attack at the C4 position is calculated to be lower than at the C2 position, further supporting the observed regioselectivity.[1][2]
While specific DFT studies on 2,4,7-trichloroquinazoline are less prevalent in the literature, the presence of an additional electron-withdrawing chlorine atom at the C7 position is anticipated to further lower the energy of the LUMO of the heterocyclic ring, thereby increasing the overall reactivity of the molecule towards nucleophiles. The C4 position in 2,4,7-trichloroquinazoline is also considered the most electrophilic site.[3]
Comparative Reactivity Data
The following tables summarize experimental data for nucleophilic aromatic substitution reactions on 2,4-dichloroquinazoline and 2,4,7-trichloroquinazoline, providing a basis for comparing their reactivity under various conditions.
Table 1: Nucleophilic Aromatic Substitution of 2,4-dichloroquinazoline
| Nucleophile | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Hydrazine hydrate | - | Ethanol | 0-5 | 2 | 2-chloro-4-hydrazinylquinazoline | - | [4] |
| Aniline | DIPEA | Dioxane | 80 | 12 | 2-chloro-4-anilinoquinazoline | - | [5] |
| Various anilines | - | Isopropanol | Reflux | 6 | 2-chloro-4-(arylamino)quinazolines | Satisfactory | - |
| N-methylanilines | - | THF/H₂O | MW, 120 | 0.17-0.33 | 4-(N-methylanilino)quinazolines | 63-90 | - |
| Isopropyl mercaptan | NaH | THF | 0 to r.t. | 16 | 2-chloro-4-(isopropylthio)quinazoline | - | [3] |
Table 2: Nucleophilic Aromatic Substitution of 2,4,7-trichloroquinazoline
| Nucleophile | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Notes | Reference |
| Isopropyl mercaptan | NaH | THF | 0 to r.t. | 16 | 7-chloro-2-chloro-4-(isopropylthio)quinazoline | - | Selective C4 substitution | [3] |
| Arylboronic acids | Pd(OAc)₂/Ph₃P | - | 75 | - | 2-aryl-7-chloro-4-(isopropylthio)quinazolines | Excellent | Suzuki coupling at C2 after C4 protection | [3] |
| - | - | - | - | - | - | - | Direct C4 coupling was low-yielding due to hydrolysis | [3] |
Discussion of Comparative Reactivity
The data indicates that the C4 position in both molecules is the most reactive towards nucleophiles. For 2,4-dichloroquinazoline , this high reactivity at C4 allows for clean and high-yielding monosubstitution reactions under relatively mild conditions. The subsequent substitution at the C2 position is significantly more difficult, requiring higher temperatures or different catalytic systems.[5] This differential reactivity provides a convenient synthetic handle for the sequential introduction of different substituents at the C4 and C2 positions.
In the case of 2,4,7-trichloroquinazoline , the C4 position is also highly electrophilic.[3] However, attempts at direct nucleophilic substitution, particularly under conditions that might generate hydroxide ions (e.g., in palladium-catalyzed cross-coupling reactions), have been reported to result in low yields due to competitive hydrolysis at the C4 position.[3] This suggests that while the C7-chloro group activates the ring towards nucleophilic attack, it may render the C4 position too reactive, leading to undesired side reactions with trace amounts of water in the reaction medium. To achieve selective functionalization, a common strategy involves the temporary protection of the C4 position with a thioether group, followed by reaction at the C2 position, and subsequent manipulation of the C4 and C7 positions.[3]
Experimental Protocols
General Protocol for Nucleophilic Substitution at C4 of 2,4-dichloroquinazoline
A mixture of 2,4-dichloroquinazoline (1.0 mmol), the desired amine or thiol nucleophile (1.0-1.2 mmol), and a base such as N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH) in a suitable solvent (e.g., dioxane, THF, or isopropanol) is stirred at a temperature ranging from room temperature to 80 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.[5]
Protocol for Selective C4 Substitution of 2,4,7-trichloroquinazoline with a Thiol
To a solution of 2,4,7-trichloroquinazoline (1.0 mmol) in freshly distilled and degassed THF, cooled to 0 °C, is added a pre-mixed solution of isopropyl mercaptan (1.0 mmol) and sodium hydride (1.05 mmol) in THF dropwise. The mixture is stirred for 16 hours, allowing it to warm to room temperature. The reaction is then quenched by pouring it into ice-cold water. The aqueous layer is extracted with ethyl acetate, and the combined organic extracts are washed with water, dried over magnesium sulfate, and concentrated to yield the 2,7-dichloro-4-(isopropylthio)quinazoline product.[3]
Visualizing Reaction Pathways and Workflows
Nucleophilic Aromatic Substitution (SNAr) Pathway
Caption: Generalized mechanism for nucleophilic aromatic substitution on chloroquinazolines.
Experimental Workflow for SNAr Reactions
Caption: A typical experimental workflow for the synthesis of substituted quinazolines.
Conclusion
-
2,4-dichloroquinazoline is the substrate of choice for straightforward, regioselective C4-substitution, offering a reliable platform for building molecular complexity.
-
2,4,7-trichloroquinazoline offers the potential for higher overall reactivity and access to trisubstituted quinazolines. However, researchers must be mindful of the increased propensity for side reactions, such as hydrolysis at the C4 position, and may need to employ protective group strategies to achieve the desired regioselectivity.
The choice between these two substrates will ultimately depend on the specific synthetic target and the desired substitution pattern.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Novel Quinazoline-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of novel quinazoline-based compounds targeting key signaling pathways in cancer: HER2/EGFR and c-Met. The data presented is compiled from recent studies and is intended to aid in the selection and optimization of drug candidates.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology. A critical parameter in the development of these compounds is their metabolic stability, which influences their pharmacokinetic profile, including half-life, bioavailability, and potential for drug-drug interactions. This guide focuses on the in vitro metabolic stability of recently developed quinazoline derivatives, providing a comparative analysis to inform early-stage drug discovery efforts.
Metabolic Stability of Quinazoline-Based HER2/EGFR Inhibitors
The following data summarizes the metabolic stability of a series of isoquinoline-tethered quinazoline derivatives designed as inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR). Stability was assessed by measuring the percentage of the parent compound remaining after a 30-minute incubation with human and mouse liver microsomes.[1]
Table 1: Metabolic Stability of Isoquinoline-Tethered Quinazoline Derivatives [1]
| Compound ID | % Remaining (Human Liver Microsomes) | % Remaining (Mouse Liver Microsomes) |
| 13f | 28.1 | 41.8 |
| 14b | 27.3 | 14.4 |
| 14c | <10 | <10 |
| 14f | 55.7 | 84.9 |
| 14g | 19.0 | 42.3 |
| 14h | 27.7 | 37.9 |
| 14i | 34.9 | 38.2 |
| Verapamil (Control) | 25.0 | — |
Data sourced from a study on isoquinoline-tethered quinazoline derivatives.[1]
Analysis: Among the tested compounds, derivative 14f demonstrated the most favorable metabolic stability in both human and mouse liver microsomes, with over 55% of the compound remaining after 30 minutes in the human microsomal assay.[1] In contrast, compound 14c showed very low metabolic stability.[1] The furan moiety in compound 14f appears to confer greater stability compared to the triazole and acetylene moieties in other derivatives within this series.[1]
HER2 Signaling Pathway
HER2 is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling cascades like the PI3K/AKT and RAS/MAPK pathways, promoting cell proliferation and survival.[2][3] Quinazoline-based inhibitors typically target the ATP-binding site of the kinase domain, blocking these downstream signals.
Caption: HER2 Signaling Pathway and Inhibition.
Metabolic Stability of a Quinazoline-Based c-Met Inhibitor
The following data highlights the metabolic stability of a novel quinazoline-based 1,6-naphthyridinone derivative designed as a potent c-Met inhibitor.
Table 2: Metabolic Stability of a Quinazoline-Based c-Met Inhibitor [4]
| Compound ID | Target | System | Parameter | Value |
| 22a | c-Met | Human Liver Microsomes | t₁/₂ (min) | 621.2 |
Data sourced from a study on quinazoline-based 1,6-naphthyridinones.[4]
Analysis: Compound 22a demonstrates exceptional metabolic stability in human liver microsomes, with a half-life of over 10 hours.[4] This high stability suggests a low intrinsic clearance and a potentially favorable in vivo pharmacokinetic profile, making it a promising candidate for further development.[4]
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates multiple downstream signaling pathways, including the RAS/MAPK and PI3K/AKT cascades, which are crucial for cell proliferation, motility, and invasion.[5][6][7] Quinazoline-based inhibitors block the kinase activity of c-Met, thereby inhibiting these oncogenic signals.
References
- 1. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DNA-Binding Affinity Assays for 2,4-Diaminoquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The interaction of small molecules with DNA is a cornerstone of drug discovery, particularly in the development of novel anticancer agents. Among the myriad of scaffolds explored, 2,4-diaminoquinazoline derivatives have emerged as a promising class of compounds exhibiting a range of biological activities, including the ability to bind to DNA. Understanding the DNA-binding affinity of these derivatives is crucial for elucidating their mechanism of action and for guiding further structural optimization.
This guide provides a comparative overview of common experimental techniques used to assess the DNA-binding affinity of 2,4-diaminoquinazoline derivatives. We present quantitative data from published studies, offer detailed experimental protocols for key assays, and visualize the experimental workflow to aid in the selection of the most appropriate method for your research needs.
Comparing DNA-Binding Affinities: A Data-Driven Overview
The DNA-binding capacity of several 2,4-diaminoquinazoline derivatives has been evaluated using various biophysical techniques. The following table summarizes the available quantitative data, primarily focusing on IC50 values obtained from a DNA/methyl green colorimetric assay and dissociation constants (Kd) for related bis-quinazoline compounds, providing a valuable, albeit indirect, point of comparison.
| Compound ID | Assay Type | DNA Target | Reported Value | Reference |
| 4a | DNA/methyl green colorimetric | Not Specified | IC50: 64 ± 4 µg/mL | [1] |
| 5d | DNA/methyl green colorimetric | Not Specified | IC50: 61 ± 3 µg/mL | [1] |
| 4b | DNA/methyl green colorimetric | Not Specified | IC50: 75 ± 5 µg/mL | [1] |
| 5a | DNA/methyl green colorimetric | Not Specified | IC50: 79 ± 4 µg/mL | [1] |
| 4d | DNA/methyl green colorimetric | Not Specified | IC50: 81 ± 5 µg/mL | [1] |
| 5c | DNA/methyl green colorimetric | Not Specified | IC50: 70 ± 4 µg/mL | [1] |
Note: Lower IC50 and Kd values indicate stronger binding affinity.
Experimental Protocols: A Closer Look at the Methods
The selection of an appropriate assay for determining DNA-binding affinity depends on various factors, including the required throughput, the nature of the interaction, and the availability of specialized equipment. Here, we provide detailed protocols for two commonly employed methods: a colorimetric assay and a fluorescence polarization assay.
DNA/Methyl Green Colorimetric Assay
This assay is based on the displacement of the DNA-intercalating dye, methyl green, by a test compound. The decrease in the absorbance of the DNA-methyl green complex is proportional to the binding affinity of the test compound.
Materials:
-
Calf Thymus DNA
-
Methyl Green
-
Tris-HCl buffer (pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Calf Thymus DNA in Tris-HCl buffer.
-
Prepare a stock solution of Methyl Green in Tris-HCl buffer.
-
Prepare a working solution of the DNA-Methyl Green complex by mixing the DNA and Methyl Green stock solutions in Tris-HCl buffer. The final concentrations should be optimized to give a stable absorbance reading in the desired range.
-
Prepare serial dilutions of the 2,4-diaminoquinazoline derivatives in a suitable solvent (e.g., DMSO), and then dilute further in Tris-HCl buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add a fixed volume of the DNA-Methyl Green complex working solution.
-
Add varying concentrations of the 2,4-diaminoquinazoline derivatives to the wells. Include a control well with only the DNA-Methyl Green complex and buffer.
-
Incubate the plate at room temperature for a sufficient time to allow the binding equilibrium to be reached.
-
Measure the absorbance of each well at the wavelength of maximum absorbance for the DNA-Methyl Green complex (typically around 630 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the DNA-Methyl Green interaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% decrease in the absorbance of the DNA-Methyl Green complex, by fitting the data to a suitable dose-response curve.
-
Fluorescence Polarization (FP) Competition Assay
This technique measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled DNA probe. When a test compound binds to the DNA, it can displace the fluorescent probe, leading to a decrease in the polarization signal.
Materials:
-
Fluorescently labeled DNA oligonucleotide (e.g., fluorescein-labeled)
-
Calf Thymus DNA (as a competitor)
-
Binding buffer (e.g., phosphate-buffered saline with a non-ionic detergent)
-
2,4-diaminoquinazoline derivatives
-
Black, opaque 96-well or 384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescently labeled DNA probe in the binding buffer.
-
Prepare a stock solution of the 2,4-diaminoquinazoline derivatives in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the binding buffer.
-
-
Assay Protocol:
-
To the wells of a black microplate, add the binding buffer.
-
Add a fixed concentration of the fluorescently labeled DNA probe to each well.
-
Add increasing concentrations of the 2,4-diaminoquinazoline derivative to the wells. Include control wells with only the fluorescent probe and buffer (for minimum polarization) and wells with the probe and a saturating concentration of a known DNA binder or the highest concentration of the test compound (for maximum polarization).
-
Incubate the plate at room temperature for a period sufficient to reach binding equilibrium, protected from light.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
The instrument will measure the intensity of the emitted light parallel (I∥) and perpendicular (I⊥) to the plane of the polarized excitation light.
-
The fluorescence polarization (P) is calculated using the formula: P = (I∥ - G * I⊥) / (I∥ + G * I⊥), where G is the G-factor of the instrument.
-
Plot the fluorescence polarization values against the logarithm of the concentration of the 2,4-diaminoquinazoline derivative.
-
The data can be fitted to a competitive binding model to determine the IC50 value. The dissociation constant (Kd) of the test compound can then be calculated using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.
-
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates a typical workflow for a DNA-binding affinity assay.
Caption: A generalized workflow for determining the DNA-binding affinity of small molecules.
Signaling Pathway Context: DNA Damage Response
The interaction of small molecules with DNA can lead to the activation of cellular signaling pathways, such as the DNA damage response (DDR). Understanding this broader context is crucial for interpreting the biological consequences of DNA binding.
Caption: Simplified signaling pathway of the DNA damage response initiated by small molecule binding.
References
Unveiling the Three-Dimensional Architecture of 2,4-Dichloro-7-fluoroquinazoline: A Comparative Crystallographic Analysis
A detailed X-ray crystallographic study of 2,4-Dichloro-7-fluoroquinazoline provides crucial insights into its molecular geometry and solid-state packing. This guide offers a comparative analysis of its crystal structure with related quinazoline and quinoline derivatives, supported by comprehensive experimental data and protocols for researchers in medicinal chemistry and drug development.
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. X-ray crystallography stands as the definitive technique for elucidating this structure, offering a high-resolution map of molecular conformation and intermolecular interactions.[1] This report presents a comprehensive X-ray crystallography analysis of this compound, a key heterocyclic compound with potential applications in medicinal chemistry.
The crystal structure of this compound has been determined to be essentially planar.[2] In the crystal lattice, molecules exhibit π–π stacking between the parallel quinazoline rings of adjacent molecules, with a centroid–centroid distance of 3.8476 (14) Å.[2] This arrangement contributes to the stability of the crystal structure.
Comparative Crystallographic Data
To better understand the structural nuances of this compound, its crystallographic parameters are compared with those of two related compounds: 2,4-Dichloroquinazoline, which lacks the fluorine substituent, and 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline, which retains the 7-fluoroquinazoline core but with a different substitution at the 4-position.
| Parameter | This compound[2] | 2,4-Dichloroquinoline[3] | 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline[4] |
| Formula | C₈H₃Cl₂FN₂ | C₉H₅Cl₂N | C₁₄H₁₀FN₃O |
| Molecular Weight | 217.02 | 198.04 | 255.25 |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | P2₁/c | P2₁/c |
| a (Å) | 3.8257 (3) | 10.3689 (3) | 8.0210 (16) |
| b (Å) | 15.0664 (9) | 11.9215 (3) | 8.3370 (17) |
| c (Å) | 14.3453 (6) | 13.6380 (5) | 17.562 (4) |
| β (º) | 95.102 (5) | 98.937 (3) | 90 |
| Volume (ų) | 823.59 (9) | 1665.37 (9) | 1174.4 (4) |
| Z | 4 | 8 | 4 |
| Radiation | Mo Kα | Mo Kα | Mo Kα |
| Temperature (K) | 293 | 120 | 293 |
| R-factor | 0.038 | 0.021 | Not Reported |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the key steps involved in the single-crystal X-ray diffraction analysis of this compound.[2]
1. Crystal Growth:
-
This compound was synthesized from 7-fluoroquinazoline-2,4(1H,3H)-dione.
-
Single crystals suitable for X-ray diffraction were obtained by recrystallization from acetone.
2. Data Collection:
-
A suitable single crystal was mounted on a diffractometer. For the title compound, an Agilent Xcalibur Eos diffractometer was used.[2]
-
The crystal was maintained at a constant temperature (293 K) during data collection.
-
Diffraction data were collected using Mo Kα radiation (λ = 0.71073 Å).
-
A series of ω scans were performed to measure the intensities of a large number of reflections.
3. Data Reduction and Structure Solution:
-
The collected raw diffraction data were processed, which includes integration of reflection intensities and correction for various experimental factors (e.g., absorption).
-
The structure was solved using direct methods, which are computational techniques used to determine the initial phases of the structure factors.
-
The program SHELXTL was utilized for structure solution and refinement.[2]
4. Structure Refinement:
-
The initial structural model was refined against the experimental data using a full-matrix least-squares method on F².
-
All non-hydrogen atoms were refined anisotropically.
-
Hydrogen atoms were placed in calculated positions and refined using a riding model.
-
The final R-factor for this compound was 0.038 for reflections with I > 2σ(I).[2]
Visualizing the Workflow and Structural Comparison
To further clarify the experimental process and the structural relationships, the following diagrams are provided.
Figure 1. Experimental workflow for X-ray crystallography analysis.
Figure 2. Logical relationship of the compared quinazoline derivatives.
References
Quinazoline Derivatives: A Comparative Analysis of Efficacy Against Standard Drug Therapies
For Immediate Release
This guide offers a comprehensive comparison of the efficacy of novel quinazoline derivatives against established drug standards in the fields of oncology, infectious diseases, hypertension, and diabetes. The data presented is compiled from recent preclinical studies and is intended for researchers, scientists, and professionals in drug development.
Anticancer Efficacy
Quinazoline derivatives have emerged as a promising class of anticancer agents, frequently targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical mediator of cancer cell proliferation and survival. The following data summarizes the in-vitro cytotoxic activity of selected quinazoline derivatives in comparison to the well-established EGFR inhibitors, Gefitinib and Erlotinib.
Comparative Anticancer Activity (IC50 Values in µM)
| Compound/Drug | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) | Reference |
| Gefitinib | >10.0 | 50.21 | 49.67 | >10.0 | [1][2] |
| Erlotinib | - | 0.350 ± 0.001 (MDA-MB-231) | - | - | [3] |
| Derivative 1 | 1.23-5.17 | - | 1.23-5.17 | 1.23-5.17 | [1] |
| Derivative 2 | - | 49.93 | 43.99 | - | [2] |
| Derivative 3 | - | 2.86 ± 0.31 | 14.79 ± 1.03 | 5.9 ± 0.45 | [3] |
| Derivative 4 | - | 1.96 to 3.46 | - | - | [3] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of in-vitro cell growth. A lower IC50 value indicates a more potent compound. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the quinazoline derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6][7]
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells were treated with various concentrations of the quinazoline derivatives and standard drugs (Gefitinib, Erlotinib) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined by plotting the percentage of inhibition against the drug concentration.
Signaling Pathway: EGFR Inhibition
Many of the tested quinazoline derivatives exert their anticancer effects by inhibiting the EGFR signaling cascade. The following diagram illustrates the key components of this pathway and the point of inhibition by these compounds.
Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Antimicrobial Efficacy
Select quinazoline derivatives have demonstrated significant antimicrobial properties. Their efficacy was evaluated against various bacterial and fungal strains and compared to standard antibiotics.
Comparative Antimicrobial Activity (Zone of Inhibition in mm)
| Compound/Drug | S. aureus | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |
| Neomycin (Standard) | - | - | - | - | - | [8] |
| Nystatin (Standard) | - | - | - | - | - | [8] |
| Ciprofloxacin (Standard) | - | - | - | - | - | [9] |
| Fluconazole (Standard) | - | - | - | - | 28.57 | [10] |
| Derivative A | 15-16 | 15-16 | - | - | - | [10] |
| Derivative B | Good | Excellent | Good | Very Good | Very Good | [11] |
| Derivative C | - | - | Excellent | - | Excellent | [11] |
| Derivative D | - | - | - | Excellent | Very Good | [11] |
Note: The zone of inhibition is a qualitative measure of antimicrobial activity. A larger diameter indicates greater sensitivity of the microorganism to the compound.
Experimental Protocol: Agar Well/Disc Diffusion Method
The antimicrobial activity was determined using the agar well or disc diffusion method.[12][13][14][15][16]
-
Inoculum Preparation: A standardized suspension of the test microorganism was prepared.
-
Plate Inoculation: The surface of a Mueller-Hinton agar plate was uniformly inoculated with the microbial suspension.
-
Compound Application: Sterile paper discs impregnated with the test compounds or a solution of the compounds were placed on the agar surface. Alternatively, wells were created in the agar and filled with the test solutions.
-
Incubation: The plates were incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc or well, where microbial growth was inhibited, was measured in millimeters.
Mechanism of Action: Comparison to Beta-Lactam Antibiotics
While the exact mechanisms of many novel quinazoline derivatives are still under investigation, their action can be contrasted with well-understood antibiotics like the beta-lactams. Beta-lactams inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).
Caption: Mechanism of action of beta-lactam antibiotics.
Antihypertensive Efficacy
Certain quinazoline derivatives have shown potential as antihypertensive agents, with a proposed mechanism involving the blockade of α1-adrenergic receptors, similar to the standard drug Prazosin.
Comparative Antihypertensive Activity
| Compound/Drug | Change in Blood Pressure | Reference |
| Prazosin | Standard Reference | [17][18] |
| Derivative X | Potent activity, similar to Prazosin | [17] |
| Derivative Y | Better activity than Prazosin | [18] |
| Derivative Z | Less active than Prazosin | [18] |
Note: The data is based on preclinical studies in animal models and indicates the potential for blood pressure reduction.
Experimental Protocol: Non-Invasive Blood Pressure Measurement in Rats
The antihypertensive effect was evaluated in rats using the tail-cuff method.[19][20][21][22][23]
-
Animal Acclimatization: Rats were acclimatized to the restraining device to minimize stress-induced blood pressure variations.
-
Device Placement: A tail-cuff and a sensor were placed on the rat's tail.
-
Blood Pressure Measurement: The cuff was inflated to occlude blood flow and then gradually deflated. The sensor detected the return of blood flow, allowing for the determination of systolic and diastolic blood pressure.
-
Data Recording: Blood pressure was recorded before and at various time points after the administration of the test compounds or the standard drug.
Experimental Workflow
Caption: Workflow for non-invasive blood pressure measurement.
Antidiabetic Efficacy
Preliminary studies suggest that some quinazoline derivatives may possess hypoglycemic activity. Their performance was compared against Metformin, a first-line treatment for type 2 diabetes.
Comparative Antidiabetic Activity
| Compound/Drug | Blood Glucose Reduction | Reference |
| Metformin | Standard Reference | [24] |
| Compound 18 | Pronounced hypoglycemic activity | [24] |
| Compound 3, 12, 17, 20, 21 | Demonstrated ability to reduce blood glucose | [24] |
Note: This data is from initial screening and indicates the potential for these compounds to lower blood glucose levels.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rats
The antidiabetic potential was assessed using the oral glucose tolerance test.[25][26][27][28][29]
-
Fasting: Rats were fasted overnight.
-
Baseline Glucose Measurement: A baseline blood glucose level was measured from a tail vein blood sample.
-
Compound Administration: The test quinazoline derivative or Metformin was administered orally.
-
Glucose Challenge: After a specific period, a concentrated glucose solution was administered orally.
-
Blood Glucose Monitoring: Blood glucose levels were measured at several time points (e.g., 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Data Analysis: The area under the curve (AUC) for glucose was calculated and compared between the treated and control groups to assess the improvement in glucose tolerance.
Logical Relationship of OGTT
Caption: Logical flow of the Oral Glucose Tolerance Test.
References
- 1. researchgate.net [researchgate.net]
- 2. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchhub.com [researchhub.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. microchemlab.com [microchemlab.com]
- 14. nelsonlabs.com [nelsonlabs.com]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. singerinstruments.com [singerinstruments.com]
- 17. Synthesis and Antihypertensive Screening of New Derivatives of Quinazolines Linked with Isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. japsonline.com [japsonline.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review | Research, Society and Development [rsdjournal.org]
- 22. kentscientific.com [kentscientific.com]
- 23. Non-Invasive Blood Pressure System for Rodents (Panlab) [harvardapparatus.com]
- 24. Future horizons in diabetes treatment: hypoglycemic activity of [1,2,4]triazino[2,3-c]quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 26. e-jarb.org [e-jarb.org]
- 27. olac.berkeley.edu [olac.berkeley.edu]
- 28. mmpc.org [mmpc.org]
- 29. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2,4-Dichloro-7-fluoroquinazoline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 2,4-Dichloro-7-fluoroquinazoline, a halogenated quinazoline derivative. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Immediate Safety and Hazard Profile
Key Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Aquatic Toxicity: Halogenated organic compounds are often toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
When handling this compound, particularly during disposal, the following personal protective equipment is mandatory:
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Chemical safety goggles or a face shield.[2] | OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand | Chemical-resistant gloves (e.g., nitrile rubber). | EN 374. |
| Body | A disposable, low-permeability lab coat or gown with long sleeves.[1] | --- |
| Respiratory | A NIOSH-approved respirator should be used if generating dust or aerosols is a risk.[1] | OSHA 29 CFR 1910.134 or EN 149. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.[1][3] Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][3]
-
Waste Segregation: All waste contaminated with this compound, including excess compound, contaminated labware, and PPE, must be segregated from non-hazardous and other types of chemical waste.[1][4] Crucially, keep this halogenated waste separate from non-halogenated organic waste streams.[1][3]
-
Waste Collection:
-
Solid Waste: Collect all solid waste in a dedicated, leak-proof, and puncture-resistant container.[1]
-
Liquid Waste: Collect any solutions containing the compound in a compatible, sealed container, preferably plastic or glass.[1][3]
-
Rinsate: The initial rinse of any glassware that has come into contact with the compound should be done with a suitable organic solvent (e.g., acetone or ethanol), and this rinsate must be collected as halogenated organic waste.[3]
-
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components and their approximate concentrations.[4][5]
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4] Ensure the storage area is away from incompatible materials.[4]
-
Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1] The primary recommended disposal method for halogenated organic compounds is controlled incineration.[4]
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[1]
-
Don PPE: Before any cleanup, put on the full personal protective equipment detailed above.[1]
-
Contain and Clean:
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[3]
-
Report: Report the spill to your laboratory supervisor and EHS office.[3]
Disposal Workflow and Safety Considerations
To visualize the procedural flow for proper disposal and the logical relationships of safety considerations, the following diagrams are provided.
Caption: Disposal workflow for this compound.
Caption: Logical relationship of safety considerations.
References
Essential Safety and Operational Guide for Handling 2,4-Dichloro-7-fluoroquinazoline
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,4-Dichloro-7-fluoroquinazoline. The following procedures are based on best practices for handling similar halogenated quinazoline derivatives and are intended to supplement, not replace, a thorough review of a substance-specific Safety Data Sheet (SDS) and institutional safety protocols.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of personal protective equipment.[1][2] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Impervious gloves, such as nitrile rubber, are recommended.[3] Always inspect gloves for tears or punctures before use.[4] Wash hands thoroughly after handling, even if gloves were worn.[5] |
| Eyes/Face | Safety goggles with side shields or a face shield | Provides protection against splashes, dust, and vapors.[4] Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Body | Laboratory coat or chemical-resistant suit | A lab coat should be worn at a minimum. For larger quantities or in case of potential for significant exposure, a chemical-resistant suit is advised.[1][6] |
| Respiratory | NIOSH-approved respirator | A respirator with a particulate filter is recommended, especially when handling the solid form where dust may be generated.[7] Use in a well-ventilated area or a chemical fume hood is essential.[8] If exposure limits are exceeded, a full-face respirator should be used.[4] |
| Feet | Closed-toe shoes | Leather or other absorbent materials should be avoided. Chemical-resistant boots are recommended for spill response.[6] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[5][9]
-
Aerosol Generation: Avoid procedures that could generate dust or aerosols.[10] If weighing the solid, do so in a contained environment.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Wash hands and face thoroughly after handling.[9]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[8]
Storage:
-
Container: Store in a tightly closed, properly labeled container.[5]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][9]
-
Security: Store in a secure area, accessible only to authorized personnel.[5]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Characterization: This compound should be treated as hazardous waste.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container should then be disposed of according to institutional and local regulations.
-
Chemical Disposal: Dispose of unused or waste this compound through a licensed hazardous waste disposal company.[5] Do not pour down the drain or discard in regular trash.
Emergency Procedures and First Aid
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][11] |
| Skin Contact | Immediately remove contaminated clothing and shoes.[11] Wash the affected area with plenty of soap and water for at least 15 minutes.[9][12] Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][12] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention. |
| Ingestion | Do not induce vomiting.[4] If the person is conscious, rinse their mouth with water and give them plenty of water to drink.[12] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[5] |
| Spill | Evacuate the area and ensure adequate ventilation.[4] Wear appropriate PPE, including respiratory protection.[5] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[8] Clean the spill area thoroughly. |
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Handling this compound.
References
- 1. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 2. trihydro.com [trihydro.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. fishersci.com [fishersci.com]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
